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Sting18

Cat. No.: B12299409
M. Wt: 524.0 g/mol
InChI Key: JAIAHSWXASHNQH-UHFFFAOYSA-N
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Description

Sting18 is a useful research compound. Its molecular formula is C29H27ClFNO5 and its molecular weight is 524.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H27ClFNO5 B12299409 Sting18

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H27ClFNO5

Molecular Weight

524.0 g/mol

IUPAC Name

2-[2-(4-tert-butyl-3-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-fluoro-1-oxo-3,4-dihydroisoquinolin-4-yl]acetic acid

InChI

InChI=1S/C29H27ClFNO5/c1-29(2,3)22-8-6-18(14-23(22)30)32-27(16-4-9-24-25(12-16)37-11-10-36-24)20(15-26(33)34)19-7-5-17(31)13-21(19)28(32)35/h4-9,12-14,20,27H,10-11,15H2,1-3H3,(H,33,34)

InChI Key

JAIAHSWXASHNQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)N2C(C(C3=C(C2=O)C=C(C=C3)F)CC(=O)O)C4=CC5=C(C=C4)OCCO5)Cl

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Sting18 on the STING Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent inflammatory and antiviral response. Dysregulation of the STING pathway is implicated in a variety of autoimmune diseases and inflammatory disorders, making it a compelling target for therapeutic intervention. Sting18, also known as compound 18, has emerged as a noteworthy small molecule inhibitor of the STING pathway. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved signaling pathways.

Core Mechanism of Action: Competitive Inhibition and Stabilization of the Inactive State

This compound functions as a competitive antagonist of the endogenous STING ligand, cyclic guanosine monophosphate-adenosine monophosphate (cGAMP).[1][2] Its primary mechanism involves binding to the cGAMP-binding pocket on the STING dimer, thereby preventing the binding of cGAMP and subsequent activation of the STING protein.[1]

A key feature of this compound's inhibitory action is its ability to stabilize the "open," inactive conformation of the STING dimer.[2] Crystallographic studies have revealed that two molecules of this compound bind to a single STING homodimer, a 2:1 binding stoichiometry that is crucial for its inhibitory effect.[2] This binding mode effectively locks the STING protein in its inactive state, preventing the conformational changes necessary for downstream signaling. By occupying the binding site and maintaining this inactive conformation, this compound effectively blocks the initiation of the STING signaling cascade.

Impact on Downstream Signaling

The binding of this compound to the STING protein has profound effects on the downstream signaling events that are normally triggered by cGAMP. By preventing the activation of STING, this compound abrogates the recruitment and subsequent phosphorylation of key signaling molecules. While direct experimental evidence detailing the specific effects of compound 18 on the phosphorylation of STING, TBK1, and IRF3 is not extensively published, the established mechanism of competitive inhibition strongly implies a blockage of this cascade. The prevention of STING activation inherently means that the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1) and Interferon Regulatory Factor 3 (IRF3) are inhibited. This ultimately leads to a significant reduction in the production of type I interferons (IFN-β) and other pro-inflammatory cytokines.

Quantitative Data

The inhibitory potency of this compound has been quantified in various assays. The following table summarizes the available quantitative data for this compound.

Assay TypeCell Line/SystemParameterValueReference
cGAMP-induced IFN-β ProductionTHP-1 cellsIC5011 µM
Radioligand Binding AssayIC500.068 µM
cGAMP-induced IFN-β ProductionTHP-1 cellsEC50>30 µM

It is important to note that while this compound shows potent inhibition in biochemical assays, it has been reported to have weaker activity in cellular assays with human STING.

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action of this compound and the experimental approaches used to characterize it, the following diagrams have been generated using the Graphviz DOT language.

STING Signaling Pathway and Inhibition by this compound

STING_Pathway_Inhibition cluster_activation STING Activation cluster_sting_signaling STING Signaling Cascade cluster_inhibition Inhibition by this compound dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_inactive Inactive STING Dimer (Open Conformation) cGAMP->STING_inactive binds STING_active Active STING Dimer (Closed Conformation) STING_inactive->STING_active conformational change TBK1 TBK1 STING_active->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylation IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN Type I Interferons (e.g., IFN-β) pIRF3->IFN induces transcription This compound This compound (Compound 18) This compound->STING_inactive binds competitively (2:1)

Caption: STING pathway activation and inhibition by this compound.

Experimental Workflow: cGAMP Displacement Assay

cGAMP_Displacement_Assay cluster_reagents Reagents cluster_steps Assay Steps STING_protein Purified STING Protein step1 1. Incubate STING protein with radiolabeled cGAMP and varying concentrations of this compound. STING_protein->step1 Radiolabeled_cGAMP Radiolabeled cGAMP Radiolabeled_cGAMP->step1 Sting18_compound This compound (Compound 18) Sting18_compound->step1 step2 2. Allow to reach equilibrium. step1->step2 step3 3. Separate bound from free radiolabeled cGAMP (e.g., via filtration). step2->step3 step4 4. Measure radioactivity of the bound fraction. step3->step4 step5 5. Plot bound radioactivity vs. This compound concentration to determine IC50. step4->step5

Caption: Workflow for a cGAMP displacement assay.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_heating_lysis Heating and Lysis cluster_analysis Analysis cells Intact Cells treatment Treat with Vehicle or this compound cells->treatment heating Heat to a specific temperature treatment->heating lysis Lyse cells heating->lysis centrifugation Centrifuge to separate soluble and aggregated proteins lysis->centrifugation sds_page Analyze soluble fraction by SDS-PAGE and Western Blot for STING centrifugation->sds_page quantification Quantify STING band intensity sds_page->quantification

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections provide methodologies for key experiments used to characterize the mechanism of action of this compound.

cGAMP Displacement Assay

This assay is used to determine the ability of a compound to compete with the natural ligand, cGAMP, for binding to the STING protein.

Materials:

  • Purified recombinant human STING protein (C-terminal domain, amino acids 139-379)

  • Radiolabeled [3H]-cGAMP

  • This compound (Compound 18)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100)

  • 96-well filter plates (e.g., Millipore MultiscreenHTS FB)

  • Scintillation fluid and counter

Procedure:

  • Prepare a dilution series of this compound in the assay buffer.

  • In a 96-well plate, combine the purified STING protein (final concentration, e.g., 10 nM), radiolabeled [3H]-cGAMP (final concentration, e.g., 1 nM), and varying concentrations of this compound. Include control wells with no inhibitor (maximum binding) and wells with a high concentration of unlabeled cGAMP (non-specific binding).

  • Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.

  • Transfer the reaction mixtures to a pre-wetted 96-well filter plate.

  • Wash the wells rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of specific binding for each concentration of this compound and plot the data to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.

Materials:

  • Human cell line expressing STING (e.g., THP-1)

  • This compound (Compound 18)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: anti-STING, and a loading control (e.g., anti-GAPDH or anti-actin)

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Culture THP-1 cells to the desired density.

  • Treat the cells with either vehicle (e.g., DMSO) or a specific concentration of this compound for a defined period (e.g., 1 hour) in a CO2 incubator.

  • Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Carefully collect the supernatant (soluble protein fraction).

  • Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an anti-STING antibody. Use a loading control to ensure equal protein loading.

  • Quantify the band intensities to generate a melting curve for STING in the presence and absence of this compound. A shift in the melting curve indicates target engagement.

STING Reporter Gene Assay

This assay measures the functional consequence of STING inhibition by quantifying the activity of a reporter gene (e.g., luciferase) under the control of an interferon-stimulated response element (ISRE).

Materials:

  • A reporter cell line, such as THP-1-Dual™ cells (InvivoGen), which express a secreted luciferase reporter gene under the control of an ISRE.

  • This compound (Compound 18)

  • STING agonist (e.g., 2'3'-cGAMP)

  • Cell culture medium

  • Luciferase detection reagent (e.g., QUANTI-Luc™)

  • Luminometer

Procedure:

  • Seed the THP-1-Dual™ cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with a dilution series of this compound for 1-2 hours.

  • Stimulate the cells with a fixed concentration of 2'3'-cGAMP (e.g., 10 µg/mL). Include control wells with no stimulation and wells with cGAMP stimulation but no inhibitor.

  • Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Collect a small aliquot of the cell culture supernatant.

  • Add the luciferase detection reagent to the supernatant according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of inhibition of luciferase activity for each concentration of this compound and plot the data to determine the IC50 value.

Conclusion

This compound represents a valuable chemical probe for studying the STING pathway and a potential starting point for the development of therapeutics for STING-driven diseases. Its mechanism as a competitive inhibitor that stabilizes the inactive conformation of the STING dimer is well-supported by biochemical and structural data. While its cellular potency in human systems requires further optimization, the detailed understanding of its mechanism of action provides a solid foundation for future drug discovery efforts. The experimental protocols outlined in this guide offer a robust framework for researchers to further investigate the properties of this compound and other novel STING inhibitors.

References

An In-depth Technical Guide to the Discovery and Synthesis of Sting18

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of Sting18, a novel competitive antagonist of the STING (Stimulator of Interferon Genes) protein. This compound represents a significant development in the modulation of the innate immune system, offering a potential therapeutic avenue for autoimmune and inflammatory diseases driven by aberrant STING activation. This document details the compound's mechanism of action, summarizes its key quantitative data, outlines detailed experimental protocols for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction

The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a hallmark of viral and bacterial infections, as well as cellular damage. Upon activation, STING triggers the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting an immune response. However, dysregulation and constitutive activation of the STING pathway are implicated in the pathophysiology of various autoimmune and inflammatory diseases.

This compound, a small molecule inhibitor, has emerged from discovery efforts to identify potent and orally bioavailable modulators of the STING pathway. It acts as a competitive ligand for the inactive conformation of the STING protein, thereby preventing its activation by the endogenous ligand, cyclic GMP-AMP (cGAMP). This guide serves as a technical resource for researchers engaged in the study of STING biology and the development of related therapeutics.

Physicochemical Properties and In Vitro Activity of this compound

This compound is a rationally designed small molecule with favorable drug-like properties. Its discovery was first reported by Siu et al. in 2019.[1] The key physicochemical and in vitro activity data for this compound are summarized in the tables below.

Physicochemical Properties
IUPAC Name 2-[2-[3-chloro-4-(2-methyl-2-propanyl)phenyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-fluoro-1-oxo-3,4-dihydro-2(1H)-isoquinolinyl]acetic acid
Molecular Formula C29H27ClFNO5
Molecular Weight 524.0 g/mol
Solubility DMF: 10 mg/mL, DMSO: 5 mg/mL, DMF:PBS (pH 7.2) (1:8): 0.11 mg/mL[2]
In Vitro Activity
Target Stimulator of Interferon Genes (STING)
Mechanism of Action Competitive antagonist of the inactive form of STING
Binding Stoichiometry 2:1 (this compound:STING homodimer)[3]
IC50 (Radioligand Binding Assay) 0.068 µM[2]
IC50 (cGAMP-induced IFN-β production in THP-1 cells) 11 µM[2]
EC50 (IFN-β production in THP-1 cells) >30 µM
Binding Kinetics Slow
Oral Exposure Good (qualitative)

Synthesis of this compound

While the seminal publication by Siu et al. establishes the discovery of this compound, a detailed, step-by-step synthesis protocol is not publicly available in the reviewed literature. However, based on the chemical structure, a plausible synthetic route would likely involve the construction of the substituted isoquinolineacetic acid core, followed by functionalization with the chlorophenyl and dihydro-benzodioxin moieties. The synthesis of substituted isoquinoline derivatives is a well-established area of organic chemistry, often involving multi-step sequences.

Signaling Pathway and Mechanism of Action

This compound functions as a competitive antagonist of the STING protein. It binds to the cGAMP binding pocket of the STING homodimer in its inactive, "open" conformation. This binding occurs with a 2:1 stoichiometry, meaning two molecules of this compound occupy the binding site of one STING dimer. By stabilizing this inactive state, this compound prevents the conformational changes required for STING activation, its translocation from the endoplasmic reticulum to the Golgi apparatus, and the subsequent recruitment and activation of downstream signaling components like TBK1 and IRF3. This ultimately leads to the inhibition of type I interferon and pro-inflammatory cytokine production.

Sting18_Mechanism_of_Action cluster_upstream Upstream Activation cluster_sting STING Regulation cluster_downstream Downstream Signaling Cytosolic dsDNA Cytosolic dsDNA cGAS cGAS Cytosolic dsDNA->cGAS activates cGAMP cGAMP cGAS->cGAMP synthesizes from ATP + GTP ATP + GTP ATP + GTP->cGAS STING_inactive STING (Inactive 'Open' Conformation) cGAMP->STING_inactive binds & activates This compound This compound STING_active STING (Active 'Closed' Conformation) TBK1 TBK1 STING_active->TBK1 recruits & activates This compound->STING_inactive binds & stabilizes IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus translocates to IFN_Genes Type I IFN Genes Nucleus->IFN_Genes activates transcription of IFN_production Type I Interferon Production IFN_Genes->IFN_production

Figure 1: this compound Mechanism of Action in the STING Signaling Pathway.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize this compound. These protocols are based on standard laboratory procedures and information gleaned from the available literature.

Radioligand Binding Assay (Competitive Displacement)

This assay is designed to determine the binding affinity (IC50) of this compound to the STING protein by measuring its ability to displace a radiolabeled ligand.

Radioligand_Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents: - STING protein (purified) - Radiolabeled cGAMP (e.g., [3H]cGAMP) - this compound dilutions - Assay buffer start->prepare_reagents incubation Incubate: STING protein + [3H]cGAMP + this compound (or vehicle control) prepare_reagents->incubation filtration Separate Bound from Free Ligand (e.g., rapid filtration through glass fiber filters) incubation->filtration scintillation Quantify Radioactivity (scintillation counting) filtration->scintillation analysis Data Analysis: - Plot % displacement vs. This compound concentration - Calculate IC50 scintillation->analysis end End analysis->end

Figure 2: Workflow for the Radioligand Binding Assay.

Materials:

  • Purified human STING protein (C-terminal domain)

  • Radiolabeled cGAMP (e.g., [3H]cGAMP)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.05% Tween-20)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add a fixed concentration of purified STING protein to each well.

  • Add the various concentrations of this compound or vehicle control to the wells.

  • Add a fixed concentration of radiolabeled cGAMP to initiate the binding reaction.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Plot the percentage of radioligand displacement against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Inhibition of cGAMP-induced IFN-β Production in THP-1 Cells

This cell-based assay measures the functional activity of this compound by quantifying its ability to inhibit the production of IFN-β in response to STING activation.

IFN_Beta_Inhibition_Assay_Workflow start Start culture_cells Culture THP-1 cells start->culture_cells pre_treat Pre-treat THP-1 cells with this compound dilutions (or vehicle control) culture_cells->pre_treat stimulate Stimulate cells with cGAMP pre_treat->stimulate incubate Incubate for 18-24 hours stimulate->incubate collect_supernatant Collect cell culture supernatant incubate->collect_supernatant elisa Measure IFN-β concentration by ELISA collect_supernatant->elisa analysis Data Analysis: - Plot % IFN-β inhibition vs. This compound concentration - Calculate IC50 elisa->analysis end End analysis->end

Figure 3: Workflow for the IFN-β Inhibition Assay.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium supplemented with 10% FBS and antibiotics

  • This compound

  • 2',3'-cGAMP

  • Human IFN-β ELISA kit

  • 96-well cell culture plates

Procedure:

  • Seed THP-1 cells in a 96-well plate at a density of approximately 1 x 10^5 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Pre-treat the cells with the various concentrations of this compound or vehicle control for 1-2 hours.

  • Stimulate the cells with a fixed concentration of cGAMP (e.g., a concentration that induces a submaximal IFN-β response).

  • Incubate the cells for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Collect the cell culture supernatants.

  • Quantify the concentration of IFN-β in the supernatants using a human IFN-β ELISA kit according to the manufacturer's instructions.

  • Plot the percentage of IFN-β inhibition against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

This compound is a novel and potent competitive antagonist of the STING protein, demonstrating significant potential for the treatment of STING-driven inflammatory and autoimmune diseases. Its unique 2:1 binding stoichiometry to the inactive conformation of STING provides a compelling mechanism for inhibiting downstream signaling. The data and protocols presented in this technical guide offer a valuable resource for researchers in the field, facilitating further investigation into the therapeutic applications of this compound and the development of next-generation STING modulators. Further studies are warranted to fully elucidate its pharmacokinetic profile and in vivo efficacy.

References

The Central Role of STING in Innate Immune Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Stimulator of Interferon Genes (STING) has emerged as a critical signaling hub in the innate immune system, orchestrating the host's defense against pathogens and cellular damage. This technical guide provides an in-depth exploration of the STING signaling pathway, from the initial sensing of cytosolic nucleic acids to the downstream induction of type I interferons and other inflammatory cytokines. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into the molecular mechanisms, quantitative aspects, and key experimental methodologies pertinent to the study of STING. The guide includes structured data tables for easy comparison of quantitative parameters, detailed protocols for essential experiments, and visual diagrams of signaling pathways and experimental workflows to facilitate a deeper understanding of this pivotal immune pathway.

Introduction to STING and Innate Immunity

The innate immune system provides the first line of defense against invading pathogens. A key mechanism of innate immunity is the detection of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) by host pattern recognition receptors (PRRs). The presence of DNA in the cytoplasm, a hallmark of many viral and bacterial infections, as well as cellular stress and cancer, is a potent trigger of innate immune responses. The cGAS-STING pathway is a central component of this cytosolic DNA sensing machinery.

STING, also known as TMEM173, is a transmembrane protein that resides in the endoplasmic reticulum (ER) in its inactive state. It functions as both a direct sensor of cyclic dinucleotides (CDNs), which are second messengers produced by bacteria, and as an adaptor protein for the cytosolic DNA sensor cyclic GMP-AMP synthase (cGAS). Upon activation, STING undergoes a conformational change and traffics from the ER to the Golgi apparatus, where it serves as a scaffold to recruit and activate downstream signaling components, ultimately leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This response is crucial for restricting pathogen replication and shaping the subsequent adaptive immune response.

The STING Signaling Pathway

The activation of the STING signaling pathway is a multi-step process that can be initiated by either host- or pathogen-derived cytosolic DNA.

cGAS-Mediated DNA Sensing and cGAMP Synthesis

In mammalian cells, the primary sensor of cytosolic double-stranded DNA (dsDNA) is cGAS. Upon binding to dsDNA, cGAS undergoes a conformational change and oligomerization, which activates its enzymatic activity. Activated cGAS catalyzes the synthesis of the cyclic dinucleotide 2'3'-cyclic GMP-AMP (2'3'-cGAMP) from ATP and GTP. 2'3'-cGAMP is a high-affinity endogenous ligand for STING.

STING Activation and Trafficking

In its inactive state, STING exists as a dimer in the ER membrane. The binding of cGAMP to the cytosolic ligand-binding domain of STING induces a significant conformational change, leading to the oligomerization of STING dimers. This oligomerization is a critical step for STING activation and its subsequent trafficking from the ER through the ER-Golgi intermediate compartment (ERGIC) to the Golgi apparatus.

Downstream Signaling: TBK1 and IRF3 Activation

Once at the Golgi, the activated STING oligomer serves as a scaffold to recruit and activate the serine/threonine kinase TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates STING on multiple residues, creating docking sites for the transcription factor Interferon Regulatory Factor 3 (IRF3). TBK1 subsequently phosphorylates IRF3, leading to its dimerization and translocation into the nucleus.

Transcriptional Response: Type I Interferon Production

In the nucleus, the IRF3 dimer binds to interferon-stimulated response elements (ISREs) in the promoters of genes encoding type I interferons, such as IFN-β. The secretion of type I interferons initiates an autocrine and paracrine signaling cascade through the IFN-α/β receptor (IFNAR), leading to the expression of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state in the host. The STING pathway can also lead to the activation of the NF-κB transcription factor, further contributing to the pro-inflammatory response.

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus Cytosolic dsDNA Cytosolic dsDNA cGAS cGAS Cytosolic dsDNA->cGAS Binds to cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes ATP + GTP ATP + GTP ATP + GTP->cGAS STING_dimer STING (dimer) cGAMP->STING_dimer Binds to STING_oligomer STING (oligomer) STING_dimer->STING_oligomer Oligomerization & Trafficking TBK1 TBK1 STING_oligomer->TBK1 Recruits & Activates IRF3 IRF3 STING_oligomer->IRF3 Recruits TBK1->STING_oligomer Phosphorylates TBK1->IRF3 Phosphorylates pIRF3_dimer p-IRF3 (dimer) IRF3->pIRF3_dimer Dimerization ISRE ISRE pIRF3_dimer->ISRE Translocates to nucleus & Binds to IFN_beta_gene IFN-β Gene ISRE->IFN_beta_gene Promotes transcription IFN_beta_mRNA IFN-β mRNA IFN_beta_gene->IFN_beta_mRNA IFN_beta_protein IFN-β Protein IFN_beta_mRNA->IFN_beta_protein Translation

Figure 1. The cGAS-STING signaling pathway.

Quantitative Data in STING Signaling

Understanding the quantitative aspects of the STING signaling pathway is crucial for developing kinetic models and for the rational design of therapeutic modulators. The following table summarizes key quantitative parameters reported in the literature.

ParameterDescriptionValueOrganism/SystemReference
Kd (cGAMP-STING) Dissociation constant for 2'3'-cGAMP binding to STING.~73.6 nMHuman
IC50 (H-151) Half-maximal inhibitory concentration of the STING inhibitor H-151.~1.2 µMHuman
STING Half-life The rate of STING protein turnover in different tissues.4 days (colon, lymph node) - 24 days (skeletal muscle)Mouse[1]
TBK1 Km for ATP Michaelis constant of TBK1 for its substrate ATP.7.5 µMIn vitro[2]
IKKε Km for ATP Michaelis constant of IKKε for its substrate ATP.4.7 µMIn vitro[2]

Experimental Protocols for Studying STING Signaling

A variety of in vitro and cell-based assays are utilized to investigate the STING signaling pathway. This section provides detailed methodologies for key experiments.

In Vitro cGAMP Synthesis Assay

This assay measures the ability of cGAS to synthesize cGAMP in the presence of dsDNA, ATP, and GTP.

Materials:

  • Recombinant purified cGAS protein

  • Herring Testis DNA (HT-DNA) or other dsDNA substrate

  • ATP and GTP solutions

  • Assay buffer: 40 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT

  • Stop solution: 0.5 M EDTA

  • Method for cGAMP quantification (e.g., LC-MS/MS, competitive ELISA, or a coupled enzyme assay)

Procedure:

  • Prepare a reaction mixture containing assay buffer, ATP, and GTP.

  • Add the dsDNA substrate to the reaction mixture.

  • Initiate the reaction by adding recombinant cGAS protein.

  • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding the stop solution.

  • Quantify the amount of cGAMP produced using a suitable detection method.

STING Activation Assay in Cultured Cells

This assay assesses the activation of STING in response to a stimulus, such as transfection with dsDNA or treatment with a STING agonist like cGAMP.

Materials:

  • Mammalian cell line (e.g., THP-1, HEK293T expressing STING)

  • dsDNA (e.g., ISD) or cGAMP

  • Transfection reagent (for dsDNA)

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies for Western blotting: anti-pSTING (S366), anti-STING, anti-pTBK1 (S172), anti-TBK1, anti-pIRF3 (S396), anti-IRF3, and a loading control (e.g., GAPDH or β-actin).

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Stimulate the cells with dsDNA (using a transfection reagent) or cGAMP for the desired time points (e.g., 0, 1, 2, 4, 6 hours).

  • Wash the cells with ice-cold PBS and lyse them in cell lysis buffer.

  • Determine the protein concentration of the lysates.

  • Perform Western blot analysis using antibodies against the phosphorylated and total forms of STING, TBK1, and IRF3.

Western_Blot_Workflow start Start: Cell Culture & Stimulation cell_lysis Cell Lysis start->cell_lysis protein_quantification Protein Quantification cell_lysis->protein_quantification sds_page SDS-PAGE protein_quantification->sds_page protein_transfer Protein Transfer (to PVDF membrane) sds_page->protein_transfer blocking Blocking protein_transfer->blocking primary_antibody Primary Antibody Incubation blocking->primary_antibody secondary_antibody Secondary Antibody Incubation primary_antibody->secondary_antibody detection Chemiluminescent Detection secondary_antibody->detection analysis Data Analysis detection->analysis end End: Quantified Phosphorylation Levels analysis->end

Figure 2. General workflow for Western blot analysis.

IRF3 Dimerization Assay (Native PAGE)

This assay is used to detect the dimerization of IRF3, a key indicator of its activation.

Materials:

  • Cell lysates from stimulated and unstimulated cells

  • Native PAGE running buffer (e.g., Tris-Glycine)

  • Native PAGE gel (e.g., 7.5% acrylamide)

  • Antibody for Western blotting: anti-IRF3

Procedure:

  • Prepare cell lysates as described in the STING activation assay.

  • Mix the lysates with a non-denaturing loading buffer (without SDS and reducing agents).

  • Run the samples on a native polyacrylamide gel to separate proteins based on their native size and charge.

  • Transfer the proteins to a PVDF membrane.

  • Perform Western blot analysis using an antibody against total IRF3 to visualize both monomeric and dimeric forms.

Interferon-β (IFN-β) Production Assay (ELISA)

This assay quantifies the amount of IFN-β secreted by cells into the culture medium following STING pathway activation.

Materials:

  • Cell culture supernatants from stimulated and unstimulated cells

  • Commercial IFN-β ELISA kit (containing capture antibody, detection antibody, standard, substrate, and stop solution)

  • Microplate reader

Procedure:

  • Collect cell culture supernatants at various time points after stimulation.

  • Perform the ELISA according to the manufacturer's instructions. This typically involves: a. Coating a 96-well plate with a capture antibody specific for IFN-β. b. Adding the cell culture supernatants and a standard curve of recombinant IFN-β to the wells. c. Adding a biotinylated detection antibody. d. Adding a streptavidin-HRP conjugate. e. Adding a colorimetric substrate (e.g., TMB). f. Stopping the reaction with a stop solution.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of IFN-β in the samples by comparing their absorbance to the standard curve.

ELISA_Workflow start Start: Collect Cell Culture Supernatants coat_plate Coat Plate with Capture Antibody start->coat_plate add_samples Add Samples & Standards coat_plate->add_samples add_detection_ab Add Detection Antibody add_samples->add_detection_ab add_conjugate Add Streptavidin-HRP add_detection_ab->add_conjugate add_substrate Add Substrate add_conjugate->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction read_plate Read Absorbance stop_reaction->read_plate calculate_concentration Calculate IFN-β Concentration read_plate->calculate_concentration end End: Quantified IFN-β Levels calculate_concentration->end

Figure 3. General workflow for an IFN-β sandwich ELISA.

Role of STING in Disease and Therapeutic Implications

The critical role of STING in innate immunity has significant implications for a wide range of human diseases.

Infectious Diseases

The STING pathway is essential for the host defense against a variety of DNA and some RNA viruses, as well as intracellular bacteria. Pathogens have evolved mechanisms to evade or inhibit STING signaling, highlighting its importance in controlling infection.

Autoimmune and Autoinflammatory Diseases

Aberrant activation of the STING pathway by self-DNA can lead to the chronic production of type I interferons, a hallmark of several autoimmune diseases, including Aicardi-Goutières syndrome (AGS) and systemic lupus erythematosus (SLE). Gain-of-function mutations in STING are associated with STING-associated vasculopathy with onset in infancy (SAVI).

Cancer

The STING pathway plays a dual role in cancer. On one hand, activation of STING in immune cells within the tumor microenvironment can promote anti-tumor immunity by enhancing the recruitment and activation of cytotoxic T cells. This has led to the development of STING agonists as a promising cancer immunotherapy strategy. On the other hand, chronic STING activation in cancer cells can promote their survival and metastasis.

Conclusion

The STING signaling pathway is a cornerstone of the innate immune response to cytosolic DNA. Its intricate regulation and profound impact on host defense, autoimmunity, and cancer make it a subject of intense research and a promising target for therapeutic intervention. This technical guide provides a foundational understanding of the core aspects of STING biology, offering valuable data, detailed experimental protocols, and clear visual representations to aid researchers and drug developers in their efforts to further unravel the complexities of this vital signaling pathway and harness its therapeutic potential. As our knowledge of STING continues to expand, so too will the opportunities to modulate its activity for the treatment of a wide range of human diseases.

References

Sting18: A Selective, Competitive Inhibitor of the STING Pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent inflammatory response. Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory diseases, making STING an attractive target for therapeutic intervention. Sting18 is a novel small molecule inhibitor of STING that acts through a competitive binding mechanism. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols for its characterization.

Introduction to STING and its Role in Immunity

The cGAS-STING pathway is a key signaling cascade in the innate immune response.[1] Upon detection of cytosolic double-stranded DNA (dsDNA), the enzyme cyclic GMP-AMP synthase (cGAS) synthesizes the second messenger 2',3'-cyclic GMP-AMP (cGAMP).[1] cGAMP then binds to the STING protein, which is an endoplasmic reticulum (ER) resident transmembrane protein.[1] This binding event triggers a conformational change in STING, leading to its activation and translocation from the ER to the Golgi apparatus.[2] Activated STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[2] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the expression of type I interferons (IFNs) and other pro-inflammatory cytokines. This signaling cascade is essential for host defense against pathogens but its aberrant activation can lead to autoimmune disorders.

This compound: A Competitive Antagonist of STING

This compound has been identified as a competitive ligand of the STING protein. It functions by binding to the cGAMP binding site on STING, specifically to the inactive "open" conformation of the STING homodimer. This competitive inhibition prevents the binding of the endogenous agonist cGAMP, thereby blocking the conformational changes required for STING activation and downstream signaling. The discovery of this compound was facilitated by a strategy that leveraged the C2 symmetry of the STING protein, allowing for a 2:1 binding stoichiometry of the small molecule to the STING homodimer. This approach maximizes the interaction with the large binding pocket of STING while maintaining favorable physicochemical properties for the ligand.

Quantitative Data for this compound

The inhibitory activity of this compound has been quantified in both biochemical and cellular assays. The following tables summarize the key potency data.

Assay TypeDescriptionIC50 (µM)Reference
Radioligand Binding AssayCompetitive displacement of a radiolabeled ligand from the human STING protein.0.068

Table 1: Biochemical Activity of this compound

Cell LineAssay TypeDescriptionIC50 (µM)Reference
THP-1IFN-β Production AssayInhibition of cGAMP-induced Interferon-β production.11

Table 2: Cellular Activity of this compound

The compound was also evaluated for its ability to stimulate IFN-β production on its own to assess for any agonist activity. In THP-1 cells, this compound did not stimulate IFN-β production, with an EC50 greater than 30 µM. The primary research also notes that this compound exhibits good oral exposure and slow binding kinetics, though specific pharmacokinetic and kinetic parameters are not provided in the publication.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide detailed protocols for the key experiments used to characterize this compound.

Radioligand Binding Assay

This assay is designed to determine the binding affinity of a test compound to its target protein by measuring the displacement of a radiolabeled ligand.

Materials:

  • Human STING protein

  • Radiolabeled cGAMP (e.g., [³H]cGAMP)

  • This compound or other test compounds

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.05% BSA)

  • GF/B filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare a solution of human STING protein in assay buffer.

  • Prepare serial dilutions of this compound or other test compounds in assay buffer.

  • In a 96-well plate, add the STING protein solution, the radiolabeled cGAMP solution (at a concentration close to its Kd), and the test compound dilutions.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Following incubation, rapidly filter the contents of each well through a GF/B filter plate using a vacuum manifold. This separates the protein-bound radioligand from the unbound radioligand.

  • Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Allow the filters to dry completely.

  • Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • The data is then analyzed using a suitable software (e.g., Prism) to determine the IC50 value of the test compound. The IC50 is the concentration of the test compound that displaces 50% of the radiolabeled ligand.

IFN-β Production Assay in THP-1 Cells

This cellular assay measures the ability of a compound to inhibit the production of Interferon-β (IFN-β) in response to STING activation.

Materials:

  • THP-1 cells (a human monocytic cell line)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • PMA (Phorbol 12-myristate 13-acetate) for cell differentiation

  • cGAMP

  • This compound or other test compounds

  • ELISA kit for human IFN-β

Procedure:

  • Seed THP-1 cells in a 96-well plate and differentiate them into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.

  • After differentiation, replace the medium with fresh medium and allow the cells to rest for 24 hours.

  • Pre-treat the differentiated THP-1 cells with serial dilutions of this compound or other test compounds for a specified period (e.g., 1 hour).

  • Stimulate the cells with a fixed concentration of cGAMP (e.g., 10 µg/mL) to activate the STING pathway.

  • Incubate the cells for a further 18-24 hours to allow for the production and secretion of IFN-β.

  • Collect the cell culture supernatant.

  • Measure the concentration of IFN-β in the supernatant using a human IFN-β ELISA kit according to the manufacturer's instructions.

  • Analyze the data to determine the IC50 value of the test compound for the inhibition of IFN-β production.

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows are essential for a clear understanding of the complex biological processes and experimental designs.

STING Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical cGAS-STING signaling pathway and the point of intervention by this compound.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2',3'-cGAMP cGAS->cGAMP synthesizes STING_inactive Inactive STING (Open Conformation) cGAMP->STING_inactive binds & activates STING_active Active STING STING_inactive->STING_active translocates TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN Type I IFN Genes pIRF3->IFN dimerizes & translocates This compound This compound This compound->STING_inactive competitively binds & inhibits

STING signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Characterizing this compound

The following diagram outlines the key experimental steps involved in the characterization of this compound's inhibitory activity.

Experimental_Workflow cluster_biochemical Biochemical Characterization cluster_cellular Cellular Characterization start_biochem Start: Purified STING Protein binding_assay Radioligand Binding Assay (Competition with [3H]cGAMP) start_biochem->binding_assay end_biochem Determine IC50 for STING Binding binding_assay->end_biochem start_cellular Start: Differentiated THP-1 Cells pretreatment Pre-treat with this compound start_cellular->pretreatment stimulation Stimulate with cGAMP pretreatment->stimulation incubation Incubate for 18-24h stimulation->incubation elisa Measure IFN-β (ELISA) incubation->elisa end_cellular Determine IC50 for IFN-β Inhibition elisa->end_cellular

Workflow for the biochemical and cellular characterization of this compound.

Conclusion

This compound represents a valuable tool for researchers studying the STING signaling pathway and holds potential as a lead compound for the development of therapeutics for STING-driven inflammatory and autoimmune diseases. Its competitive mechanism of action, binding to the inactive conformation of STING, provides a clear rationale for its inhibitory effects. The data and protocols presented in this guide offer a solid foundation for further investigation and development of this compound and other novel STING inhibitors. Further studies are warranted to elucidate its in vivo pharmacokinetic and pharmacodynamic properties to fully assess its therapeutic potential.

References

The Biological Activity of STING in Primary Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a hallmark of viral and bacterial infections as well as cellular damage.[1][2] Activation of STING in primary cells initiates a signaling cascade that culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, thereby orchestrating a robust immune response.[3][4][5] This guide provides an in-depth overview of the biological activity of STING in primary cells, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes to aid researchers and drug development professionals in this rapidly evolving field.

The cGAS-STING Signaling Pathway

The canonical STING signaling pathway is initiated by the binding of cyclic GMP-AMP synthase (cGAS) to double-stranded DNA (dsDNA) in the cytoplasm. Upon binding, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn binds to and activates the STING protein located on the endoplasmic reticulum (ER). This binding event triggers a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.

In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which then phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I IFNs (e.g., IFN-α and IFN-β) and other IFN-stimulated genes (ISGs). Concurrently, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of a broad range of pro-inflammatory cytokines and chemokines.

STING_Signaling_Pathway cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS binds STING_ER STING (ER) cGAMP->STING_ER activates TBK1 TBK1 STING_ER->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates NFkB NF-κB TBK1->NFkB activates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 dimerizes IFN_Genes Type I IFN Genes pIRF3->IFN_Genes translocates to nucleus & induces transcription pNFkB p-NF-κB NFkB->pNFkB phosphorylates Cytokine_Genes Pro-inflammatory Cytokine Genes pNFkB->Cytokine_Genes translocates to nucleus & induces transcription Experimental_Workflow_STING_Activation cluster_prep Cell Preparation cluster_stim Stimulation cluster_analysis Analysis cluster_wb Western Blot cluster_elisa ELISA node1 Isolate bone marrow from mice node2 Differentiate into BMMs (7 days with L929 medium) node1->node2 node3 Seed BMMs in 6-well plates node2->node3 node4 Stimulate with STING agonist (e.g., DMXAA) node3->node4 node5a Lyse cells node4->node5a node5b Collect supernatant node4->node5b node6a Run SDS-PAGE node5a->node6a node7a Transfer to membrane node6a->node7a node8a Probe with antibodies (pTBK1, pIRF3, etc.) node7a->node8a node6b Perform IFN-β ELISA node5b->node6b

References

Sting18: A cGAMP Competitive Antagonist for Modulating the STING Pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, playing a key role in the response to cytosolic DNA, a hallmark of viral infections and cellular damage. Dysregulation of the STING pathway is implicated in a range of autoimmune and inflammatory diseases, making it a prime target for therapeutic intervention. This document provides a comprehensive technical overview of Sting18, a novel small molecule antagonist of the STING protein. This compound acts as a competitive antagonist to the endogenous ligand, cyclic GMP-AMP (cGAMP), effectively inhibiting downstream inflammatory signaling. This guide details the mechanism of action of this compound, presents key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the relevant biological and experimental workflows.

Introduction to the STING Signaling Pathway

The cGAS-STING pathway is a fundamental mechanism of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA). Upon encountering dsDNA from pathogens or damaged host cells, the enzyme cyclic GMP-AMP synthase (cGAS) is activated.[1][2] Activated cGAS synthesizes the second messenger molecule 2'3'-cyclic GMP-AMP (cGAMP).[3] cGAMP then binds to the STING protein, which is an endoplasmic reticulum (ER)-resident transmembrane protein.[4][5]

This binding event induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines. This cascade initiates a potent anti-viral and inflammatory response.

Given its central role in inflammation, aberrant STING activation is linked to various autoimmune disorders, such as Aicardi-Goutières syndrome and systemic lupus erythematosus. Consequently, the development of STING antagonists is a promising therapeutic strategy for these conditions.

This compound: A Competitive Antagonist of STING

This compound is a small molecule that has been identified as a competitive antagonist of the STING protein. Its chemical name is 2-[3-chloro-4-(1,1-dimethylethyl)phenyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-fluoro-1,2,3,4-tetrahydro-1-oxo-4-isoquinolineacetic acid.

Mechanism of Action

This compound functions by directly competing with the endogenous STING ligand, cGAMP, for binding to the STING protein. It has been shown to bind to the "open," inactive conformation of the STING dimer. By occupying the cGAMP binding pocket, this compound prevents the conformational changes required for STING activation, thereby inhibiting the downstream signaling cascade that leads to the production of type I interferons and other inflammatory cytokines.

dot

Mechanism of this compound Antagonism cluster_pathway STING Signaling Pathway cluster_antagonism This compound Inhibition dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_inactive Inactive STING Dimer (Open Conformation) cGAMP->STING_inactive binds to STING_active Active STING Dimer (Closed Conformation) STING_inactive->STING_active conformational change TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 dimerizes nucleus Nucleus pIRF3->nucleus translocates to IFN Type I Interferons & Inflammatory Cytokines nucleus->IFN induces expression of This compound This compound This compound->STING_inactive competitively binds to Radioligand Binding Assay Workflow start Start prep_reagents Prepare Reagents: - this compound dilutions - [3H]-cGAMP - STING protein start->prep_reagents plate_setup Plate Setup (96-well): - Add buffers/Sting18 - Add [3H]-cGAMP - Add STING protein prep_reagents->plate_setup incubation Incubate (2 hours, RT) plate_setup->incubation harvest Harvest onto Filter Plate incubation->harvest wash Wash Filters harvest->wash dry Dry Filters wash->dry add_scint Add Scintillation Cocktail dry->add_scint count Count Radioactivity add_scint->count analyze Analyze Data: - Calculate % specific binding - Determine IC50 count->analyze end End analyze->end IFN-β Reporter Assay Workflow start Start seed_cells Seed THP-1 Reporter Cells (96-well plate) start->seed_cells pre_treat Pre-treat with this compound seed_cells->pre_treat stimulate Stimulate Cells with cGAMP pre_treat->stimulate prepare_cgamp Prepare cGAMP- Transfection Complex prepare_cgamp->stimulate incubate Incubate (18-24 hours) stimulate->incubate add_luciferase Add Luciferase Reagent incubate->add_luciferase read_luminescence Read Luminescence add_luciferase->read_luminescence analyze Analyze Data: - Calculate % inhibition - Determine IC50 read_luminescence->analyze end End analyze->end Surface Plasmon Resonance Workflow start Start immobilize Immobilize STING Protein on Sensor Chip start->immobilize inject_analyte Inject this compound (Analyte) (Association) immobilize->inject_analyte inject_buffer Inject Running Buffer (Dissociation) inject_analyte->inject_buffer regenerate Regenerate Sensor Surface inject_buffer->regenerate repeat_cycle Repeat with Different This compound Concentrations regenerate->repeat_cycle repeat_cycle->inject_analyte analyze Analyze Sensorgrams: - Determine ka, kd, KD repeat_cycle->analyze end End analyze->end

References

Preliminary In Vitro Profile of Sting18: A Novel STING Agonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive overview of the preliminary in vitro characterization of Sting18, a novel small molecule agonist of the Stimulator of Interferon Genes (STING) pathway. The data and protocols presented herein are intended to offer a detailed guide for researchers, scientists, and drug development professionals engaged in the field of innate immunity and cancer immunotherapy.

Introduction to the STING Pathway

The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a hallmark of viral infections and cellular damage, including that which occurs in cancer cells.[1] Activation of STING leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, which in turn orchestrate a robust anti-tumor immune response.[2][3] The pathway is initiated by the enzyme cyclic GMP-AMP synthase (cGAS), which senses cytosolic DNA and synthesizes the second messenger cyclic GMP-AMP (cGAMP).[1][4] cGAMP then binds to STING, an endoplasmic reticulum-resident transmembrane protein, triggering its activation and downstream signaling cascade.

Below is a diagram illustrating the canonical cGAS-STING signaling pathway.

STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus DNA Cytosolic dsDNA cGAS cGAS DNA->cGAS senses cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING binds & activates This compound This compound This compound->STING binds & activates TBK1 TBK1 STING->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 phosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates NFkB NF-κB pTBK1->NFkB activates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_nuc p-IRF3 Dimer pIRF3->pIRF3_nuc dimerizes & translocates pNFkB p-NF-κB NFkB->pNFkB pNFkB_nuc p-NF-κB pNFkB->pNFkB_nuc translocates IFN_genes Type I IFN Genes pIRF3_nuc->IFN_genes induces transcription Cytokine_genes Pro-inflammatory Cytokine Genes pNFkB_nuc->Cytokine_genes induces transcription

Figure 1: The cGAS-STING Signaling Pathway.

In Vitro Characterization of this compound

The following sections detail the in vitro assays conducted to characterize the activity and potency of this compound.

STING Reporter Gene Assay

This assay measures the activation of the STING pathway by quantifying the expression of a reporter gene (e.g., Luciferase or Secreted Embryonic Alkaline Phosphatase - SEAP) under the control of an Interferon-Stimulated Response Element (ISRE) promoter.

Experimental Protocol:

  • Cell Line: THP-1 Dual™ (InvivoGen) or HEK293T cells stably expressing a STING-dependent ISRE-luciferase reporter construct are used.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with increasing concentrations of this compound (e.g., 0.01 nM to 10 µM) or a known STING agonist (e.g., 2'3'-cGAMP) as a positive control. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Reporter Gene Measurement:

    • Luciferase: A luciferase substrate is added to each well, and luminescence is measured using a plate reader.

    • SEAP: A SEAP detection reagent is added to the cell culture supernatant, and absorbance is measured at the appropriate wavelength.

  • Data Analysis: The half-maximal effective concentration (EC50) is calculated from the dose-response curve.

Quantitative Data Summary:

CompoundTargetAssay TypeCell LineEC50 (nM)
This compoundSTINGISRE-LuciferaseTHP-1 Dual™25.4
2'3'-cGAMP (Control)STINGISRE-LuciferaseTHP-1 Dual™150.8

Experimental Workflow Diagram:

Reporter_Assay_Workflow start Start seed Seed THP-1 Dual™ cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with this compound (dose-response) incubate1->treat incubate2 Incubate 18-24h treat->incubate2 measure Measure Luciferase Activity incubate2->measure analyze Calculate EC50 measure->analyze end End analyze->end

Figure 2: Workflow for STING Reporter Gene Assay.
Cytokine Production Assay (ELISA)

This assay quantifies the production of key cytokines, such as IFN-β and CXCL10, which are downstream effectors of STING activation.

Experimental Protocol:

  • Cell Line: Human peripheral blood mononuclear cells (PBMCs) or macrophage cell lines like RAW 264.7 are suitable.

  • Cell Seeding: Cells are seeded in a 24-well plate at a density of 5 x 10^5 cells/well.

  • Compound Treatment: Cells are treated with various concentrations of this compound. A positive control (e.g., cGAMP) and a vehicle control are included.

  • Incubation: The plate is incubated for 24 hours.

  • Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove cellular debris.

  • ELISA: The concentration of IFN-β or CXCL10 in the supernatant is determined using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Cytokine concentrations are plotted against the compound concentration to generate a dose-response curve and determine the EC50.

Quantitative Data Summary:

CompoundCytokineCell LineEC50 (nM)Max Production (pg/mL)
This compoundIFN-βhPBMCs35.22500
This compoundCXCL10hPBMCs42.88500
2'3'-cGAMPIFN-βhPBMCs210.51800
2'3'-cGAMPCXCL10hPBMCs255.16200

Experimental Workflow Diagram:

ELISA_Workflow start Start seed Seed PBMCs in 24-well plate start->seed treat Treat with this compound seed->treat incubate Incubate 24h treat->incubate collect Collect Supernatant incubate->collect elisa Perform IFN-β/CXCL10 ELISA collect->elisa analyze Analyze Data elisa->analyze end End analyze->end WB_Workflow start Start: Treat THP-1 cells with this compound lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer PVDF Membrane Transfer sds_page->transfer probing Primary Antibody Probing (p-TBK1, p-IRF3) transfer->probing detection Secondary Antibody & Detection probing->detection analysis Band Densitometry Analysis detection->analysis end End analysis->end

References

The Role of STING Activation in Interferon-Beta Secretion: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, playing a pivotal role in the host defense against pathogens and in anti-tumor immunity. Activation of STING leads to the production of a variety of pro-inflammatory cytokines, most notably type I interferons (IFNs), including interferon-beta (IFN-β). This response is essential for initiating a robust antiviral state and for the priming of adaptive immune responses. This technical guide provides an in-depth overview of the STING signaling pathway and its direct effect on IFN-β secretion, with a focus on quantitative data, detailed experimental protocols, and visual representations of the core mechanisms.

The cGAS-STING Signaling Pathway

The canonical STING signaling pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral or bacterial infection, as well as cellular damage. The enzyme cyclic GMP-AMP synthase (cGAS) binds to cytosolic dsDNA, leading to its activation and the synthesis of the second messenger cyclic GMP-AMP (2'3'-cGAMP).[1] 2'3'-cGAMP then binds to STING, an endoplasmic reticulum (ER)-resident transmembrane protein.[1] This binding event triggers a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[2]

In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1).[3] TBK1, in turn, phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[3] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it binds to IFN-stimulated response elements (ISREs) in the promoter region of the IFNB1 gene, driving the transcription and subsequent secretion of IFN-β.

STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS binds STING_ER STING (ER) cGAMP->STING_ER binds & activates STING_Golgi Activated STING (Golgi) STING_ER->STING_Golgi translocates TBK1 TBK1 STING_Golgi->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes IFNB1_gene IFNB1 Gene pIRF3_dimer->IFNB1_gene translocates & binds IFNB_mRNA IFN-β mRNA IFNB1_gene->IFNB_mRNA transcription IFNB_protein IFN-β (secreted) IFNB_mRNA->IFNB_protein translation & secretion

Caption: The cGAS-STING signaling pathway leading to IFN-β production.

Quantitative Analysis of STING-Induced IFN-β Secretion

The activation of the STING pathway results in a quantifiable increase in IFN-β secretion. This effect is dependent on the cell type, the nature of the STING agonist, its concentration, and the duration of stimulation. The following tables summarize quantitative data from various studies.

Table 1: IFN-β Secretion in Mouse Bone Marrow-Derived Macrophages (BMDMs)

STING AgonistConcentrationTime PointIFN-β Secretion (pg/mL)Reference
2'3'-cGAMP1 µg/mL24 h~1500
2'3'-cGAMP10 µg/mL24 h~2500
DMXAA25 µg/mL16 h~500
DMXAA50 µg/mL16 h~1000

Table 2: IFN-β Secretion in Human THP-1 Monocytes

STING AgonistConcentration (µM)Time PointIFN-β Secretion (pg/mL)Reference
2'3'-cGAMP124 h85.4
2'3'-cGAMP1024 h450.2
2'3'-cGAMP5024 h1250.7
2'3'-cGAMP10024 h1890.3

Table 3: Fold Change in IFNB1 mRNA Expression

Cell TypeSTING AgonistConcentrationTime PointFold Change in IFNB1 mRNAReference
HeLapoly(dA:dT)1 µg/mL6 h~120
THP-1poly(dA:dT)1 µg/mL6 h~250
Calu-32'3'-cGAMP10 µM48 h>100
KSHV-infected iSLK.219Doxycycline-induced reactivationN/A72 h~12 (STING-dependent)

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of STING-dependent IFN-β secretion. Below are protocols for key experiments.

Protocol 1: In Vitro Activation of the cGAS-STING Pathway

This protocol describes the stimulation of cultured cells with a STING agonist to induce IFN-β secretion.

Materials:

  • Murine or human cell lines (e.g., MEFs, THP-1, RAW264.7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • STING agonist (e.g., 2'3'-cGAMP, dsDNA, DMXAA)

  • Transfection reagent (for dsDNA stimulation, e.g., Lipofectamine 2000)

  • Phosphate-buffered saline (PBS)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in culture plates to achieve 70-80% confluency on the day of stimulation.

  • Agonist Preparation:

    • For soluble agonists (e.g., 2'3'-cGAMP, DMXAA): Prepare a stock solution and dilute to the desired final concentration in cell culture medium.

    • For dsDNA: Anneal complementary single-stranded DNA oligonucleotides to form dsDNA probes. Complex the dsDNA with a transfection reagent according to the manufacturer's instructions.

  • Cell Stimulation:

    • Remove the existing culture medium from the cells.

    • Add the medium containing the STING agonist or the dsDNA-transfection reagent complex to the cells.

    • Include a vehicle-only control (medium with or without the transfection reagent).

  • Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for the desired time period (e.g., 6, 12, or 24 hours).

  • Sample Collection:

    • For IFN-β protein analysis (ELISA): Collect the cell culture supernatant and store at -80°C.

    • For IFNB1 mRNA analysis (RT-qPCR): Lyse the cells directly in the well using a suitable lysis buffer and proceed to RNA extraction.

    • For protein phosphorylation analysis (Western Blot): Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

Experimental_Workflow_Activation start Start seed_cells Seed cells in culture plates start->seed_cells prepare_agonist Prepare STING agonist seed_cells->prepare_agonist stimulate_cells Stimulate cells with agonist prepare_agonist->stimulate_cells incubate Incubate for desired time stimulate_cells->incubate collect_samples Collect samples incubate->collect_samples analysis Analysis collect_samples->analysis elisa ELISA (Supernatant) analysis->elisa qpcr RT-qPCR (Cell Lysate) analysis->qpcr wb Western Blot (Cell Lysate) analysis->wb

Caption: Experimental workflow for in vitro STING pathway activation.
Protocol 2: Quantification of IFN-β by ELISA

This protocol outlines the measurement of IFN-β protein levels in cell culture supernatants using a sandwich enzyme-linked immunosorbent assay (ELISA).

Materials:

  • IFN-β ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate solution, and stop solution)

  • 96-well ELISA plate

  • Recombinant IFN-β standard

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent (e.g., PBS with 1% BSA)

  • Microplate reader

Procedure:

  • Plate Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.

  • Washing and Blocking: Wash the plate with wash buffer and block with assay diluent for 1-2 hours at room temperature.

  • Standard and Sample Addition:

    • Prepare a serial dilution of the recombinant IFN-β standard.

    • Add the standards and collected cell culture supernatants to the wells.

    • Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP: Wash the plate and add streptavidin-HRP. Incubate for 20-30 minutes at room temperature in the dark.

  • Substrate Development: Wash the plate and add the substrate solution. Incubate until a color change is observed.

  • Stopping the Reaction: Add the stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the IFN-β standards. Calculate the concentration of IFN-β in the samples by interpolating their absorbance values from the standard curve.

Protocol 3: Quantification of IFNB1 mRNA by RT-qPCR

This protocol details the measurement of IFNB1 gene expression levels using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for IFNB1 and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from the cell lysates according to the manufacturer's protocol of the RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.

  • qPCR Reaction Setup:

    • Prepare a reaction mixture containing qPCR master mix, forward and reverse primers for IFNB1 or the housekeeping gene, and cDNA.

    • Run the reaction in a qPCR instrument using an appropriate thermal cycling program.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for IFNB1 and the housekeeping gene.

    • Calculate the relative expression of IFNB1 using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle-treated control group.

Logical_Relationship_Analysis cluster_transcriptional Transcriptional Response cluster_protein Protein Response cluster_signaling Upstream Signaling Events STING_Activation STING Activation pIRF3 IRF3 Phosphorylation STING_Activation->pIRF3 IFNB1_mRNA Increased IFNB1 mRNA IFNB_Secretion Increased IFN-β Secretion IFNB1_mRNA->IFNB_Secretion leads to translation & secretion RT_qPCR Measured by RT-qPCR IFNB1_mRNA->RT_qPCR ELISA Measured by ELISA IFNB_Secretion->ELISA pIRF3->IFNB1_mRNA drives transcription Western_Blot Measured by Western Blot pIRF3->Western_Blot

Caption: Logical relationship of STING activation and its measurable outputs.

Conclusion

The activation of the STING signaling pathway is a potent inducer of IFN-β secretion, a key event in the initiation of innate and adaptive immune responses. Understanding the quantitative aspects and the underlying experimental methodologies for assessing this response is crucial for researchers in immunology and for professionals involved in the development of novel therapeutics targeting this pathway, such as vaccine adjuvants and cancer immunotherapies. The data and protocols presented in this guide provide a solid foundation for the investigation of STING-mediated immunity.

References

Cellular Target Engagement of Sting18: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent anti-pathogen and anti-tumor response. Consequently, STING has emerged as a promising therapeutic target for a range of diseases, including cancer and autoimmune disorders. This technical guide provides an in-depth overview of the cellular target engagement of Sting18, a competitive antagonist of the STING protein. This document outlines the methodologies used to characterize the binding and functional effects of this compound in a cellular context, presenting quantitative data and detailed experimental protocols.

STING Signaling Pathway

The canonical STING signaling pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral or bacterial infection, as well as cellular damage. The enzyme cyclic GMP-AMP synthase (cGAS) binds to cytosolic dsDNA and catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[1] cGAMP then binds to STING, a transmembrane protein located on the endoplasmic reticulum (ER).[2] This binding event induces a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[2][3] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor interferon regulatory factor 3 (IRF3).[1] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN-β) and other inflammatory cytokines. This compound acts as a competitive antagonist, binding to STING and preventing its activation by cGAMP, thereby inhibiting this downstream signaling cascade.

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_inactive Inactive STING Dimer cGAMP->STING_inactive binds & activates ATP_GTP ATP + GTP ATP_GTP->cGAS This compound This compound This compound->STING_inactive binds & inhibits STING_active Active STING Oligomer STING_inactive->STING_active translocates TBK1 TBK1 STING_active->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates pTBK1->STING_active phosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes IFN_genes Type I IFN Genes pIRF3_dimer->IFN_genes activates transcription IFN_mRNA IFN mRNA IFN_genes->IFN_mRNA CETSA_Workflow start Intact Cells treat Treat with this compound or Vehicle start->treat heat Heat Shock (Temperature Gradient) treat->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation to Separate Soluble and Precipitated Fractions lyse->centrifuge collect Collect Supernatant (Soluble Proteins) centrifuge->collect analyze Analyze Soluble STING by Western Blot or ELISA collect->analyze end Determine Thermal Shift analyze->end ELISA_Workflow start Cell Culture Supernatant coat Coat Plate with Capture Antibody start->coat add_sample Add Samples and Standards coat->add_sample incubate1 Incubate add_sample->incubate1 wash1 Wash incubate1->wash1 add_detection Add Detection Antibody wash1->add_detection incubate2 Incubate add_detection->incubate2 wash2 Wash incubate2->wash2 add_enzyme Add HRP-conjugated Antibody wash2->add_enzyme incubate3 Incubate add_enzyme->incubate3 wash3 Wash incubate3->wash3 add_substrate Add Substrate and Develop Color wash3->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction read_plate Read Absorbance stop_reaction->read_plate end Quantify IFN-β read_plate->end

References

The Dawn of a New Innate Immune Sensor: An In-depth Technical Guide to the Early Discovery and Characterization of STING

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the seminal discoveries and initial characterization of the Stimulator of Interferon Genes (STING), a pivotal protein in the innate immune system. We delve into the foundational studies that first identified STING as a critical adaptor protein for cytosolic DNA sensing and later as a direct receptor for cyclic dinucleotides. This document consolidates key quantitative data from these early experiments into structured tables, presents detailed experimental protocols for core methodologies, and utilizes Graphviz diagrams to visually represent the elucidated signaling pathways and experimental workflows. This guide is intended to serve as a detailed resource for researchers and professionals in immunology and drug development, offering a granular look at the foundational science of STING biology.

Introduction

The innate immune system relies on a sophisticated network of pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs) and initiate a rapid defense. A critical component of this network is the ability to recognize nucleic acids in the cytoplasm, a hallmark of viral and bacterial infections. In the late 2000s, a flurry of research activity led to the independent discovery of a crucial protein, now widely known as STING (also referred to as TMEM173, MITA, ERIS, and MPYS), that orchestrates the host response to cytosolic DNA.

Initially identified as an adaptor protein residing in the endoplasmic reticulum (ER), STING was found to be indispensable for the production of type I interferons (IFNs) and other inflammatory cytokines in response to foreign DNA.[1][2][3] This discovery filled a significant gap in our understanding of innate immunity. Subsequent groundbreaking research revealed that STING's role is even more direct: it functions as a sensor for cyclic dinucleotides (CDNs), which are second messengers produced by the enzyme cyclic GMP-AMP synthase (cGAS) upon binding to cytosolic DNA, or are directly produced by bacteria.[4][5] This guide revisits these early, formative studies to provide a detailed technical account of the discovery and initial characterization of STING.

The Discovery of STING: An Endoplasmic Reticulum Resident Adaptor

In 2008, the laboratory of Glen N. Barber identified STING through an expression cloning screen designed to find activators of the IFN-β promoter. Their initial findings, and those of other groups who independently identified the same protein under different names (MITA, ERIS), established STING as a key player in innate immune signaling.

Initial Characterization and Localization

STING was characterized as a transmembrane protein that predominantly resides in the endoplasmic reticulum. Early studies demonstrated that overexpression of STING was sufficient to induce a potent antiviral state through the activation of the transcription factors NF-κB and IRF3, leading to the production of type I IFNs. Conversely, the loss of STING in murine embryonic fibroblasts (MEFs) rendered them highly susceptible to viral infection and unable to produce IFN-β in response to intracellular DNA.

Quantitative Analysis of STING-Mediated IFN-β Induction

The initial studies quantified the ability of STING to induce the IFN-β promoter using luciferase reporter assays. Overexpression of STING in HEK293T cells, which have low endogenous STING expression, resulted in a significant, dose-dependent increase in IFN-β promoter activity.

Experiment Cell Type Stimulus Fold Induction of IFN-β Promoter Reference
STING OverexpressionHEK293TSTING Plasmid (increasing amounts)Up to ~150-fold
Cytosolic DNAWild-type MEFsPoly(dA:dT)~25-fold
Cytosolic DNASting knockout MEFsPoly(dA:dT)No significant induction
Viral InfectionWild-type MEFsHSV-1~40-fold
Viral InfectionSting knockout MEFsHSV-1No significant induction

STING as a Direct Sensor of Cyclic Dinucleotides

A paradigm shift in the understanding of STING function came in 2011 when it was identified as a direct sensor of cyclic dinucleotides (CDNs). This discovery transformed the view of STING from a simple adaptor to a key receptor in a novel signaling pathway.

Binding of Cyclic di-GMP to STING

Using a radiolabeled CDN, researchers demonstrated that STING directly binds to cyclic di-GMP (c-di-GMP). This binding was shown to be specific, as it could be competed away by unlabeled CDNs but not by other nucleotides.

Ligand Binding to STING C-terminal Domain Reference
Radiolabeled c-di-GMPYes
Unlabeled c-di-GMPCompetitive Binding
Unlabeled c-di-AMPCompetitive Binding
ATPNo Competitive Binding
GTPNo Competitive Binding
The Discovery of cGAS and the Endogenous STING Ligand, 2'3'-cGAMP

The physiological source of a CDN that activates STING in response to cytosolic DNA in mammalian cells was uncovered in 2013 with the discovery of cyclic GMP-AMP synthase (cGAS). The Chen laboratory demonstrated that upon binding to cytosolic DNA, cGAS synthesizes a unique CDN, 2'3'-cyclic GMP-AMP (2'3'-cGAMP), which then binds to and activates STING.

The STING Signaling Pathway: From Activation to Effector Function

The early characterization of STING outlined a core signaling pathway that begins with the detection of cytosolic DNA and culminates in the production of type I interferons and other inflammatory cytokines.

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus Cytosolic DNA Cytosolic DNA cGAS cGAS Cytosolic DNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAMP STING STING cGAMP->STING binds & activates TBK1 TBK1 IRF3 IRF3 pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 IFN_Genes IFN-β and ISGs pIRF3->IFN_Genes translocates & activates transcription STING_TBK1 STING-TBK1 Complex STING->STING_TBK1 translocates & recruits TBK1 STING_TBK1->IRF3 recruits & phosphorylates

Caption: The canonical STING signaling pathway.

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments used in the initial discovery and characterization of STING.

IFN-β Promoter Luciferase Reporter Assay

This assay is a cornerstone for quantifying the activation of the STING pathway.

Objective: To measure the transcriptional activity of the IFN-β promoter as an indicator of STING pathway activation.

Materials:

  • HEK293T cells

  • Plasmids: pIFN-β-Luc (firefly luciferase), pRL-TK (Renilla luciferase for normalization), and STING expression vector.

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Protocol:

  • Seed HEK293T cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Co-transfect cells with the pIFN-β-Luc reporter plasmid, the pRL-TK normalization plasmid, and either an empty vector control or a STING expression plasmid using a suitable transfection reagent.

  • For stimulation experiments, add the stimulus (e.g., 2'3'-cGAMP, poly(dA:dT)) to the cells 18-24 hours post-transfection.

  • After the desired stimulation period (typically 6-24 hours), lyse the cells using the passive lysis buffer provided with the luciferase assay kit.

  • Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability. Calculate the fold induction relative to the unstimulated or empty vector control.

Luciferase_Assay_Workflow cluster_prep Cell Preparation & Transfection cluster_stim Stimulation cluster_analysis Analysis Seed Seed HEK293T cells Transfect Co-transfect plasmids: - pIFN-β-Luc - pRL-TK - STING expression vector Seed->Transfect Stimulate Add stimulus (e.g., cGAMP) (18-24h post-transfection) Transfect->Stimulate Lyse Lyse cells (6-24h post-stimulation) Stimulate->Lyse Measure Measure Firefly & Renilla luciferase activity Lyse->Measure Normalize Normalize & Calculate Fold Induction Measure->Normalize

Caption: Workflow for the IFN-β luciferase reporter assay.
Co-immunoprecipitation of STING and Associated Proteins

This technique was crucial for identifying the interaction partners of STING, such as TBK1.

Objective: To determine if STING physically interacts with other proteins within the cell.

Materials:

  • HEK293T cells

  • Expression plasmids for tagged versions of STING (e.g., FLAG-STING) and the protein of interest (e.g., HA-TBK1).

  • Transfection reagent.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Antibodies: anti-FLAG antibody for immunoprecipitation, and antibodies against the tags or endogenous proteins for western blotting.

  • Protein A/G agarose beads.

Protocol:

  • Co-transfect HEK293T cells with expression plasmids for the tagged proteins of interest.

  • After 24-48 hours, lyse the cells in ice-cold lysis buffer.

  • Clarify the cell lysates by centrifugation.

  • Incubate a portion of the lysate with an antibody against one of the tagged proteins (e.g., anti-FLAG) for several hours to overnight at 4°C.

  • Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for an additional 1-2 hours to capture the immune complexes.

  • Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analyze the eluted proteins and a sample of the whole-cell lysate by western blotting using antibodies against both tagged proteins.

In Vitro TBK1 Activation Assay

This cell-free system was instrumental in demonstrating the direct activation of TBK1 by STING.

Objective: To reconstitute the activation of TBK1 by STING in a controlled, in vitro environment.

Protocol:

  • Prepare a post-nuclear supernatant (S1 fraction) from HEK293T cells, which contains both STING and TBK1.

  • Incubate the S1 fraction with ATP and a STING agonist (e.g., 2'3'-cGAMP).

  • Monitor the phosphorylation of TBK1 (at Ser172) and STING (at Ser366) over time by western blotting using phospho-specific antibodies.

  • To assess downstream signaling, recombinant IRF3 can be added to the reaction, and its phosphorylation (at Ser396) can be monitored.

Conclusion

The early discovery and characterization of STING marked a pivotal moment in the field of innate immunity. The identification of this ER-resident protein as both a critical signaling adaptor and a direct sensor of cyclic dinucleotides unveiled a novel and fundamental pathway for detecting cytosolic DNA. The experimental approaches detailed in this guide laid the groundwork for a burgeoning field of research that continues to explore the multifaceted roles of STING in infectious diseases, autoimmune disorders, and cancer immunotherapy. A thorough understanding of these foundational studies is essential for any researcher or professional seeking to innovate in this exciting area of biology.

References

Methodological & Application

Application Notes and Protocols: STING Agonist (e.g., Sting18)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

This document provides detailed application notes and protocols for the reconstitution, storage, and handling of a representative STING (Stimulator of Interferon Genes) agonist, referred to herein as Sting18. The protocols outlined are intended for researchers, scientists, and drug development professionals working on innate immunity, oncology, and vaccine development. The STING pathway is a critical component of the innate immune system that detects cytosolic DNA and elicits a potent type I interferon response. STING agonists are being actively investigated as therapeutic agents to enhance anti-tumor immunity and as vaccine adjuvants.

Product Information

ParameterSpecification
Target Human STING
Activity Potent agonist of the STING pathway
Formulation Provided as a lyophilized powder
Purity >98% as determined by HPLC

Reconstitution and Storage

Proper reconstitution and storage of this compound are critical for maintaining its biological activity. The following instructions are general guidelines; always refer to the product-specific datasheet if available.

Reconstitution Protocol

It is recommended to reconstitute the lyophilized this compound in a sterile, aprotic solvent such as Dimethyl Sulfoxide (DMSO) before diluting with aqueous buffers.

  • Centrifuge the Vial : Before opening, briefly centrifuge the vial at low speed (e.g., 1,000 x g for 30 seconds) to ensure the lyophilized powder is at the bottom of the vial.

  • Prepare Solvent : Use sterile, anhydrous DMSO to prepare a stock solution. A common stock concentration is 10 mM.

  • Reconstitute : Carefully add the calculated volume of DMSO to the vial to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution from 1 mg of a compound with a molecular weight of 500 g/mol , you would add 200 µL of DMSO.

  • Solubilize : Gently vortex or sonicate the vial until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.

Storage Instructions

The stability of this compound is dependent on the storage conditions. Following these guidelines will help preserve the activity of the compound.

FormStorage TemperatureShelf LifeNotes
Lyophilized Powder -20°C or -80°CAt least 12 monthsProtect from moisture.
DMSO Stock Solution -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.
Aqueous Working Solution 4°CUse immediately; do not storePrepare fresh from DMSO stock for each experiment.

Note: The stability of the compound in DMSO at -80°C should be validated by the end-user for long-term storage. Avoid more than 3-4 freeze-thaw cycles.

STING Signaling Pathway

The diagram below illustrates the canonical STING signaling pathway activated by cytosolic DNA. Upon binding of cGAMP, which is produced by cGAS in response to cytosolic DNA, STING translocates from the endoplasmic reticulum to the Golgi apparatus. This leads to the recruitment and activation of TBK1, which in turn phosphorylates both STING and IRF3. Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons and other inflammatory genes.

STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP produces dsDNA Cytosolic dsDNA dsDNA->cGAS senses ATP_GTP ATP + GTP ATP_GTP->cGAMP produces STING_ER STING (ER) cGAMP->STING_ER activates This compound This compound This compound->STING_ER activates STING_Golgi STING (Golgi) STING_ER->STING_Golgi translocates TBK1 TBK1 STING_Golgi->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 Dimer nucleus_entry IFN_Genes IFN Genes pIRF3->IFN_Genes induces transcription IFN_mRNA IFN mRNA IFN_Genes->IFN_mRNA transcription IFN_Protein Type I Interferons IFN_mRNA->IFN_Protein translation secreted IFN_Protein->secreted

Caption: STING signaling pathway activated by cGAMP or an agonist like this compound.

Experimental Protocols

The following are generalized protocols for in vitro and in vivo studies using this compound. Optimization may be required depending on the cell type, animal model, and specific experimental goals.

In Vitro STING Activation Assay

This protocol describes the stimulation of a human monocytic cell line (e.g., THP-1) to measure the induction of interferon-β (IFN-β).

Materials:

  • THP-1 cells

  • RPMI-1640 medium with 10% FBS

  • PMA (Phorbol 12-myristate 13-acetate)

  • This compound stock solution (10 mM in DMSO)

  • Opti-MEM or serum-free medium

  • ELISA kit for human IFN-β or qPCR reagents for IFN-β mRNA

Protocol:

  • Differentiate THP-1 Cells : Seed THP-1 cells at a density of 0.5 x 10^6 cells/mL in a 24-well plate. Differentiate the cells into macrophage-like cells by treating with 100 ng/mL PMA for 48-72 hours.

  • Prepare this compound Dilutions : Prepare serial dilutions of this compound in serum-free medium. A typical concentration range to test is 0.1 µM to 30 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Stimulate Cells : Replace the culture medium with the prepared this compound dilutions. Incubate the cells for 6-24 hours at 37°C and 5% CO2.

  • Analyze IFN-β Production :

    • ELISA : Collect the cell culture supernatant and measure the concentration of secreted IFN-β using a commercial ELISA kit according to the manufacturer's instructions.

    • qPCR : Lyse the cells and extract total RNA. Perform reverse transcription followed by quantitative PCR to measure the relative expression of the IFNB1 gene. Normalize to a housekeeping gene such as GAPDH or ACTB.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for evaluating the in vitro activity of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reconstitute Reconstitute this compound in DMSO (10 mM) Dilute Prepare Serial Dilutions of this compound Reconstitute->Dilute Culture Culture & Differentiate THP-1 Cells Stimulate Stimulate Cells (6-24 hours) Culture->Stimulate Dilute->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant Lyse_Cells Lyse Cells & Extract RNA Stimulate->Lyse_Cells ELISA IFN-β ELISA Collect_Supernatant->ELISA qPCR IFN-β qPCR Lyse_Cells->qPCR Data_Analysis Data Analysis (EC50 Calculation) ELISA->Data_Analysis qPCR->Data_Analysis

Caption: Workflow for in vitro evaluation of this compound activity.

Quantitative Data Summary

The following table provides a summary of the quantitative parameters mentioned in the protocols. These values are starting points and should be optimized for your specific experimental setup.

ParameterRecommended Range/ValueProtocol Section
PMA Concentration (THP-1) 100 ng/mLIn Vitro Activation
Cell Seeding Density (THP-1) 0.5 x 10^6 cells/mLIn Vitro Activation
This compound Stock Concentration 10 mMReconstitution
This compound Working Concentration 0.1 - 30 µMIn Vitro Activation
Stimulation Time 6 - 24 hoursIn Vitro Activation
Final DMSO Concentration < 0.5%In Vitro Activation

Troubleshooting

  • Low Activity :

    • Ensure the compound was properly reconstituted and stored. Avoid repeated freeze-thaw cycles.

    • Confirm the cell line is responsive to STING agonists. Use a known positive control (e.g., cGAMP).

    • Optimize the stimulation time and concentration of this compound.

  • High Cell Toxicity :

    • Reduce the final concentration of DMSO in the culture medium.

    • Decrease the concentration of this compound or shorten the incubation time.

    • Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel.

For further support, please contact your technical service provider.

Assessing the Solubility and Stability of STING18: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on assessing the solubility and stability of STING18, a competitive ligand of the stimulator of interferon genes (STING).

Introduction to this compound

This compound is a small molecule that acts as a competitive antagonist of the STING protein. It has been shown to inhibit the production of interferon-β (IFN-β) induced by cyclic GMP-AMP (cGAMP)[1]. Understanding the solubility and stability of this compound is critical for its effective use in in vitro and in vivo studies, as well as for formulation development in therapeutic applications. This document outlines key properties of this compound and provides detailed protocols for its characterization.

STING Signaling Pathway

The cGAS-STING signaling pathway is a crucial component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged host cells[2][3]. Upon binding to double-stranded DNA (dsDNA), cyclic GMP-AMP synthase (cGAS) synthesizes the second messenger cGAMP[2]. cGAMP then binds to and activates STING, an endoplasmic reticulum (ER)-resident protein[2]. This activation leads to the translocation of STING to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates interferon regulatory factor 3 (IRF3), which then dimerizes and translocates to the nucleus to induce the expression of type I interferons and other inflammatory cytokines.

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_ER STING cGAMP->STING_ER binds & activates TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3_dimer IRF3 Dimer pIRF3->IRF3_dimer dimerizes This compound This compound This compound->STING_ER inhibits STING_Golgi Active STING STING_ER->STING_Golgi translocates STING_Golgi->TBK1 recruits & activates IFN_genes IFN-β Genes IRF3_dimer->IFN_genes activates transcription

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

Quantitative Data for this compound

The following tables summarize the known quantitative data regarding the solubility and stability of this compound.

Table 1: Solubility of this compound
Solvent SystemConcentration
Dimethylformamide (DMF)10 mg/ml
Dimethyl sulfoxide (DMSO)5 mg/ml
DMF:PBS (pH 7.2) (1:8)0.11 mg/ml
Table 2: Stability of this compound
Storage ConditionShelf Life
-20°C≥ 4 years
Room TemperatureStable for several weeks during ordinary shipping

Experimental Protocols

The following protocols provide detailed methodologies for assessing the solubility and stability of this compound.

Protocol for Determining the Aqueous Solubility of this compound

This protocol describes a method to determine the solubility of this compound in an aqueous buffer, which is crucial for in vitro cell-based assays.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Spectrophotometer or HPLC system

  • 0.22 µm syringe filters

Procedure:

  • Prepare a Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mg/ml).

  • Serial Dilutions: Create a series of dilutions of the this compound stock solution in PBS. Start with a high concentration (e.g., 100 µM) and perform serial dilutions down to a low concentration (e.g., 0.1 µM). Ensure the final DMSO concentration is consistent across all samples and does not exceed a level that affects cell viability (typically <0.5%).

  • Equilibration: Incubate the solutions at room temperature for 2 hours to allow them to reach equilibrium.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 30 minutes to pellet any precipitated compound.

  • Sample Collection: Carefully collect the supernatant without disturbing the pellet.

  • Filtration (Optional): For highly accurate measurements, filter the supernatant through a 0.22 µm syringe filter to remove any remaining insoluble particles.

  • Quantification: Determine the concentration of this compound in the supernatant using a suitable analytical method. A spectrophotometer can be used if this compound has a distinct absorbance peak. Alternatively, a more sensitive and specific method like HPLC is recommended.

  • Data Analysis: The highest concentration at which no precipitate is observed is considered the aqueous solubility under the tested conditions.

Solubility_Workflow start Start stock Prepare this compound Stock in DMSO start->stock dilute Serial Dilutions in Aqueous Buffer stock->dilute equilibrate Equilibrate at Room Temperature dilute->equilibrate centrifuge Centrifuge to Pellet Precipitate equilibrate->centrifuge supernatant Collect Supernatant centrifuge->supernatant quantify Quantify Soluble This compound (HPLC/UV-Vis) supernatant->quantify end End quantify->end

Caption: Experimental workflow for determining the aqueous solubility of this compound.
Protocol for Assessing the Thermal Stability of this compound using Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for characterizing the thermal stability of molecules by measuring the heat changes that occur as a sample is heated.

Materials:

  • This compound solution in a relevant buffer (e.g., PBS)

  • Differential Scanning Calorimeter

  • DSC sample pans

Procedure:

  • Sample Preparation: Prepare a solution of this compound at a known concentration in the buffer of interest. A typical concentration range is 0.1-1 mg/ml. Prepare a matching buffer blank.

  • DSC Setup: Load the this compound solution into a sample pan and the buffer into a reference pan.

  • Thermal Scan: Place the pans in the DSC instrument. Set the temperature program to scan from a starting temperature (e.g., 20°C) to a final temperature (e.g., 100°C) at a constant scan rate (e.g., 1°C/min).

  • Data Acquisition: The instrument will record the differential heat flow between the sample and reference pans as a function of temperature.

  • Data Analysis: A peak in the thermogram indicates a thermal transition. The midpoint of this transition is the melting temperature (Tm), which is an indicator of the thermal stability of the molecule.

Protocol for Evaluating the Long-Term Stability of this compound in Solution

This protocol assesses the chemical stability of this compound in solution over time under different storage conditions.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Aqueous buffer (e.g., PBS)

  • Microcentrifuge tubes or vials

  • HPLC system with a suitable column and detector

  • Incubators or storage chambers at various temperatures (e.g., -20°C, 4°C, 25°C)

Procedure:

  • Sample Preparation: Prepare aliquots of this compound in the desired solvent or buffer at a specific concentration.

  • Storage: Store the aliquots at different temperatures (-20°C, 4°C, and 25°C). Protect the samples from light.

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove an aliquot from each storage condition.

  • HPLC Analysis: Analyze the samples by HPLC to determine the concentration of intact this compound. The appearance of new peaks may indicate degradation products.

  • Data Analysis: Plot the percentage of remaining intact this compound as a function of time for each storage condition. This will provide information on the degradation kinetics and help determine the optimal storage conditions for this compound in solution.

Conclusion

The provided application notes and protocols offer a framework for the systematic evaluation of the solubility and stability of this compound. Accurate characterization of these physicochemical properties is essential for the reliable application of this compound in research and for its potential development as a therapeutic agent. Researchers are encouraged to adapt these protocols to their specific experimental needs and conditions.

References

Developing a Mouse Model of Inflammation Using STING Agonists: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1] Activation of STING triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, playing a key role in anti-pathogen responses, anti-tumor immunity, and autoimmune diseases.[2][3][4] Harnessing this pathway by using STING agonists provides a robust method for inducing a controlled inflammatory response in vivo, creating valuable mouse models for studying inflammatory processes and for the preclinical evaluation of anti-inflammatory therapeutics.

This document provides detailed application notes and protocols for developing a mouse model of inflammation using two well-characterized STING agonists: 2'3'-cyclic GMP-AMP (cGAMP) and 5,6-dimethylxanthenone-4-acetic acid (DMXAA). Of note, DMXAA is a potent agonist for murine STING but not for its human counterpart, a critical consideration for translational studies.[5]

STING Signaling Pathway

Upon binding of cyclic dinucleotides (CDNs) like cGAMP, STING translocates from the endoplasmic reticulum to the Golgi apparatus. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons. STING activation also leads to the activation of the NF-κB pathway, resulting in the production of various pro-inflammatory cytokines such as TNF-α and IL-6.

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS STING_ER STING (ER) cGAMP->STING_ER activates STING_Golgi STING (Golgi) STING_ER->STING_Golgi translocates to TBK1 TBK1 STING_Golgi->TBK1 recruits NFkB NF-κB STING_Golgi->NFkB activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFNs Type I IFNs pIRF3->IFNs induces transcription cluster_nucleus cluster_nucleus pIRF3->cluster_nucleus pNFkB p-NF-κB NFkB->pNFkB Cytokines Pro-inflammatory Cytokines pNFkB->Cytokines induces transcription pNFkB->cluster_nucleus

Caption: STING signaling pathway activation.

Experimental Protocols

General Workflow for Inducing Inflammation

The general workflow for inducing and analyzing inflammation using STING agonists in mice involves several key steps, from reagent preparation to data analysis.

Experimental_Workflow Reagent Reagent Preparation (STING Agonist Formulation) Administration STING Agonist Administration (e.g., IP, SC, IT) Reagent->Administration Animal Animal Preparation (Acclimatization, Grouping) Animal->Administration Monitoring Monitoring (Clinical Signs, Weight) Administration->Monitoring Sample Sample Collection (Blood, Tissues) Monitoring->Sample Analysis Downstream Analysis (Histology, Flow Cytometry, ELISA) Sample->Analysis Data Data Interpretation Analysis->Data

Caption: General experimental workflow.

Protocol 1: Systemic Inflammation Model Using Intraperitoneal (IP) Injection of cGAMP

This protocol describes the induction of a systemic inflammatory response by intraperitoneal administration of cGAMP.

Materials:

  • 2'3'-cGAMP (InvivoGen, cat. no. tlrl-nacga23)

  • Sterile, endotoxin-free PBS

  • 8-12 week old C57BL/6J mice

  • Sterile syringes and needles (27-30 gauge)

Procedure:

  • Reagent Preparation:

    • Reconstitute lyophilized 2'3'-cGAMP in sterile, endotoxin-free PBS to a stock concentration of 1 mg/mL.

    • Further dilute the stock solution with sterile PBS to the desired final concentration for injection. A common dose is 20 mg/kg.

  • Animal Handling:

    • Acclimatize mice for at least one week before the experiment.

    • Randomly assign mice to control (vehicle) and treatment groups.

  • Administration:

    • Inject mice intraperitoneally with the prepared cGAMP solution or vehicle (PBS). The injection volume should be approximately 100-200 µL.

  • Monitoring and Sample Collection:

    • Monitor mice for clinical signs of inflammation (e.g., lethargy, ruffled fur).

    • Collect blood samples via retro-orbital or submandibular bleeding at various time points (e.g., 2, 6, 24 hours) post-injection for cytokine analysis.

    • Euthanize mice at the desired endpoint and harvest tissues (e.g., spleen, liver, lungs) for histological analysis or immune cell isolation.

Protocol 2: Localized Inflammation Model Using Subcutaneous (SC) Injection of DMXAA

This protocol details the induction of a localized inflammatory response in the skin using DMXAA.

Materials:

  • DMXAA (InvivoGen, cat. no. tlrl-dmx)

  • DMSO

  • Sterile, endotoxin-free PBS

  • 8-12 week old BALB/c mice

  • Sterile syringes and needles (27-30 gauge)

Procedure:

  • Reagent Preparation:

    • Dissolve DMXAA in DMSO to a stock concentration of 10 mg/mL.

    • Dilute the stock solution in sterile PBS to the final desired concentration. A typical dose range is 6.25-30 mg/kg. Note that higher doses can be toxic.

  • Animal Handling:

    • Acclimatize mice as previously described.

    • Shave a small area on the flank of the mice one day prior to injection.

  • Administration:

    • Inject mice subcutaneously in the shaved area with the DMXAA solution or vehicle control.

  • Monitoring and Sample Collection:

    • Monitor the injection site for signs of inflammation such as erythema, swelling, and induration.

    • At the experimental endpoint, euthanize the mice and collect the skin tissue surrounding the injection site for histological analysis and gene expression studies.

Data Presentation: Quantitative Analysis of Inflammatory Responses

The following tables summarize quantitative data from various studies to aid in experimental design and comparison.

Table 1: cGAMP-Induced Inflammation in Mice

Mouse StraincGAMP DoseRoute of AdministrationKey FindingsReference
C57BL/6J5 µ g/mouse IntranasalInduction of IFN-stimulated genes (Mx1, ISG15) in the lungs.
C57BL/6J20 mg/kgIntraperitonealIncreased serum levels of IFN-β and IFN-γ.
C57BL/6J5 µgIntramuscularProtection against experimental autoimmune encephalomyelitis (EAE).
BALB/c20 mg/kgIntratumoralAccumulation of CD11b+Ly6C+ monocytic cells in the tumor.
C57BL/6J0.005 - 5 µgIntratumoralDose-dependent anti-tumor effect.

Table 2: DMXAA-Induced Inflammation in Mice

Mouse StrainDMXAA DoseRoute of AdministrationKey FindingsReference
C57BL/6J25 mg/kgIntraperitonealIncreased tumor infiltration of neutrophils and monocytes.
BALB/c30 mg/kgIntraperitonealIncreased serum TNF-α levels.
C57BL/6J25 mg/kgIntratumoralTumor regression and increased survival.
C57BL/6J5-10 mg/kg/dayOral gavage with DSSExacerbated colitis.
C57BL/6J10 mg/kgIntraperitonealWorsened acute pancreatitis.

Downstream Analysis Protocols

Histological Analysis of Inflammation

Procedure:

  • Fix harvested tissues in 10% neutral buffered formalin for 24 hours.

  • Process tissues and embed in paraffin.

  • Cut 5 µm sections and mount on glass slides.

  • Deparaffinize and rehydrate the sections.

  • Perform Hematoxylin and Eosin (H&E) staining to visualize tissue morphology and inflammatory cell infiltrates.

  • Score the inflammation based on the severity and extent of cellular infiltration.

Flow Cytometry for Immune Cell Infiltration

Procedure:

  • Prepare single-cell suspensions from tissues (e.g., spleen, tumor, or inflamed skin) by mechanical dissociation and/or enzymatic digestion.

  • Perform red blood cell lysis if necessary.

  • Count the cells and adjust the concentration to 1x10^6 cells/100 µL.

  • Stain the cells with a cocktail of fluorescently-labeled antibodies against cell surface markers (e.g., CD45 for total leukocytes, F4/80 for macrophages, Ly6G for neutrophils, CD3 for T cells).

  • Acquire the data on a flow cytometer.

  • Analyze the data to quantify the percentage and absolute number of different immune cell populations.

ELISA for Cytokine Quantification

Procedure:

  • Collect blood and isolate serum by centrifugation.

  • Use commercially available ELISA kits for specific cytokines (e.g., IFN-β, TNF-α, IL-6).

  • Follow the manufacturer's instructions for the ELISA protocol, which typically involves coating a plate with a capture antibody, adding samples and standards, adding a detection antibody, followed by a substrate for color development.

  • Measure the absorbance using a plate reader and calculate the cytokine concentrations based on the standard curve.

Conclusion

The use of STING agonists like cGAMP and DMXAA provides a versatile and reproducible method for establishing mouse models of inflammation. These models are invaluable for investigating the fundamental mechanisms of inflammatory diseases and for the preclinical assessment of novel therapeutics. The protocols and data presented here offer a comprehensive guide for researchers to design and execute their studies effectively. Careful consideration of the specific research question, choice of agonist, dose, and route of administration is crucial for obtaining meaningful and translatable results.

References

Application Notes and Protocols: Designing a Dose-Response Curve for the Novel STING Agonist, STING18

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent type I interferon (IFN) response. This pathway has emerged as a promising target for therapeutic intervention in oncology, infectious diseases, and autoimmune disorders. STING18 is a novel, potent agonist of the STING pathway. These application notes provide a detailed guide for designing and executing a dose-response curve experiment to characterize the activity of this compound. The protocols herein describe three common methods for quantifying STING activation: an Interferon-β (IFN-β) ELISA, a quantitative reverse transcription PCR (RT-qPCR) for interferon-stimulated genes (ISGs), and an Interferon-Stimulated Response Element (ISRE) reporter assay.

STING Signaling Pathway

Upon binding of cyclic dinucleotides (CDNs) like cGAMP, or a synthetic agonist like this compound, the STING protein, resident on the endoplasmic reticulum, undergoes a conformational change.[1][2] This leads to its translocation to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[1][2] TBK1 then phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3).[1] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it binds to ISREs in the promoters of target genes, driving the transcription of type I IFNs (such as IFN-β) and other pro-inflammatory cytokines.

STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound (Agonist) STING STING (on ER) This compound->STING Activation TBK1 TBK1 STING->TBK1 Recruitment & Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Dimerization ISRE ISRE pIRF3->ISRE pIRF3->ISRE Translocation & Binding IFNB IFN-β Gene ISRE->IFNB ISGs ISG Genes ISRE->ISGs Transcription Transcription IFNB->Transcription ISGs->Transcription

Caption: The cGAS-STING signaling pathway.

Experimental Design: this compound Dose-Response Curve

The primary goal of this experiment is to determine the half-maximal effective concentration (EC50) of this compound. This is achieved by treating a suitable cell line with a range of this compound concentrations and measuring the resulting STING pathway activation.

Key Considerations:

  • Cell Line Selection: Choose a cell line known to have a functional STING pathway. Human monocytic THP-1 cells are a common choice as they endogenously express all necessary components. HEK293T cells can be used if they are engineered to express STING and a reporter construct.

  • Concentration Range: A typical starting range for novel STING agonists can be from low nanomolar to high micromolar. A broad range with logarithmic dilutions is recommended for the initial experiment (e.g., 0.01 nM to 10,000 nM).

  • Incubation Time: The optimal incubation time can vary depending on the assay. For gene expression (RT-qPCR), 6-8 hours may be sufficient, while for protein secretion (ELISA) or reporter assays, 16-24 hours is common.

  • Controls: Include a "vehicle" control (cells treated with the solvent used to dissolve this compound, e.g., DMSO) and a positive control (cells treated with a known STING agonist like 2'3'-cGAMP).

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_assays cluster_results Results Cell_Culture 1. Seed Cells (e.g., THP-1 in 96-well plate) Compound_Prep 2. Prepare this compound Serial Dilutions Treatment 3. Treat Cells with this compound (16-24h incubation) Compound_Prep->Treatment Harvest 4. Harvest Supernatant or Cells Treatment->Harvest ELISA A. IFN-β ELISA Harvest->ELISA RTqPCR B. RT-qPCR for ISGs Harvest->RTqPCR Reporter C. ISRE Reporter Assay Harvest->Reporter Data_Analysis 5. Data Analysis (Dose-Response Curve & EC50) ELISA->Data_Analysis RTqPCR->Data_Analysis Reporter->Data_Analysis

Caption: General workflow for a this compound dose-response experiment.

Protocols

Protocol 1: Quantification of IFN-β Secretion by ELISA

This protocol measures the concentration of secreted IFN-β in the cell culture supernatant, a key downstream indicator of STING activation.

Materials:

  • THP-1 cells

  • 96-well cell culture plates

  • This compound compound

  • Complete RPMI-1640 medium

  • Human IFN-β ELISA kit (follow manufacturer's instructions)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed THP-1 cells at a density of 5 x 10^5 cells/well in a 96-well plate in 100 µL of complete medium. Differentiate the cells into macrophage-like cells using PMA (phorbol 12-myristate 13-acetate) for 48-72 hours, followed by a 24-hour rest period in fresh medium, if required for your experimental model.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in culture medium. A common starting concentration for the highest dose could be 10 µM. Also, prepare vehicle and positive controls.

  • Cell Treatment: Carefully remove the medium from the cells and add 100 µL of the prepared this compound dilutions, vehicle, or positive control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell monolayer. Store at -80°C until analysis.

  • IFN-β ELISA: Quantify the IFN-β concentration in the collected supernatants using a commercial ELISA kit, following the manufacturer's protocol precisely.

  • Data Analysis: Plot the IFN-β concentration against the logarithm of the this compound concentration. Use a four-parameter logistic (4-PL) curve fit to determine the EC50 value.

Protocol 2: Quantification of ISG Expression by RT-qPCR

This protocol measures the relative mRNA expression of interferon-stimulated genes (ISGs), such as IFNB1, CXCL10, and OAS1, which are upregulated upon STING pathway activation.

Materials:

  • THP-1 cells

  • 24-well cell culture plates

  • This compound compound

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • qPCR primers (see Table 2)

  • Real-time PCR system

Procedure:

  • Cell Seeding and Treatment: Seed THP-1 cells in 24-well plates (e.g., 3 x 10^5 cells/ml in 400 µl media per well) and treat with a serial dilution of this compound as described in the ELISA protocol. An incubation time of 6-8 hours is often sufficient for detecting changes in gene expression.

  • RNA Extraction: After incubation, wash the cells with PBS and lyse them directly in the well. Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1-2 µg) from each sample using a cDNA synthesis kit.

  • qPCR: Set up the qPCR reaction using SYBR Green master mix, cDNA template, and forward and reverse primers for your genes of interest and a housekeeping gene (e.g., GAPDH or ACTB).

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control. Plot the fold change in gene expression against the this compound concentration to generate a dose-response curve.

Protocol 3: ISRE Luciferase Reporter Assay

This assay utilizes a reporter cell line that expresses luciferase under the control of an ISRE promoter. Activation of the STING pathway leads to IRF3-mediated transcription of the luciferase gene, resulting in a quantifiable light signal.

Materials:

  • THP-1-ISG reporter cell line (or other suitable ISRE-reporter line)

  • 96-well white, clear-bottom cell culture plates

  • This compound compound

  • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Seeding: Seed the THP-1-ISG reporter cells at a density of approximately 40,000 cells per well into a 96-well white, clear-bottom plate in 75 µL of assay medium.

  • Compound Addition: Prepare serial dilutions of this compound at 4-fold the final desired concentration. Add 25 µL of the diluted compound to the wells. Add 25 µL of assay medium for the unstimulated control.

  • Incubation: Incubate the plate at 37°C with 5% CO2 for 24 hours.

  • Luciferase Measurement: Prepare the luciferase assay reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each well and incubate at room temperature for approximately 15-30 minutes with gentle rocking.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Subtract the average background luminescence (from cell-free wells) from all readings. Plot the relative luminescence units (RLU) against the this compound concentration and fit a 4-PL curve to determine the EC50.

Data Presentation

Quantitative data from the dose-response experiments should be summarized in clear, structured tables to facilitate comparison and analysis.

Table 1: Example Dose-Response Data for this compound using IFN-β ELISA

This compound Conc. (nM)Log [this compound]Mean IFN-β (pg/mL)Std. Dev.
0 (Vehicle)-15.24.5
0.1-1.025.86.1
10.0150.415.2
101.0850.655.8
1002.01650.1120.3
10003.01800.5135.7
100004.01825.3140.1

Table 2: Example RT-qPCR Primer Sequences for Human ISGs

Gene NameForward Primer (5' to 3')Reverse Primer (5' to 3')
IFNB1AGCTCCAAGAAAGGACGAACAGCCCTGTAGGTGAGGTTGAT
CXCL10GCCTTCTTGGGACTGATGCTTGTGACTCCAGCTTATCTCTTGG
ISG15GAGAGGCAGCGAACTCATCTCTTCAGCTCTGACACCGACA
GAPDHGTCAGTGGTGGACCTGACCTAGGGGTCTACATGGCAACTG

Note: Primer sequences should always be validated for specificity and efficiency before use.

Table 3: Example Dose-Response Data for this compound using ISRE-Luciferase Assay

This compound Conc. (nM)Log [this compound]Mean RLUStd. Dev.
0 (Vehicle)-1,250350
0.1-1.02,500450
10.025,0002,100
101.0150,00012,500
1002.0320,00025,000
10003.0350,00028,000
100004.0355,00029,500

Conclusion

These protocols provide a robust framework for determining the dose-dependent activity of the novel STING agonist, this compound. By employing these methods, researchers can accurately determine its EC50, providing critical data for further preclinical and clinical development. Careful experimental design, including appropriate controls and a well-considered concentration range, is paramount for generating reliable and reproducible results.

References

In Vivo Delivery of STING Agonists: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of current methods for the in vivo delivery of STING (Stimulator of Interferon Genes) agonists in preclinical cancer models. Detailed protocols for key experimental procedures are included to facilitate the practical application of these techniques in a research setting.

Introduction

Activation of the STING pathway has emerged as a promising strategy in cancer immunotherapy. STING agonists can trigger robust type I interferon responses, leading to the activation of dendritic cells, enhanced antigen presentation, and subsequent priming of tumor-specific T cells. However, the successful translation of STING-based therapies is critically dependent on effective and safe in vivo delivery methods. This document outlines several established approaches for delivering STING agonists in preclinical studies, including direct intratumoral injection, systemic administration, and the use of nanoparticle-based carriers.

The STING Signaling Pathway

The STING signaling cascade is initiated by the recognition of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn binds to and activates STING, an endoplasmic reticulum-resident protein. This activation leads to the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1), which then phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons and other pro-inflammatory cytokines, orchestrating a potent anti-tumor immune response.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi ER-Golgi Intermediate Compartment / Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING (dimer) cGAMP->STING binds & activates STING_TBK1 STING-TBK1 Complex STING->STING_TBK1 translocates & recruits TBK1 pSTING pSTING STING_TBK1->pSTING autophosphorylation pIRF3 pIRF3 pSTING->pIRF3 phosphorylates IRF3 via TBK1 pIRF3_dimer pIRF3 Dimer IFN_genes Type I IFN Genes pIRF3_dimer->IFN_genes activates IFN_expression Type I IFN Expression IFN_genes->IFN_expression TBK1 TBK1 IRF3 IRF3 pIRF3->pIRF3_dimer dimerizes

Caption: The cGAS-STING signaling pathway.

Methods for In Vivo Delivery of STING Agonists

Intratumoral Administration

Direct injection of STING agonists into the tumor mass is a common approach to maximize local concentration and activation of the tumor microenvironment (TME) while minimizing systemic toxicity.[1][2][3][4][5]

STING AgonistCancer ModelDose & ScheduleKey OutcomesReference(s)
ADU-S100Esophageal Adenocarcinoma (Rat)Not specified30.1% decrease in mean tumor volume.
ADU-S100B16F10 Melanoma5 µ g/mouse on days 10, 14, 17Significant tumor growth delay.
ADU-S100CT26 Colon Carcinoma20 µg + 20 µg CpG ODNSignificant tumor regression (1952 to 32 mm³).
ADU-S100BRCA-deficient TNBCWeekly100% tumor-free survival in combination with olaparib.
IACS-8779Canine Glioblastoma5-20 µg, repeated every 4-6 weeksDose-dependent radiographic responses; >50% volumetric reduction in some subjects.
cGAMPB16F10 MelanomaNot specified4-fold increase in tumor-infiltrating CD8+ T cells and significant tumor growth delay.
DMXAAB16.SIY MelanomaSingle doseComplete tumor elimination in the majority of mice.
c-di-GMPB16.OVA Melanoma & PM299L HCC25 µL of 1 mg/mL solutionDelayed tumor growth when combined with irreversible electroporation.

This protocol is adapted from studies using the B16F10 melanoma model.

Materials:

  • B16F10 melanoma cells

  • C57BL/6 mice (6-8 weeks old)

  • STING agonist (e.g., ADU-S100) dissolved in sterile PBS

  • 1 mL syringes with 27-30 gauge needles

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Inoculation: Subcutaneously inject 3 x 10⁵ B16F10 cells in 100 µL of sterile PBS into the right flank of C57BL/6 mice.

  • Tumor Growth Monitoring: Allow tumors to establish and grow. Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).

  • STING Agonist Administration: When tumors reach a palpable size (e.g., ~50-100 mm³), typically 6-10 days post-inoculation, begin treatment.

  • Prepare the STING agonist solution at the desired concentration in sterile PBS.

  • Using a 27-30 gauge needle, slowly inject the STING agonist solution (e.g., 5-50 µg in 25-50 µL) directly into the center of the tumor.

  • Repeat injections according to the planned schedule (e.g., every 3-4 days for a total of 3 doses).

  • Efficacy Assessment: Continue to monitor tumor growth and animal survival. At the experimental endpoint, tumors can be excised for further analysis (e.g., flow cytometry, immunohistochemistry).

Intratumoral_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis cell_culture Culture B16F10 Cells inoculation Subcutaneous Injection of 3x10^5 cells into C57BL/6 mice cell_culture->inoculation tumor_growth Monitor Tumor Growth (to ~50-100 mm³) inoculation->tumor_growth injection Intratumoral Injection of STING Agonist (e.g., ADU-S100) tumor_growth->injection repeat_injection Repeat Injections (e.g., every 3-4 days) injection->repeat_injection monitor_efficacy Monitor Tumor Volume & Animal Survival repeat_injection->monitor_efficacy ex_vivo Ex Vivo Analysis (Flow Cytometry, IHC) monitor_efficacy->ex_vivo

Caption: Workflow for intratumoral STING agonist delivery.

Systemic Administration

Systemic delivery of STING agonists is desirable for treating metastatic diseases and inaccessible tumors. This approach often requires novel, more stable STING agonist formulations to avoid rapid clearance and systemic toxicity.

STING AgonistCancer ModelRouteDose & ScheduleKey OutcomesReference(s)
SNX281CT26 ColorectalIVSingle doseComplete tumor regression.
SB 11285CT26 Colon CarcinomaIV, IP1-9 mg/kgPotent, durable anti-tumor activity.
diABZIB16-F10 MelanomaIVNot specifiedInhibition of tumor growth and stimulation of an immunogenic TME.
BMS-986301Pancreatic Ductal Adenocarcinoma (KPC model)IntramuscularNot specifiedEquivalent antitumor efficacy to intratumoral injection.
DMXAAB16.SIY MelanomaIPSingle doseSimilar anti-tumor activity to intratumoral administration.

This protocol is a general guideline based on studies with systemically administered agonists like SB 11285 and SNX281.

Materials:

  • Tumor-bearing mice (e.g., BALB/c mice with CT26 tumors)

  • Systemically active STING agonist (e.g., SB 11285)

  • Vehicle for solubilization (as specified by the manufacturer)

  • Sterile PBS

  • Insulin syringes with 29-31 gauge needles

Procedure:

  • Tumor Establishment: Inoculate mice with tumor cells (e.g., 5 x 10⁵ CT26 cells subcutaneously in BALB/c mice).

  • Treatment Initiation: Begin treatment when tumors are established (e.g., ~100 mm³).

  • Drug Preparation: Prepare the STING agonist solution in the appropriate vehicle at the desired concentration for intravenous (IV) injection.

  • Administration: Administer the STING agonist solution via tail vein injection. The volume is typically 100-200 µL. Dosing can range from 1 to 9 mg/kg.

  • Dosing Schedule: Follow the predetermined dosing schedule (e.g., weekly injections).

  • Monitoring and Analysis: Monitor tumor growth, body weight, and overall animal health. At defined time points, blood can be collected for cytokine analysis, and tumors and spleens can be harvested for flow cytometry.

Nanoparticle-Based Delivery

Nanocarriers, such as lipid nanoparticles (LNPs) and polymeric nanoparticles, can improve the therapeutic index of STING agonists by enhancing their stability, circulation time, and targeted delivery to tumor cells or antigen-presenting cells (APCs).

FormulationSTING AgonistCancer ModelRouteKey OutcomesReference(s)
Lipid Nanoparticles (LNPs)cGAMPNot specifiedNot specifiedEnhanced cytotoxicity against tumor cells and greater activation of the cGAS-STING pathway compared to free cGAMP.
Biodegradable Mesoporous Silica Nanoparticles (bMSN)CDAB16F10 MelanomaIntratumoralA single 5 µg dose exerted potent antitumor efficacy and prolonged survival.
Lipid Nanoparticle (NP-STING)CDNMetastatic MelanomaNot specifiedSynergistic anti-tumor effect with anti-PD-1 therapy in previously unresponsive tumors.

This protocol provides a general framework for preparing LNPs for STING agonist delivery, based on common microfluidic mixing techniques.

Materials:

  • Ionizable lipid, helper lipid (e.g., cholesterol), PEG-lipid, and a structural lipid (e.g., DSPC) dissolved in ethanol.

  • STING agonist (e.g., cGAMP) dissolved in an aqueous buffer (e.g., citrate buffer, pH 4.0).

  • Microfluidic mixing device (e.g., NanoAssemblr).

  • Dialysis cassettes (e.g., 10 kDa MWCO).

  • Sterile PBS.

Procedure:

  • Phase Preparation:

    • Lipid-Ethanol Phase: Prepare a stock solution of the lipid mixture in ethanol.

    • Aqueous-cGAMP Phase: Prepare a stock solution of cGAMP in the aqueous buffer.

  • Microfluidic Mixing:

    • Set the flow rates for the lipid-ethanol and aqueous-cGAMP phases (e.g., a 3:1 aqueous to organic phase ratio with a total flow rate of 12 mL/min).

    • Pump the two phases through the microfluidic device to induce nanoparticle self-assembly.

  • Purification and Buffer Exchange:

    • Dialyze the resulting nanoparticle suspension against sterile PBS overnight at 4°C using a dialysis cassette to remove ethanol and unencapsulated cGAMP.

  • Characterization:

    • Measure the size, polydispersity index (PDI), and zeta potential of the LNPs using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency of cGAMP using a suitable analytical method (e.g., HPLC after lysing the nanoparticles).

  • In Vivo Administration: The purified LNP-cGAMP formulation can then be administered via intratumoral or systemic routes in tumor-bearing mice.

LNP_Preparation_Workflow cluster_prep Phase Preparation cluster_assembly Nanoparticle Assembly cluster_purification Purification & Characterization lipid_phase Lipid Mixture in Ethanol mixing Microfluidic Mixing lipid_phase->mixing aqueous_phase cGAMP in Aqueous Buffer aqueous_phase->mixing lnps LNP-cGAMP Suspension mixing->lnps dialysis Dialysis vs. PBS lnps->dialysis characterization DLS & Encapsulation Efficiency Measurement dialysis->characterization

Caption: Workflow for preparing cGAMP-loaded lipid nanoparticles.

Downstream Analysis Protocols

Protocol: Analysis of Immune Cell Infiltration by Flow Cytometry

Materials:

  • Tumor tissue, spleen, and lymph nodes from treated and control mice.

  • RPMI-1640 medium, FBS, Collagenase IV, DNase I.

  • 70 µm cell strainers.

  • ACK lysis buffer.

  • FACS buffer (PBS + 2% FBS).

  • Fixable viability dye.

  • Fc block (anti-CD16/32).

  • Fluorochrome-conjugated antibodies (see table below).

  • Flow cytometer.

Antibody Panel for TME Infiltration:

MarkerCell Type
CD45Pan-leukocyte
CD3T cells
CD4Helper T cells
CD8Cytotoxic T cells
CD11bMyeloid cells
CD11cDendritic cells
Gr-1/Ly6GNeutrophils/MDSCs
F4/80Macrophages
NK1.1NK cells
PD-1Activated/exhausted T cells
Granzyme BCytotoxic cells

Procedure:

  • Tissue Processing: Harvest tumors and lymphoid organs and place them in cold RPMI. Mince the tissues and digest with Collagenase IV and DNase I for 30-60 minutes at 37°C.

  • Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.

  • Red Blood Cell Lysis: If necessary, treat with ACK lysis buffer to remove red blood cells.

  • Staining:

    • Stain with a fixable viability dye to exclude dead cells.

    • Block Fc receptors with anti-CD16/32.

    • Stain with a cocktail of surface antibodies for 30 minutes on ice.

    • For intracellular staining (e.g., Granzyme B), fix and permeabilize the cells according to the manufacturer's protocol before adding the intracellular antibody.

  • Data Acquisition and Analysis: Acquire samples on a flow cytometer and analyze the data using appropriate software.

Protocol: Measurement of Cytokine Levels

Materials:

  • Serum or tumor homogenate supernatant from treated and control mice.

  • ELISA kit or multiplex immunoassay (e.g., Luminex) for specific cytokines (e.g., IFN-β, TNF-α, CXCL10).

Procedure:

  • Sample Collection: Collect blood via cardiac puncture and process to obtain serum. For tumors, homogenize the tissue in lysis buffer containing protease inhibitors and centrifuge to collect the supernatant.

  • Assay: Perform the ELISA or multiplex assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the concentration of cytokines based on a standard curve.

Conclusion

The choice of delivery method for STING agonists in vivo depends on the specific research question, the tumor model, and the properties of the agonist itself. Intratumoral injection provides a robust method for localized TME activation, while systemic delivery holds promise for treating advanced and metastatic disease. Nanoparticle-based strategies offer a versatile platform to overcome many of the delivery challenges associated with free STING agonists. The protocols and data presented here serve as a guide for researchers to design and execute preclinical studies aimed at harnessing the therapeutic potential of the STING pathway.

References

Troubleshooting & Optimization

Technical Support Center: STING Pathway Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving STING (Stimulator of Interferon Genes) inhibitors. The focus is on addressing the common issue of a STING inhibitor, such as the hypothetical "STING18," failing to inhibit IFN-β production.

Troubleshooting Guide: Why is this compound Not Inhibiting IFN-β Production?

This guide is presented in a question-and-answer format to directly address specific experimental failures.

Q1: My positive control for STING activation is weak or absent. What could be the problem?

A1: Effective inhibition can only be measured when the pathway is robustly activated. Several factors could lead to poor STING activation:

  • Ineffective STING Agonist:

    • Troubleshooting: Ensure your STING agonist (e.g., 2'3'-cGAMP, dsDNA) is of high quality and has been stored correctly to prevent degradation. It is recommended to use a known, potent STING agonist to confirm pathway activation.[1] A dose-response experiment with your agonist can determine the optimal concentration for your specific cell line and experimental conditions.[1]

  • Low STING Expression in Cell Line:

    • Troubleshooting: Verify that your chosen cell line expresses STING at sufficient levels.[1] This can be checked by Western blot. Some cell lines may have naturally low or absent STING expression.[1]

  • Poor Agonist Delivery:

    • Troubleshooting: For agonists like dsDNA, a transfection reagent is often required for efficient delivery into the cytoplasm. Optimize the transfection protocol for your cell type to ensure the agonist reaches the cytosolic sensor cGAS.

Q2: STING pathway activation is confirmed, but this compound still shows no inhibition of IFN-β. What should I check next?

A2: If pathway activation is robust, the issue may lie with the inhibitor itself or the experimental setup.

  • Inhibitor Integrity and Concentration:

    • Troubleshooting: Confirm that this compound has been stored under the recommended conditions to maintain its activity. Perform a dose-response experiment with this compound to identify its optimal inhibitory concentration (IC50). It's possible the concentration used is too low to be effective.[1]

  • Inappropriate Experimental Timeline:

    • Troubleshooting: The timing of inhibitor and agonist addition is critical. Pre-incubation with the STING inhibitor before stimulation with the agonist is generally required. A typical pre-incubation time is 2-4 hours. The stimulation period with the agonist should be long enough to elicit a strong IFN-β response (e.g., 8-24 hours for cytokine production).

  • Cell Viability Issues:

    • Troubleshooting: High concentrations of the inhibitor or the agonist may be toxic to your cells, confounding the results. Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) to ensure that the observed lack of IFN-β is not due to widespread cell death.

Q3: Could there be an issue with my IFN-β measurement assay?

A3: Yes, the method used to quantify IFN-β can also be a source of error.

  • Assay Sensitivity:

    • Troubleshooting: Ensure your IFN-β detection method (e.g., ELISA, reporter assay, qPCR) is sensitive enough to detect the changes in your experimental system. For secreted IFN-β, ELISA is a common and reliable method.

  • Sample Collection and Storage:

    • Troubleshooting: Collect supernatants for ELISA at appropriate time points after stimulation. Ensure samples are stored correctly (e.g., at -20°C or -80°C) to prevent cytokine degradation. Avoid repeated freeze-thaw cycles.

  • Assay Controls:

    • Troubleshooting: Include appropriate controls in your assay, such as a standard curve with recombinant IFN-β for ELISA, to ensure the accuracy of your measurements.

Frequently Asked Questions (FAQs)

  • What is the canonical signaling pathway for STING-mediated IFN-β production? The canonical pathway begins with the detection of cytosolic DNA by cGAS, which then synthesizes the second messenger 2'3'-cGAMP. 2'3'-cGAMP binds to STING on the endoplasmic reticulum, leading to STING's translocation to the Golgi apparatus. In the Golgi, STING recruits and activates the kinase TBK1, which in turn phosphorylates the transcription factor IRF3. Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of the IFNB1 gene, leading to the production and secretion of IFN-β.

  • Are there any non-canonical STING signaling pathways? Yes, STING can also be activated independently of cGAS in some contexts, such as by certain viral membrane fusion events. Additionally, STING signaling can lead to outcomes other than IFN-β production, including NF-κB activation and autophagy.

  • How do different STING inhibitors work? STING inhibitors can have various mechanisms of action. For example, some inhibitors, like H-151 and C-176, act as covalent inhibitors that bind to specific cysteine residues on STING, preventing its palmitoylation and subsequent activation. Others may be competitive inhibitors that block the binding of 2'3'-cGAMP to STING.

  • What are some common positive and negative controls for a STING inhibition experiment?

    • Positive Controls:

      • Cells stimulated with a known STING agonist (e.g., 2'3'-cGAMP, dsDNA) without any inhibitor.

      • Cells treated with a well-characterized STING inhibitor (if available) before agonist stimulation.

    • Negative Controls:

      • Unstimulated cells (to measure baseline IFN-β levels).

      • Cells treated with the inhibitor alone (to check for any non-specific effects).

      • Vehicle-treated cells (e.g., DMSO) to control for the solvent used to dissolve the inhibitor.

Quantitative Data on STING Inhibitors

The following table summarizes the inhibitory potency of several known STING inhibitors on IFN-β production. This data can serve as a benchmark for expected results in your experiments.

InhibitorCell TypeStimulationAssayIC50Reference
H-151 Human Foreskin Fibroblasts (HFFs)2'3'-cGAMPIfnb mRNA (qPCR)134.4 nM
H-151 Mouse Embryonic Fibroblasts (MEFs)2'3'-cGAMPIfnb mRNA (qPCR)138.0 nM
SN-011 Human Foreskin Fibroblasts (HFFs)2'3'-cGAMPIfnb mRNA (qPCR)502.8 nM
SN-011 Mouse Embryonic Fibroblasts (MEFs)2'3'-cGAMPIfnb mRNA (qPCR)127.5 nM
diABZI-i Human Peripheral Blood Mononuclear Cells (PBMCs)2'3'-cGAMPIFNβ49 nM

Experimental Protocols

Protocol 1: Western Blot for STING Pathway Activation

This protocol is for assessing the phosphorylation of key downstream proteins, TBK1 and IRF3, as a marker of STING pathway activation.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-TBK1 (Ser172), anti-TBK1, anti-phospho-IRF3 (Ser396), anti-IRF3, anti-STING, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Pre-treat with this compound or vehicle for 2-4 hours. Stimulate with a STING agonist for 1-3 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for IFN-β

This protocol is for quantifying the amount of secreted IFN-β in cell culture supernatants.

Materials:

  • Human or mouse IFN-β ELISA kit (containing capture antibody, detection antibody, standard, and substrate)

  • Wash buffer

  • Assay diluent

  • Stop solution

  • Microplate reader

Procedure:

  • Sample Collection: After cell treatment (e.g., 8-24 hour stimulation), collect the cell culture supernatants and centrifuge to remove debris.

  • Assay Preparation: Prepare IFN-β standards and coat the ELISA plate with capture antibody according to the kit manufacturer's instructions.

  • Sample Incubation: Add standards and samples to the wells and incubate.

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate.

  • Streptavidin-HRP: Wash the plate and add streptavidin-HRP conjugate. Incubate.

  • Substrate Development: Wash the plate and add the substrate solution. Allow color to develop.

  • Reading: Stop the reaction with the stop solution and read the absorbance at the appropriate wavelength on a microplate reader.

  • Data Analysis: Generate a standard curve from the standards and calculate the concentration of IFN-β in the samples.

Visualizations

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING binds & activates TBK1 TBK1 pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 IFNB_gene IFNB1 Gene pIRF3->IFNB_gene translocates & activates transcription STING_active Active STING STING->STING_active translocates This compound This compound This compound->STING inhibits STING_active->TBK1 recruits IFNB_mRNA IFN-β mRNA IFNB_gene->IFNB_mRNA IFNB_protein IFN-β Protein (secreted) IFNB_mRNA->IFNB_protein Experimental_Workflow start Start step1 Seed Cells start->step1 step2 Pre-treat with This compound or Vehicle step1->step2 step3 Stimulate with STING Agonist step2->step3 step4a Collect Supernatant (8-24h) step3->step4a step4b Lyse Cells (1-3h) step3->step4b step5a Measure IFN-β (ELISA) step4a->step5a step5b Assess Pathway Activation (Western Blot) step4b->step5b end End step5a->end step5b->end Troubleshooting_Logic start Issue: this compound fails to inhibit IFN-β q1 Is the STING pathway robustly activated in your positive control? start->q1 a1_no Troubleshoot Pathway Activation: - Check agonist activity/concentration - Verify STING expression in cells - Optimize agonist delivery q1->a1_no No q2 Is this compound active and used at an effective concentration/time? q1->q2 Yes a2_no Troubleshoot Inhibitor/Protocol: - Check inhibitor storage/integrity - Perform dose-response - Optimize pre-incubation time q2->a2_no No q3 Are cells viable post-treatment? q2->q3 Yes a3_no Assess Cytotoxicity: - Perform viability assay (e.g., MTT) - Reduce inhibitor/agonist concentration q3->a3_no No q4 Is the IFN-β detection assay working correctly? q3->q4 Yes a4_no Troubleshoot Assay: - Check assay sensitivity - Verify sample handling - Run appropriate controls q4->a4_no No end Problem Solved q4->end Yes

References

Technical Support Center: Troubleshooting Common Issues in STING Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with STING (Stimulator of Interferator Genes) experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the essential positive and negative controls for a STING activation experiment?

A1:

  • Positive Controls:

    • STING Agonists: Use known STING agonists like 2'3'-cGAMP (the natural ligand) or synthetic agonists such as diABZI to confirm that the pathway is functional in your cell line.[1]

    • Cell Lines with Constitutively Active STING: Cell lines engineered to express gain-of-function STING mutants can serve as a positive control for downstream signaling events.

  • Negative Controls:

    • Vehicle Control: Treat cells with the same vehicle (e.g., DMSO, PBS) used to dissolve the experimental compounds to control for any effects of the solvent.

    • STING Knockout/Knockdown Cells: Use of STING-deficient cell lines is the gold standard to demonstrate that the observed effects are STING-dependent.

    • Inactive Ligands: Use of an inactive cyclic dinucleotide (CDN) analog can serve as a negative control for STING binding and activation.

Q2: My IC50/EC50 values for STING modulators vary between experiments. What could be the cause?

A2: Fluctuations in IC50 or EC50 values are a common issue and can be attributed to several factors:

  • Cell Density and Health: Variations in cell seeding density and overall cell health can significantly impact the cellular response to STING modulators.

  • Agonist Concentration: The concentration of the STING agonist used to stimulate the pathway can shift the apparent IC50 of an inhibitor.

  • Incubation Times: Inconsistent incubation times for compounds, agonists, or detection reagents can lead to variability.

  • Reagent Stability: Ensure that agonists, inhibitors, and detection reagents are properly stored and have not degraded.

  • Assay Conditions: Minor variations in temperature, CO2 levels, and humidity can affect cellular metabolism and signaling.

Troubleshooting Guides

Problem 1: Low or No Signal in Western Blot for Phosphorylated Proteins (p-STING, p-TBK1, p-IRF3)

Q: I am not detecting any phosphorylated STING, TBK1, or IRF3 by Western blot after stimulating my cells. What should I do?

A: This is a frequent challenge. Here’s a step-by-step troubleshooting guide:

  • Confirm Pathway Activation:

    • Action: Ensure your positive control for STING activation is working. Treat your cells with a known potent STING agonist (e.g., 2'3'-cGAMP) at an effective concentration.

    • Rationale: This will confirm that your cells are capable of responding and that the downstream signaling cascade is intact.

  • Check Protein Expression Levels:

    • Action: Run a Western blot for total STING, TBK1, and IRF3 to verify their expression in your cell line.

    • Rationale: Some cell lines may have low endogenous expression of these proteins, making it difficult to detect the phosphorylated forms.

  • Optimize Lysis Buffer and Sample Preparation:

    • Action: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of your proteins. Keep samples on ice at all times.

    • Rationale: Phosphatases can rapidly dephosphorylate your target proteins, leading to a loss of signal.

  • Increase Protein Loading:

    • Action: Increase the amount of protein loaded onto the gel. For phosphorylated targets, loading up to 100 µg of total protein per lane may be necessary.[2]

    • Rationale: Phosphorylated proteins are often a small fraction of the total protein pool, so a higher protein load increases the chance of detection.

  • Antibody and Detection Reagent Issues:

    • Action:

      • Verify that you are using the correct primary and secondary antibodies and that they are validated for your application.

      • Use fresh, high-quality detection reagents (e.g., ECL substrate).

      • Optimize antibody concentrations and incubation times.

    • Rationale: Expired or improperly stored antibodies and reagents can lead to weak or no signal.

Problem 2: High Background in ELISA for Cytokine Detection (e.g., IFN-β)

Q: My ELISA results for IFN-β show high background in all wells, including my negative controls. How can I fix this?

A: High background in ELISA can obscure your results. Here are some common causes and solutions:

  • Inadequate Washing:

    • Action: Increase the number of wash steps and ensure complete removal of the wash buffer between steps. Gently tap the plate on a clean paper towel to remove residual liquid.

    • Rationale: Insufficient washing can leave behind unbound antibodies or detection reagents, leading to non-specific signal.

  • Blocking Issues:

    • Action:

      • Ensure your blocking buffer is fresh and completely covers the well surface.

      • Optimize the blocking time and temperature (e.g., 1-2 hours at room temperature or overnight at 4°C).

      • Consider trying a different blocking agent (e.g., BSA instead of non-fat dry milk, or vice versa).

    • Rationale: Incomplete blocking allows for non-specific binding of antibodies to the plate surface.

  • Antibody Concentration Too High:

    • Action: Titrate your primary and/or secondary antibodies to find the optimal concentration that gives a good signal-to-noise ratio.

    • Rationale: Excess antibody can lead to non-specific binding and high background.

  • Cross-Contamination:

    • Action: Use fresh pipette tips for each sample and reagent. Be careful not to splash reagents between wells.

    • Rationale: Contamination of negative control wells with high-concentration samples or standards is a common source of high background.

Quantitative Data Summary

The following tables provide a summary of quantitative data for common STING modulators. Note that these values can vary depending on the specific experimental conditions.

Table 1: IC50 Values for Common STING Inhibitors

InhibitorTarget SpeciesCell LineAssay TypeIC50 (nM)
H-151HumanHFFs2'3'-cGAMP-induced IFN-β expression134.4
H-151MouseMEFs2'3'-cGAMP-induced Ifnb expression138
SN-011HumanHFFs2'3'-cGAMP-induced IFN-β expression502.8
SN-011MouseMEFs2'3'-cGAMP-induced Ifnb expression127.5
C-176MouseL929HT-DNA-induced Ifnb expression~1,000

Data compiled from multiple sources.[3][4]

Table 2: EC50 Values for Common STING Agonists

AgonistTarget SpeciesCell LineAssay TypeEC50 (µM)
2'3'-cGAMPHumanTHP-1 DualIRF3-mediated luciferase expression3.03
ADU-S100 (liposomal)HumanTHP-1 DualIRF3-mediated luciferase expression0.03-0.05
diABZIHumanHuman PBMCsIFN-β secretion0.13
KAS-08HumanTHP-1 ISG LUC reporterISG luciferase expression0.18

Data compiled from multiple sources.[5]

Experimental Protocols

Protocol 1: Western Blot for STING Pathway Activation

This protocol details the steps for detecting the phosphorylation of STING, TBK1, and IRF3.

  • Cell Seeding and Treatment:

    • Seed cells (e.g., THP-1, MEFs) in a 6-well plate and allow them to adhere overnight.

    • Pre-treat cells with your test compound or vehicle control for the desired time (e.g., 1-2 hours).

    • Stimulate cells with a STING agonist (e.g., 1-5 µg/mL 2'3'-cGAMP) for 1-3 hours. Include an unstimulated control.

  • Cell Lysis:

    • Wash cells once with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations with lysis buffer.

    • Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

    • Load 20-50 µg of protein per well on an SDS-PAGE gel.

  • Protein Transfer and Blocking:

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies against p-STING, total STING, p-TBK1, total TBK1, p-IRF3, total IRF3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Add ECL substrate and visualize the bands using a chemiluminescence imaging system.

Protocol 2: ELISA for IFN-β Secretion

This protocol describes the measurement of secreted IFN-β in cell culture supernatants.

  • Cell Seeding and Treatment:

    • Seed cells (e.g., THP-1 at 5 x 10^5 cells/well) in a 96-well plate.

    • Treat cells with your test compound and/or STING agonist as described in the Western blot protocol. Incubate for 24 hours.

  • Sample Collection:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant without disturbing the cell pellet. Samples can be stored at -80°C.

  • ELISA Procedure (follow manufacturer's instructions for the specific kit):

    • Prepare standards and samples according to the kit protocol.

    • Add 100 µL of standards, controls, and supernatants to the pre-coated ELISA plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate 3-4 times with the provided wash buffer.

    • Add 100 µL of the diluted detection antibody to each well and incubate for the specified time.

    • Wash the plate.

    • Add 100 µL of HRP-conjugated secondary antibody or streptavidin-HRP and incubate.

    • Wash the plate.

    • Add the substrate solution and incubate in the dark until color develops.

    • Add the stop solution and read the absorbance at 450 nm.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Use the standard curve to determine the concentration of IFN-β in your samples.

Visualizations

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_dimer STING (dimer) cGAMP->STING_dimer binds & activates STING_active Activated STING STING_dimer->STING_active translocates to TBK1 TBK1 STING_active->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 (dimer) pIRF3->pIRF3_dimer dimerizes IFN_genes Type I IFN Genes pIRF3_dimer->IFN_genes induces transcription of

Caption: The cGAS-STING signaling pathway.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_detection Immunodetection Cell_Culture Cell Culture & Treatment Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification Denaturation Sample Denaturation Quantification->Denaturation SDS_PAGE SDS-PAGE Denaturation->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Data_Analysis Data_Analysis Detection->Data_Analysis

Caption: A generalized workflow for Western blot analysis.

Troubleshooting_Logic Start No/Weak Signal in Western Blot Check_Positive_Control Is the positive control working? Start->Check_Positive_Control Check_Total_Protein Are total protein levels sufficient? Check_Positive_Control->Check_Total_Protein Yes Troubleshoot_Activation Troubleshoot cell stimulation Check_Positive_Control->Troubleshoot_Activation No Optimize_Lysis Optimize lysis buffer & sample prep Check_Total_Protein->Optimize_Lysis Yes Consider_New_Cell_Line Consider a different cell line Check_Total_Protein->Consider_New_Cell_Line No Increase_Loading Increase protein load Optimize_Lysis->Increase_Loading Check_Antibodies Check antibody/reagent quality Increase_Loading->Check_Antibodies Success Signal Detected! Check_Antibodies->Success Troubleshoot_Activation->Start

Caption: A logical workflow for troubleshooting weak Western blot signals.

References

Technical Support Center: Optimizing STING Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing STING (Stimulator of Interferon Genes) protein concentration for robust and reproducible in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for purified STING protein in a biochemical assay?

A1: The optimal concentration of purified STING protein is highly dependent on the specific assay format (e.g., cGAMP binding, TBK1 phosphorylation). As a general starting point for biochemical assays, a concentration range of 10-100 nM is often used. However, it is crucial to perform a titration experiment to determine the empirical optimum for your specific conditions.

Q2: For cell-based assays, is it better to use endogenous STING or overexpress a STING construct?

A2: The choice between endogenous STING and overexpression depends on the experimental goals. Assays with endogenous STING in cell lines like THP-1 or mouse embryonic fibroblasts (MEFs) provide more physiologically relevant data.[1][2] However, some cell lines, such as HEK293T, have deficient or absent STING expression and require transfection of a STING construct to study the pathway.[2][3] Overexpression systems are also useful for studying specific STING variants or mutations.[4]

Q3: How does the choice of STING agonist affect the required STING concentration?

A3: Different STING agonists, such as 2'3'-cGAMP, 3'3'-cGAMP, and diABZI, have varying binding affinities and activation potentials for STING. More potent agonists may require a lower concentration of STING to achieve a measurable signal. It is recommended to perform a matrix titration, varying both the STING and agonist concentrations to find the optimal window for your assay.

Q4: What are the common methods to verify STING pathway activation in cell-based assays?

A4: STING pathway activation can be confirmed by several methods, including:

  • Western Blotting: To detect the phosphorylation of key downstream signaling proteins like STING (at Ser366 for human), TBK1 (at Ser172), and IRF3 (at Ser386).

  • ELISA or qPCR: To quantify the production of downstream cytokines, most notably IFN-β.

  • Reporter Assays: Using cell lines engineered with a luciferase or secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an IFN-stimulated response element (ISRE).

  • Oligomerization Assays: Using non-reducing SDS-PAGE or Blue Native PAGE to observe the oligomerization of STING upon activation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the optimization of STING concentration in your in vitro experiments.

ProblemPossible CauseSuggested Solution
No or Low Signal/Activation STING Concentration Too Low: Insufficient STING protein is available for activation.Perform a dose-response experiment by titrating the STING protein concentration upwards.
Inactive STING Protein: The protein may have degraded due to improper storage or handling.Ensure proper storage conditions (-80°C) and prepare fresh working solutions for each experiment.
Suboptimal Agonist Concentration: The STING agonist concentration may be too low to effectively activate the available STING.Titrate the STING agonist to determine the optimal concentration for robust pathway activation.
Cell Line Lacks STING: The chosen cell line may not express endogenous STING (e.g., HEK293T).Verify STING expression by Western blot. If absent, use a cell line known to express STING (e.g., THP-1) or transfect cells with a STING expression plasmid.
Inefficient Agonist Delivery: Charged agonists like cGAMP may not efficiently cross the cell membrane.Use a transfection reagent, electroporation, or cell permeabilization agent like digitonin to facilitate cytosolic delivery.
High Background Signal STING Concentration Too High: Excess STING can lead to ligand-independent aggregation and auto-activation.Titrate the STING concentration downwards to find a level that minimizes background while maintaining a good signal-to-noise ratio.
Contaminated Reagents: Contamination of buffers or reagents with microbial DNA or other stimulants.Use sterile, nuclease-free water and reagents. Filter-sterilize all buffers.
Constitutive Activation: The STING construct used may have mutations that lead to constitutive activity (e.g., SAVI mutations).Sequence-verify your STING construct. Use a wild-type construct as a control.
High Variability Between Replicates Inconsistent Cell Seeding or Protein Aliquoting: Uneven cell numbers or protein amounts across wells.Ensure a homogenous cell suspension and careful pipetting. For biochemical assays, use precise pipetting techniques for protein aliquots.
Inconsistent Reagent Addition: Variations in the amount of agonist or other reagents added.Use a multichannel pipette for adding reagents to 96-well plates to improve consistency.
Edge Effects in Plate-Based Assays: Evaporation from wells on the edge of the plate can alter concentrations.Avoid using the outer wells of the plate or fill them with sterile PBS or media to minimize evaporation.

Quantitative Data on STING Agonist Concentrations

While optimal protein concentration must be determined empirically, the following tables summarize typical agonist concentrations used to stimulate STING in various assays, providing a starting point for your experimental design.

Table 1: Agonist Concentrations for Cell-Based Assays

AgonistCell TypeAssayConcentration RangeReference
2'3'-cGAMPTHP-1IFN-β ELISA1 - 100 µM
2'3'-cGAMPHEK293T (transfected)Luciferase Reporter0.3 - 1.4 µM
cGAMP IsomersMurine BMDMsqPCR (Ifnb1)5 - 20 µM
diABZITHP-1Western Blot (pSTING)1 µM
DMXAAMurine MEFsWestern Blot (pSTING)25 µg/mL

Table 2: Reagent Concentrations for In Vitro Biochemical Assays

Assay ComponentAssay TypeConcentrationReference
Recombinant TBK1In Vitro Phosphorylation10 - 1000 ng
ATPIn Vitro Phosphorylation1 mM

Visualizing Experimental Design and Biological Pathways

To facilitate a deeper understanding of the experimental workflows and the underlying biological processes, the following diagrams have been generated.

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi ER-Golgi cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS binds STING_dimer STING (Dimer) cGAMP->STING_dimer binds TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Genes Type I IFN & Inflammatory Genes pIRF3->Genes translocates & induces transcription NFkB NF-κB NFkB->Genes translocates & induces transcription STING_active Activated STING (Oligomer) STING_dimer->STING_active translocates & oligomerizes STING_active->TBK1 recruits & activates STING_active->NFkB activates

Caption: The cGAS-STING signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed Cells (e.g., THP-1) D Pre-incubate with Test Compound A->D B Prepare STING Agonist (e.g., cGAMP) E Stimulate with STING Agonist B->E C Prepare Test Compound (e.g., Inhibitor) C->D D->E F Harvest Supernatant or Cell Lysate E->F G Perform Assay (ELISA, WB, qPCR) F->G H Data Acquisition & Analysis G->H

Caption: General experimental workflow for a cell-based STING assay.

Troubleshooting_Tree cluster_checks Initial Checks cluster_solutions Potential Solutions Start Problem: No or Low STING Activation Check_Cells Is cell line viable and known to express STING? Start->Check_Cells Check_Agonist Is STING agonist active and at optimal concentration? Start->Check_Agonist Check_Protein Is STING protein/construct concentration optimized? Start->Check_Protein Sol_Cells Verify STING expression (WB) or use different cell line Check_Cells->Sol_Cells No Sol_Agonist Titrate agonist concentration Check_Agonist->Sol_Agonist Unsure Sol_Delivery Use transfection reagent or permeabilization Check_Agonist->Sol_Delivery Yes, but still no signal (possible delivery issue) Sol_Protein Perform STING titration Check_Protein->Sol_Protein No

Caption: Troubleshooting decision tree for low STING activation.

Experimental Protocols

Protocol 1: Western Blot for Phospho-STING and Phospho-IRF3

This protocol describes the detection of STING pathway activation in a human monocytic cell line (e.g., THP-1) by analyzing the phosphorylation status of STING and IRF3.

Materials:

  • THP-1 cells

  • Complete RPMI-1640 medium

  • STING agonist (e.g., 2'3'-cGAMP)

  • Transfection reagent (if needed)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-STING (Ser366), anti-STING, anti-phospho-IRF3 (Ser386), anti-IRF3, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed THP-1 cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Cell Treatment: Pre-treat cells with your test compound if applicable. Stimulate cells with the desired concentration of STING agonist for the optimized duration (e.g., 1-4 hours). Include an unstimulated control.

  • Cell Lysis: After incubation, wash the cells once with ice-cold PBS. Add 100-200 µL of supplemented lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Lysate Preparation: Incubate the lysate on ice for 20-30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-50 µg) per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane 3-4 times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again 3-4 times with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using a digital imager.

  • Data Analysis: Quantify the band intensities. Normalize the phosphorylated protein signal to the total protein signal for each respective target.

Protocol 2: IFN-β Quantification by ELISA

This protocol provides a method to quantify the secretion of IFN-β into the cell culture supernatant following STING activation.

Materials:

  • Cells and treatment reagents (as in Protocol 1)

  • Human IFN-β ELISA Kit (containing capture antibody, detection antibody, standard, substrate, and stop solution)

  • 96-well ELISA plate

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent/blocking buffer (as per kit instructions)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells in a 96-well or 24-well plate as described previously. The incubation time for cytokine production is typically longer than for phosphorylation events (e.g., 18-24 hours).

  • Sample Collection: After the incubation period, centrifuge the plate to pellet the cells. Carefully collect the culture supernatant without disturbing the cell pellet. Samples can be used immediately or stored at -80°C.

  • ELISA Procedure: Follow the manufacturer's instructions for the specific ELISA kit. A general procedure is as follows:

    • Coat the 96-well plate with capture antibody overnight at 4°C.

    • Wash the plate and block non-specific binding sites.

    • Add your samples (supernatants) and the provided IFN-β standards to the wells. Incubate for 1-2 hours at room temperature.

    • Wash the plate.

    • Add the biotinylated detection antibody. Incubate for 1 hour.

    • Wash the plate.

    • Add streptavidin-HRP conjugate. Incubate for 30 minutes.

    • Wash the plate.

    • Add the TMB substrate solution and incubate in the dark until a color change is observed.

    • Add the stop solution to terminate the reaction.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to calculate the concentration of IFN-β in your samples.

References

Technical Support Center: Investigating STING Modulators

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with STING (Stimulator of Interferon Genes) modulators. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Troubleshooting Guides

This section addresses common problems and unexpected results when working with STING agonists and inhibitors.

Issue 1: Higher than expected cytotoxicity in non-target cells.

  • Question: We are observing significant cell death in our control cell lines (not expressing the intended target) when treated with our STING agonist. What could be the cause and how can we troubleshoot this?

  • Answer: Unintended cytotoxicity can arise from several factors. STING is expressed in a wide variety of cell types, and its activation can lead to apoptosis or pyroptosis in certain contexts.[1]

    • Troubleshooting Steps:

      • Confirm STING expression: Verify the expression level of STING in your control cell lines using qPCR or western blotting. Even low levels of STING can trigger a potent downstream response.

      • Dose-response analysis: Perform a comprehensive dose-response curve to determine the EC50 for cytotoxicity. It's possible the concentration used is simply too high.

      • Assess downstream signaling: Measure the activation of downstream STING signaling components like TBK1, IRF3, and NF-κB in your control cells.[2][3][4] This will confirm if the cytotoxicity is STING-dependent.

      • Consider alternative cell death pathways: Investigate markers for apoptosis (e.g., cleaved caspase-3) and pyroptosis (e.g., GSDMD cleavage) to understand the mechanism of cell death.[1]

      • Purity of the compound: Ensure the purity of your STING agonist. Contaminants could be responsible for the observed toxicity.

Issue 2: Inconsistent or weak activation of the STING pathway.

  • Question: Our STING agonist is showing variable or lower than expected induction of Type I interferons and other downstream targets. What are the potential reasons for this?

  • Answer: Suboptimal STING activation can be due to experimental variability or inherent properties of the system being studied.

    • Troubleshooting Steps:

      • Cell line integrity: Ensure the health and passage number of your cell lines. Cells at high passage numbers can exhibit altered signaling responses.

      • Compound stability and delivery: Natural cyclic dinucleotides (CDNs) can be susceptible to enzymatic degradation. Consider using more stable synthetic analogs or delivery systems like nanoparticles to improve bioavailability.

      • Transfection efficiency (if applicable): If you are using a DNA-based method to activate STING, optimize your transfection protocol to ensure efficient delivery of the DNA to the cytoplasm.

      • Negative regulation of STING: The STING pathway is tightly regulated by various post-translational modifications and interacting proteins that can dampen the signal. Overexpression of negative regulators in your cell line could be a factor.

      • Assay timing: The kinetics of STING activation and downstream gene expression can vary. Perform a time-course experiment to identify the optimal time point for measuring your readouts.

Issue 3: Unexpected immunosuppressive effects observed in vivo.

  • Question: In our in vivo studies, we are observing markers of immunosuppression, such as an increase in regulatory T cells (Tregs) and PD-L1 expression, following treatment with a STING agonist. Is this a known off-target effect?

  • Answer: Yes, this is a documented consequence of sustained STING activation. While STING activation is generally pro-inflammatory, it can also trigger negative feedback mechanisms and the expression of immune checkpoint molecules.

    • Troubleshooting Steps:

      • Analyze the tumor microenvironment (TME): Use flow cytometry or immunohistochemistry to characterize the immune cell populations within the tumor. Look for changes in Tregs, myeloid-derived suppressor cells (MDSCs), and the expression of PD-L1 on tumor and immune cells.

      • Measure immunosuppressive cytokines: Analyze the levels of immunosuppressive cytokines like IL-10 and TGF-β in the TME.

      • Combination therapy: Consider combining the STING agonist with an immune checkpoint inhibitor, such as an anti-PD-1 or anti-PD-L1 antibody, to counteract the observed immunosuppression. This has shown promise in preclinical models.

      • Dosing schedule: Evaluate different dosing schedules. Chronic or high-dose STING activation may be more likely to induce these negative feedback loops.

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding potential off-target effects of STING modulation.

  • Question 1: What are the most common off-target effects associated with STING agonists?

    • Answer: The most significant concerns are excessive inflammation and cytokine release syndrome ("cytokine storm"). Aberrant or chronic activation of the STING pathway can also lead to autoimmune-like pathologies. Additionally, STING activation can induce T-cell apoptosis and upregulate immune checkpoints like PD-L1, which can dampen the desired anti-tumor immune response.

  • Question 2: Can STING activation lead to resistance to other therapies?

    • Answer: In some contexts, yes. For example, STING activation has been shown to promote chemoresistance in certain breast and lung cancer models. The inflammatory cytokines produced downstream of STING can activate pro-survival pathways in cancer cells.

  • Question 3: Are there known off-target effects of STING inhibitors?

    • Answer: While the primary goal of STING inhibitors is to reduce inflammation in autoimmune diseases, they also carry potential risks. Broadly suppressing the innate immune system can increase susceptibility to infections. Furthermore, like any small molecule, there is the potential for off-target interactions with other cellular proteins, which would require specific experimental validation to identify.

  • Question 4: How can we experimentally assess the off-target effects of a novel STING modulator?

    • Answer: A multi-pronged approach is recommended:

      • Kinase profiling: Screen the compound against a panel of kinases to identify potential off-target enzymatic inhibition.

      • Transcriptomic and proteomic analysis: Use RNA-seq and mass spectrometry to get a global view of the cellular changes induced by the compound in both target and non-target cells.

      • Phenotypic screening: Utilize high-content imaging or other phenotypic platforms to assess a wide range of cellular parameters, such as morphology, proliferation, and organelle health.

      • In vivo toxicity studies: Conduct comprehensive toxicology studies in animal models to evaluate the systemic effects of the compound.

Data Presentation

Table 1: Summary of Potential Off-Target Effects of STING Agonists

EffectDescriptionPotential ConsequenceKey References
Cytokine StormExcessive and uncontrolled release of pro-inflammatory cytokines.Systemic inflammation, tissue damage, potential lethality.
AutoimmunityChronic activation leading to the production of autoantibodies and inflammation in healthy tissues.Development of autoimmune-like diseases.
T-Cell ApoptosisHigh levels of STING activation can induce programmed cell death in T lymphocytes.Impaired adaptive immune response.
Upregulation of PD-L1Increased expression of the immune checkpoint ligand PD-L1 on tumor and immune cells.T-cell exhaustion and reduced anti-tumor immunity.
ChemoresistanceActivation of pro-survival pathways in cancer cells in response to STING-induced inflammation.Reduced efficacy of concurrent chemotherapy.

Table 2: Experimental Approaches to Characterize Off-Target Effects

Experimental ApproachPurposeReadouts
Global Kinase ProfilingTo identify off-target kinase inhibition.IC50 values for a panel of kinases.
RNA-SequencingTo assess global changes in gene expression.Differentially expressed genes and pathways.
Proteomics (Mass Spectrometry)To evaluate changes in protein expression and post-translational modifications.Differentially abundant proteins, phosphoproteomics.
High-Content ImagingTo analyze multiple phenotypic parameters in an unbiased manner.Cell morphology, viability, organelle health, protein localization.
In Vivo ToxicologyTo determine the systemic effects and safety profile of the compound.Clinical observations, histopathology, blood chemistry.

Experimental Protocols

Protocol 1: In Vitro Assessment of STING-Dependent Cytotoxicity

  • Cell Plating: Seed target and control cell lines in a 96-well plate at a density that will not exceed 80% confluency at the end of the experiment.

  • Compound Treatment: The following day, treat the cells with a serial dilution of the STING modulator. Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • Viability Assay: At each time point, measure cell viability using a standard assay such as MTT, CellTiter-Glo, or a live/dead cell stain with imaging.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control for each concentration and time point. Determine the IC50 value.

Protocol 2: Quantification of Type I Interferon Induction by qPCR

  • Cell Treatment: Seed cells in a 6-well plate. Treat with the STING modulator at the desired concentration for a predetermined time (e.g., 6, 12, or 24 hours). Include a vehicle control.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using primers specific for IFN-β and a housekeeping gene (e.g., GAPDH or ACTB).

  • Data Analysis: Calculate the relative expression of IFN-β using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.

Mandatory Visualizations

STING_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING binds & activates STING_active Activated STING (dimerized) STING->STING_active translocates TBK1 TBK1 STING_active->TBK1 recruits & activates NFkB NF-κB STING_active->NFkB activates IRF3 p-IRF3 TBK1->IRF3 phosphorylates IFN Type I IFN Genes IRF3->IFN induces transcription Cytokines Inflammatory Cytokine Genes NFkB->Cytokines induces transcription

Caption: Canonical STING signaling pathway.

Off_Target_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation Compound Test Compound (Sting18) TargetCells Target Cells Compound->TargetCells ControlCells Control Cells Compound->ControlCells Profiling Kinase/Target Profiling Compound->Profiling Omics Transcriptomics/ Proteomics TargetCells->Omics ControlCells->Omics Pheno Phenotypic Screening ControlCells->Pheno AnimalModel Animal Model Omics->AnimalModel Pheno->AnimalModel Tox Toxicology & Histopathology AnimalModel->Tox Immune Immune Profiling AnimalModel->Immune

Caption: Experimental workflow for off-target effect investigation.

References

Technical Support Center: Enhancing STING18 Solubility for In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of STING18 for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo use?

A1: this compound is a potent agonist of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. Its activation can lead to anti-tumor immunity. However, like many small molecule drugs, this compound has poor aqueous solubility, which can limit its bioavailability and therapeutic efficacy when administered in vivo. Overcoming this low solubility is crucial for achieving desired drug concentrations at the target site and ensuring reliable experimental outcomes.

Q2: What are the initial signs of poor this compound solubility in my experimental preparation?

A2: Indicators of poor solubility include the formation of a precipitate or cloudy suspension when preparing your dosing solution, difficulty in achieving the desired concentration, and inconsistent results between experiments. Visual inspection for particulates is a critical first step.

Q3: Can I simply use a higher concentration of organic solvents like DMSO to dissolve this compound for in vivo studies?

A3: While organic solvents like DMSO and DMF can dissolve this compound at higher concentrations, their use in in vivo studies, especially for systemic administration, is limited due to potential toxicity. It is essential to use biocompatible co-solvents and to keep the percentage of organic solvents in the final formulation to a minimum to avoid adverse effects on the animal model.

Q4: What are the most common formulation strategies to improve the solubility of poorly water-soluble drugs like this compound?

A4: Several strategies can be employed to enhance the solubility of hydrophobic drugs for in vivo use. These include:

  • Co-solvent systems: Using a mixture of a water-miscible organic solvent and an aqueous buffer.

  • pH adjustment: For ionizable compounds, adjusting the pH of the solution can significantly increase solubility.

  • Use of surfactants: Surfactants can form micelles that encapsulate the drug, increasing its solubility in aqueous solutions.

  • Cyclodextrin complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, thereby increasing their aqueous solubility.

  • Lipid-based formulations: Incorporating the drug into lipid-based carriers like liposomes or self-emulsifying drug delivery systems (SEDDS).

  • Particle size reduction: Techniques like micronization and nanosuspension increase the surface area of the drug particles, leading to a higher dissolution rate.

  • Solid dispersions: Dispersing the drug in a solid hydrophilic carrier at the molecular level can enhance its dissolution.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation upon dilution with aqueous buffer The drug is "crashing out" of the organic solvent when the polarity of the solution changes.1. Decrease the initial concentration of this compound in the organic solvent. 2. Slowly add the aqueous buffer to the organic solvent solution while vortexing. 3. Incorporate a stabilizing agent, such as a surfactant or a polymer, into the formulation.
Low and variable bioavailability in pharmacokinetic studies Poor dissolution of the drug in the gastrointestinal tract (for oral administration) or at the injection site.1. Consider particle size reduction techniques like creating a nanosuspension to improve the dissolution rate. 2. Explore lipid-based formulations (e.g., SEDDS) to enhance absorption. 3. For parenteral administration, ensure the formulation is a clear, stable solution.
Observed toxicity or adverse events in animal models The formulation excipients (e.g., high concentration of co-solvents, certain surfactants) may be causing toxicity.1. Reduce the concentration of the organic co-solvent to the lowest effective level. 2. Screen for more biocompatible surfactants or co-solvents. 3. Consider alternative formulation strategies that use generally recognized as safe (GRAS) excipients, such as cyclodextrins.
Inconsistent anti-tumor efficacy in efficacy studies Variable drug exposure due to inconsistent formulation preparation or instability.1. Standardize the formulation protocol with precise measurements and mixing procedures. 2. Assess the physical and chemical stability of the prepared formulation over the intended period of use. 3. Prepare fresh formulations for each experiment if stability is a concern.

Quantitative Data: this compound Solubility

The following table summarizes the known solubility of this compound in various solvents. This data can serve as a starting point for developing a suitable formulation.

Solvent/System Solubility Source
Dimethylformamide (DMF)~10 mg/mL[1]
Dimethyl sulfoxide (DMSO)~5 mg/mL[1]
DMF:PBS (pH 7.2) (1:8)~0.11 mg/mL[1]

Note: This data is based on information from a commercial supplier and should be confirmed experimentally.

Experimental Protocols

Protocol 1: Co-Solvent Formulation for Intravenous Administration

This protocol describes a general method for preparing a co-solvent-based formulation suitable for intravenous injection in small animal models.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 400 (PEG 400), sterile, injectable grade

  • Saline (0.9% NaCl), sterile

Procedure:

  • Weigh the required amount of this compound.

  • Dissolve this compound in a minimal amount of DMSO. For example, start by dissolving it at a concentration of 10 mg/mL.

  • In a separate sterile tube, mix PEG 400 and saline. A common ratio is 40% PEG 400 and 60% saline.

  • Slowly add the this compound/DMSO solution to the PEG 400/saline mixture while vortexing continuously. The final concentration of DMSO in the formulation should be kept as low as possible (ideally ≤10% v/v).

  • Visually inspect the final formulation for any signs of precipitation. The solution should be clear.

  • Filter the final solution through a 0.22 µm sterile filter before administration.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol outlines the preparation of a cyclodextrin inclusion complex to enhance the aqueous solubility of this compound. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its good water solubility and safety profile.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or a suitable buffer (e.g., PBS)

Procedure:

  • Prepare an aqueous solution of HP-β-CD (e.g., 20-40% w/v) in water or buffer.

  • Add an excess amount of this compound to the HP-β-CD solution.

  • Stir the mixture at room temperature for 24-48 hours to allow for complex formation.

  • After equilibration, filter the suspension through a 0.22 µm filter to remove the undissolved this compound.

  • The clear filtrate contains the this compound-HP-β-CD inclusion complex.

  • Determine the concentration of this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV) to ascertain the solubility enhancement.

  • The resulting solution can be further diluted with a suitable vehicle for in vivo administration.

Protocol 3: Nanosuspension Formulation by Antisolvent Precipitation

This protocol describes a bottom-up approach to prepare a nanosuspension of this compound, which can improve its dissolution rate and bioavailability.

Materials:

  • This compound

  • A suitable organic solvent in which this compound is soluble (e.g., DMSO, acetone)

  • An aqueous solution containing a stabilizer (e.g., 0.5% w/v Poloxamer 188 or Tween 80 in water)

Procedure:

  • Dissolve this compound in the chosen organic solvent to create the "solvent phase."

  • The aqueous solution with the stabilizer will serve as the "antisolvent phase."

  • Rapidly inject the solvent phase into the antisolvent phase under high-speed stirring or sonication. The rapid change in solvent polarity will cause this compound to precipitate as nanoparticles.

  • Continue stirring or sonication for a defined period to ensure uniform particle size.

  • Remove the organic solvent by evaporation under reduced pressure (e.g., using a rotary evaporator).

  • The resulting aqueous suspension contains this compound nanoparticles.

  • Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

  • The nanosuspension can be used directly for in vivo studies or further processed (e.g., lyophilized).

Visualizations

STING Signaling Pathway

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS Binds to STING_dimer STING (dimer) cGAMP->STING_dimer Binds & Activates STING_activated Activated STING STING_dimer->STING_activated Translocates to TBK1 TBK1 STING_activated->TBK1 Recruits pTBK1 p-TBK1 TBK1->pTBK1 Autophosphorylation IRF3 IRF3 pTBK1->IRF3 Phosphorylates IRF3_dimer_nuc p-IRF3 (dimer) IFN_genes Interferon Genes IRF3_dimer_nuc->IFN_genes Induces Transcription Type1_IFN Type I Interferons IFN_genes->Type1_IFN Leads to Secretion pIRF3 p-IRF3 IRF3->pIRF3 pIRF3->IRF3_dimer_nuc Dimerizes & Translocates

Caption: The cGAS-STING signaling pathway, a key component of the innate immune response.

Experimental Workflow for Improving this compound Solubility

Solubility_Workflow start Poorly Soluble this compound solubility_screen Initial Solubility Screening (e.g., in biocompatible solvents) start->solubility_screen co_solvent Co-solvent System solubility_screen->co_solvent Sufficiently soluble in co-solvent? cyclodextrin Cyclodextrin Complexation solubility_screen->cyclodextrin Solubility still low? nanosuspension Nanosuspension solubility_screen->nanosuspension lipid_formulation Lipid-based Formulation solubility_screen->lipid_formulation formulation_optimization Formulation Optimization (e.g., component ratios, stability) co_solvent->formulation_optimization cyclodextrin->formulation_optimization nanosuspension->formulation_optimization lipid_formulation->formulation_optimization in_vitro_testing In Vitro Characterization (e.g., particle size, dissolution) formulation_optimization->in_vitro_testing in_vivo_testing In Vivo Evaluation (PK, efficacy, tolerability) in_vitro_testing->in_vivo_testing end Optimized Formulation for In Vivo Use in_vivo_testing->end

Caption: A decision-making workflow for selecting and optimizing a formulation strategy to improve this compound solubility for in vivo studies.

References

Technical Support Center: STING Protein Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to STING (Stimulator of Interferon Genes) protein precipitation in aqueous solutions.

Troubleshooting Guide: Preventing STING Precipitation

Precipitation of the STING protein during purification, storage, or experimental use can significantly impact research outcomes. This guide provides a systematic approach to diagnosing and resolving common issues.

Problem: Visible precipitation or aggregation of STING protein solution.

Potential Cause Recommended Solution Experimental Verification
Suboptimal Buffer pH The pH of the buffer can significantly influence protein charge and solubility. The isoelectric point (pI) of human STING is approximately 6.2. Working at a pH at least one unit away from the pI can help maintain solubility.Perform a pH screening experiment using a range of buffers (e.g., pH 5.0 to 9.0) and visually inspect for precipitation. Use dynamic light scattering (DLS) to quantify aggregation.
Inappropriate Buffer Composition The type and concentration of buffer salts can affect protein stability.Test various buffer systems such as HEPES, Tris, and phosphate buffers at different concentrations (e.g., 20-100 mM).
High Protein Concentration Proteins are more prone to aggregation at higher concentrations.[1]Determine the optimal working concentration by performing a concentration gradient experiment and monitoring for precipitation over time.
Temperature Stress Freeze-thaw cycles and exposure to high temperatures can lead to protein denaturation and aggregation.[1]Aliquot protein solutions to minimize freeze-thaw cycles. Store at -80°C for long-term storage.[1] When in use, keep the protein on ice.
Oxidation of Cysteine Residues STING contains cysteine residues that can form disulfide bonds, leading to aggregation.[2]Add reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol (BME) to the buffer.[1] Tris(2-carboxyethyl)phosphine (TCEP) is a more stable alternative.
Hydrophobic Interactions Exposed hydrophobic patches on the protein surface can lead to aggregation.Include additives such as non-detergent sulfobetaines, low concentrations of non-ionic detergents (e.g., Tween-20), or osmolytes like glycerol or sucrose in the buffer.
Lack of Stabilizing Factors The STING protein's stability in vivo is regulated by interactions with other proteins.While challenging to replicate in vitro, the addition of crowding agents like PEG or Ficoll may mimic the cellular environment.

Frequently Asked Questions (FAQs)

Q1: My purified STING protein precipitates after a single freeze-thaw cycle. How can I prevent this?

A1: Freeze-thaw cycles are a common cause of protein aggregation. To mitigate this, we recommend the following:

  • Aliquot: After purification, immediately aliquot the STING protein into single-use volumes. This will prevent the need for repeated freezing and thawing of the entire stock.

  • Cryoprotectants: Add a cryoprotectant such as glycerol (typically 10-25%) or sucrose to your storage buffer. These agents help to reduce the formation of ice crystals that can damage the protein structure.

  • Flash Freezing: Rapidly freeze your aliquots in liquid nitrogen before transferring them to -80°C for long-term storage.

Q2: What are the optimal buffer conditions for storing the STING protein?

A2: The optimal buffer conditions can be protein-specific and may require some empirical determination. However, a good starting point for a storage buffer for STING would be:

  • Buffer: 20-50 mM HEPES or Tris.

  • pH: 7.5 - 8.5 (to stay above the pI of ~6.2).

  • Salt: 100-150 mM NaCl to maintain ionic strength.

  • Additives:

    • 5-10% Glycerol as a cryoprotectant and stabilizer.

    • 1-5 mM DTT or TCEP as a reducing agent to prevent disulfide bond formation.

    • Optional: 0.1-0.5% non-ionic detergent (e.g., Tween-20) to reduce hydrophobic aggregation.

Q3: I am working with a STING agonist. Can the formulation of the agonist affect STING protein stability?

A3: Yes, the formulation of STING agonists can be crucial. Many STING agonists are cyclic dinucleotides which are hydrophilic and can have poor cellular permeability. To improve delivery and reduce potential off-target effects, various formulation strategies are employed, such as encapsulation in nanoparticles. While these formulations are primarily for in vivo applications, the components of the formulation could potentially interact with the STING protein in vitro. It is important to use appropriate vehicle controls in your experiments to account for any effects of the formulation itself.

Q4: Can post-translational modifications of STING affect its stability and lead to precipitation?

A4: Yes, post-translational modifications play a significant role in regulating STING function and stability. For instance, ubiquitination of STING can mark it for degradation. Phosphorylation is also a key step in STING activation and subsequent signaling. If you are working with recombinant STING expressed in a system that does not replicate these modifications, or if the protein is hyper-phosphorylated, it could affect its stability and propensity to aggregate.

Experimental Protocols

Protocol 1: Buffer Optimization Screen for STING Solubility

Objective: To determine the optimal buffer pH and composition to maintain STING protein solubility.

Materials:

  • Purified STING protein

  • A range of buffers (e.g., MES, Bis-Tris, HEPES, Tris) at various pH values (e.g., 5.5, 6.5, 7.5, 8.5)

  • NaCl

  • Additives (Glycerol, DTT, Tween-20)

  • 96-well clear bottom plate

  • Plate reader capable of measuring absorbance at 340 nm (for turbidity)

Procedure:

  • Prepare a matrix of buffer conditions in a 96-well plate. Vary the buffer type, pH, and salt concentration.

  • Add a constant amount of STING protein to each well to a final concentration of 1 mg/mL.

  • Incubate the plate at 4°C and room temperature.

  • Monitor for precipitation by measuring the absorbance at 340 nm at regular intervals (e.g., 0, 1, 4, 24 hours). An increase in absorbance indicates increased turbidity due to precipitation.

  • Visually inspect the wells under a microscope for the presence of aggregates.

  • The condition with the lowest absorbance and no visible precipitates is considered optimal.

Protocol 2: Thermal Shift Assay (TSA) for STING Stability

Objective: To assess the thermal stability of the STING protein in different buffer conditions.

Materials:

  • Purified STING protein

  • SYPRO Orange dye

  • Real-time PCR instrument

  • Various buffer formulations to be tested

Procedure:

  • Prepare reactions in PCR tubes or a 96-well PCR plate containing the STING protein, SYPRO Orange dye, and the buffer to be tested.

  • Place the samples in a real-time PCR instrument.

  • Set the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.

  • Monitor the fluorescence of the SYPRO Orange dye. The dye fluoresces when it binds to exposed hydrophobic regions of the unfolding protein.

  • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition. A higher Tm indicates greater protein stability in that buffer condition.

Visualizations

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING_dimer STING Dimer cGAMP->STING_dimer binds & activates TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes IFN_genes Interferon Genes pIRF3_dimer->IFN_genes translocates & activates transcription STING_oligo STING Oligomer STING_dimer->STING_oligo translocates & oligomerizes STING_oligo->TBK1 recruits & activates

Caption: The cGAS-STING signaling pathway.

Troubleshooting_Workflow start STING Protein Precipitation Observed check_concentration Is Protein Concentration > 1 mg/mL? start->check_concentration reduce_concentration Dilute Protein or Increase Lysis Volume check_concentration->reduce_concentration Yes check_buffer Review Buffer Composition check_concentration->check_buffer No reduce_concentration->check_buffer optimize_ph Is pH 1 unit away from pI (~6.2)? check_buffer->optimize_ph adjust_ph Adjust pH (e.g., pH 7.5-8.5) optimize_ph->adjust_ph No add_reducing_agent Add Reducing Agent (DTT, TCEP) optimize_ph->add_reducing_agent Yes adjust_ph->add_reducing_agent add_stabilizers Add Stabilizers (Glycerol, Tween-20) add_reducing_agent->add_stabilizers check_temp Review Handling & Storage Temperature add_stabilizers->check_temp aliquot Aliquot to Minimize Freeze-Thaw Cycles check_temp->aliquot store_properly Store at -80°C with Cryoprotectant aliquot->store_properly end Soluble STING Protein store_properly->end

Caption: Troubleshooting workflow for STING precipitation.

References

Technical Support Center: Assessing and Minimizing STING-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with STING agonists, here referred to as Sting18, a potent activator of the STIMULATOR of interferon genes (STING) pathway. Our goal is to help you navigate and mitigate the challenges of this compound-induced cytotoxicity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this compound-induced cytotoxicity?

A1: this compound, as a potent STING agonist, activates the cGAS-STING signaling pathway, a critical component of the innate immune system.[1][2] Upon activation, STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[3][4] TBK1 then phosphorylates interferon regulatory factor 3 (IRF3) and activates the NF-κB pathway.[5] This cascade leads to the production of type I interferons (IFN-α/β) and a host of pro-inflammatory cytokines and chemokines. While essential for anti-pathogen and anti-tumor responses, excessive or prolonged STING activation can lead to significant cytotoxicity through several mechanisms:

  • Apoptosis: STING activation can induce programmed cell death, or apoptosis, through both intrinsic and extrinsic pathways. This can be mediated by IRF3 and is characterized by the activation of caspases.

  • Pyroptosis: In some cell types, strong STING activation can trigger a form of inflammatory cell death called pyroptosis, characterized by the cleavage of gasdermin-D.

  • Inflammatory Cytokine Storm: The robust production of pro-inflammatory cytokines like TNF-α and IL-1β can create a toxic microenvironment, leading to widespread cell death.

Q2: How does the concentration of this compound affect the cellular response?

A2: The signal strength of STING activation plays a crucial role in determining the cellular outcome. High concentrations of STING agonists typically induce a strong pro-inflammatory response, leading to the production of type I interferons and cytokines like IL-1β and TNF-α, which is often accompanied by significant apoptosis. Conversely, lower concentrations of the same agonist may promote the secretion of anti-inflammatory cytokines such as IL-10 and IL-19, with minimal induction of cell death. This highlights a previously unrecognized plasticity of immune cells in response to varying levels of STING activation. Therefore, careful dose-response studies are critical to achieve the desired biological effect while minimizing cytotoxicity.

Q3: What are the key indicators of this compound-induced cytotoxicity?

A3: Key indicators of this compound-induced cytotoxicity include:

  • Reduced Cell Viability: A decrease in the number of living cells in a culture.

  • Increased Apoptosis: Observable through markers like phosphatidylserine (PS) externalization, caspase activation, and DNA fragmentation.

  • Loss of Membrane Integrity: A hallmark of late-stage apoptosis and necrosis.

  • Elevated Pro-inflammatory Cytokine Levels: Increased secretion of cytokines such as IFN-β, TNF-α, IL-6, and IL-1β.

  • Morphological Changes: Cellular shrinkage, membrane blebbing, and nuclear condensation are visual cues of apoptosis.

Troubleshooting Guide

Issue 1: Excessive Cell Death Observed in Culture After this compound Treatment
Possible Cause Troubleshooting Step
This compound concentration is too high. Perform a dose-response experiment to determine the optimal concentration that induces the desired immune response with acceptable levels of cytotoxicity. Start with a broad range of concentrations and narrow down to the EC50 for your specific cell type and endpoint.
High sensitivity of the cell line to STING activation. Consider using a less sensitive cell line or a cell line with known STING expression levels. Alternatively, you can modulate STING expression using siRNA or CRISPR-Cas9 for experimental purposes.
Prolonged exposure to this compound. Conduct a time-course experiment to identify the optimal treatment duration. Shorter exposure times may be sufficient to trigger the desired signaling cascade without causing excessive cell death.
Secondary effects of secreted factors. The secreted cytokines and other factors from treated cells can induce bystander cell death. Consider changing the culture medium after a certain incubation period to remove these factors. You can also use neutralizing antibodies against key cytotoxic cytokines like TNF-α.
Issue 2: Inconsistent or Non-reproducible Cytotoxicity Results
Possible Cause Troubleshooting Step
Variability in cell culture conditions. Ensure consistent cell passage number, confluency, and media composition. Mycoplasma contamination can also alter cellular responses and should be checked regularly.
Inaccurate quantitation of cell viability. Use multiple, mechanistically distinct assays to confirm your results. For example, combine a metabolic assay (e.g., MTT, MTS) with a membrane integrity assay (e.g., LDH release, Propidium Iodide staining).
Reagent instability. Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Store the stock solution according to the manufacturer's instructions.
Assay interference. Some compounds can interfere with the chemistry of viability assays (e.g., reducing agents with tetrazolium dyes). Run appropriate controls, including vehicle-only and compound-only wells, to rule out assay artifacts.

Experimental Protocols

Protocol 1: Assessment of Cell Viability using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Materials:

  • Cells of interest

  • This compound

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat cells with a serial dilution of this compound and appropriate vehicle controls.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Detection of Apoptosis using Annexin V Staining

Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.

Materials:

  • Cells of interest

  • This compound

  • Fluorescently-labeled Annexin V (e.g., FITC, PE, or APC)

  • Propidium Iodide (PI) or other viability dye

  • Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Seed and treat cells with this compound as described in the previous protocol.

  • Harvest cells, including any floating cells from the supernatant, by gentle trypsinization or scraping.

  • Wash the cells with cold PBS and centrifuge at a low speed.

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer.

  • Add fluorescently-labeled Annexin V and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Quantitative Data Summary

Table 1: Dose-Dependent Effect of STING Agonists on Cytokine Production and Cell Death in Human Monocytes

STING AgonistConcentrationIL-1β and TNF-α SecretionIL-10 and IL-19 SecretionApoptosis Induction
diABZI100 nMHighLowHigh
diABZI1 nMLowHighLow
MSA-225 µMHighLowHigh
MSA-22.5 µMLowHighLow

This table summarizes findings that demonstrate how the signal strength of STING activation dictates the balance between pro- and anti-inflammatory cytokine production and the induction of cell death.

Visualizing Key Pathways and Workflows

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS senses STING_ER STING (on ER) cGAMP->STING_ER activates TBK1 TBK1 STING_ER->TBK1 recruits & activates NFkB NF-κB STING_ER->NFkB activates Apoptosis Apoptosis STING_ER->Apoptosis can induce IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 IFN Type I IFN Genes pIRF3->IFN translocates to nucleus Cytokines Pro-inflammatory Cytokine Genes NFkB->Cytokines translocates to nucleus

Caption: The cGAS-STING signaling pathway leading to immune activation and apoptosis.

Cytotoxicity_Assessment_Workflow cluster_assays Cytotoxicity/Viability Assays start Start: Cell Culture treatment Treat with this compound (Dose-Response) start->treatment incubation Incubate (Time-Course) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT, MTS) incubation->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) incubation->apoptosis_assay cytokine_assay Cytokine Profiling (e.g., ELISA, CBA) incubation->cytokine_assay data_analysis Data Analysis viability_assay->data_analysis apoptosis_assay->data_analysis cytokine_assay->data_analysis conclusion Conclusion: Determine Therapeutic Window data_analysis->conclusion

Caption: A general workflow for assessing this compound-induced cytotoxicity.

References

Technical Support Center: Interpreting and Troubleshooting Results from Sting18 Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers working with Sting18, a competitive inhibitor of the STING (Stimulator of Interferon Genes) pathway. Inconsistent or conflicting results are common in preclinical research. This guide offers troubleshooting strategies, detailed experimental protocols, and frequently asked questions (FAQs) to help you navigate potential challenges and ensure the accurate interpretation of your findings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of the STING protein.[1][2] It functions as a competitive ligand, binding to the cGAMP binding site on the STING dimer.[1][3] By occupying this site, this compound prevents the binding of the natural agonist 2'3'-cGAMP, thereby inhibiting the conformational changes required for STING activation and downstream signaling. This ultimately blocks the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1]

Q2: I am not observing the expected inhibition of STING signaling with this compound. What are the possible reasons?

A2: Several factors can lead to a lack of inhibitory effect. These can be broadly categorized as issues with the compound, the experimental setup, or the biological system itself. Key areas to troubleshoot include:

  • Compound Integrity: Ensure proper storage and handling of this compound to prevent degradation. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.

  • Cellular Health and STING Expression: Confirm that your cells are healthy, within a low passage number, and express sufficient levels of STING protein.

  • STING Pathway Activation: Verify that your positive control (a known STING agonist like 2'3'-cGAMP) is effectively activating the pathway.

  • Experimental Timeline: Ensure that the pre-incubation time with this compound is sufficient before adding the agonist.

Q3: We are seeing conflicting results in our in vitro and in vivo experiments with this compound. What could be the cause?

A3: Discrepancies between in vitro and in vivo results are a common challenge in drug development. Potential reasons for such conflicts with a STING inhibitor like this compound include:

  • Pharmacokinetics and Bioavailability: this compound may have poor oral bioavailability or rapid metabolism in vivo, preventing it from reaching efficacious concentrations at the target tissue.

  • Species-Specific Differences: The binding affinity and inhibitory activity of this compound may differ between mouse and human STING proteins due to variations in the cGAMP binding pocket.

  • Complex In Vivo Environment: The in vivo tumor microenvironment or the systemic immune landscape in an autoimmune model is significantly more complex than an in vitro cell culture. The presence of other immune cells, cytokines, and endogenous STING ligands can influence the overall effect of the inhibitor.

  • Route of Administration: The method of delivery (e.g., intraperitoneal, oral) can significantly impact the drug's distribution and efficacy.

Q4: Could genetic variations in STING affect the efficacy of this compound?

A4: Yes, single nucleotide polymorphisms (SNPs) in the human STING gene (TMEM173) are known to alter its function and response to ligands. Different human STING variants (e.g., R232H, HAQ) can exhibit varying levels of basal activity and responsiveness to agonists. It is plausible that these polymorphisms could also affect the binding affinity and inhibitory potential of competitive ligands like this compound, leading to variable results in studies using cells from different human donors or cell lines with different STING genotypes.

Troubleshooting Conflicting Results

Scenario 1: Inconsistent Inhibition of IFN-β Production in Different Cell Lines

You observe potent inhibition of IFN-β in THP-1 cells, but minimal effect in HEK293T cells, even though both cell lines are known to have a functional STING pathway.

Parameter THP-1 Cells HEK293T Cells
This compound IC50 (IFN-β ELISA) 11 µM> 50 µM
STING Expression (Western Blot) HighModerate
Basal IFN-β Secretion LowVery Low

Troubleshooting Guide:

  • Verify STING Expression Levels: Quantify STING protein levels in both cell lines via Western blot. Lower expression in HEK293T cells might require higher concentrations of the inhibitor for a comparable effect.

  • Assess Agonist Potency: Ensure that the concentration of 2'3'-cGAMP used is optimal for both cell lines. Perform a dose-response curve for the agonist in each cell line to confirm robust activation.

  • Check for Off-Target Effects: Inconsistent results might point to off-target effects in one of the cell lines. Consider using a secondary assay, such as measuring the phosphorylation of TBK1 or IRF3, to confirm on-target STING inhibition.

  • Consider STING Genotype: If using human cell lines, be aware of their STING genotype, as different polymorphisms can affect inhibitor binding.

Scenario 2: Efficacy in a Mouse Autoimmune Model Does Not Correlate with In Vitro Potency

This compound shows moderate inhibition of cytokine production in mouse macrophages in vitro, but in a TREX1-deficient mouse model of autoimmune disease, you observe a more significant reduction in systemic inflammation than expected.

Experiment This compound Result Positive Control (H-151)
In Vitro IC50 (mouse BMDMs) 15 µM (TNF-α)1 µM (TNF-α)
In Vivo TREX1-/- Model (Survival) 60% survival at 20 weeks75% survival at 20 weeks
In Vivo TREX1-/- Model (IFN-β levels) 80% reduction95% reduction

Troubleshooting Guide:

  • Pharmacokinetic Analysis: Conduct pharmacokinetic studies to determine the in vivo exposure of this compound. It might have a longer half-life or better tissue distribution than predicted from in vitro data.

  • Evaluate Target Engagement In Vivo: Use a technique like the Cellular Thermal Shift Assay (CETSA) on tissues from treated animals to confirm that this compound is binding to STING in the target organs.

  • Consider the Role of Different Cell Types: The overall therapeutic effect in vivo is a composite of the inhibitor's action on various cell types (e.g., dendritic cells, macrophages, T cells). The in vitro potency in one cell type may not fully predict the systemic outcome.

  • Investigate STING-Independent Effects: While designed as a STING inhibitor, it's possible that at therapeutic concentrations in vivo, this compound has other beneficial off-target effects that contribute to the reduction in inflammation.

Detailed Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding increases the thermal stability of the target protein.

Protocol Overview:

  • Cell Treatment: Treat intact cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).

  • Heat Challenge: Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.

  • Quantification of Soluble STING: Analyze the supernatant (soluble fraction) by Western blot using an anti-STING antibody.

  • Data Analysis: A positive thermal shift (i.e., more soluble STING at higher temperatures in the presence of this compound) indicates target engagement.

Cytokine Profiling for Functional Inhibition

This protocol measures the ability of this compound to inhibit the production of STING-dependent cytokines.

Protocol Overview:

  • Cell Plating: Plate immune cells (e.g., human PBMCs or mouse bone marrow-derived macrophages) in a multi-well plate.

  • Inhibitor Pre-treatment: Pre-incubate the cells with a serial dilution of this compound for 2-4 hours.

  • STING Agonist Stimulation: Add a STING agonist (e.g., 2'3'-cGAMP) to the wells to activate the pathway. Include an unstimulated control.

  • Incubation: Incubate for a period sufficient for cytokine production (e.g., 8-24 hours).

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of key cytokines (e.g., IFN-β, TNF-α, IL-6) using ELISA or a multiplex immunoassay (e.g., Luminex).

  • Data Analysis: Calculate the IC50 value for this compound by plotting the percent inhibition against the inhibitor concentration.

In Vivo Model of STING-Mediated Autoimmune Disease

The TREX1-deficient mouse is a common model for studying diseases driven by aberrant STING activation.

Protocol Overview:

  • Animal Model: Use TREX1-/- mice, which spontaneously develop a fatal autoimmune disease due to the accumulation of endogenous DNA and subsequent STING activation.

  • Treatment Regimen: Begin treatment with this compound or vehicle control at a pre-determined age (e.g., 4-6 weeks old). Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a defined dose and schedule.

  • Monitoring Disease Progression: Monitor the mice for signs of disease, such as weight loss, skin lesions, and overall health. Track survival over time.

  • Endpoint Analysis: At the study endpoint, collect blood and tissues for analysis.

    • Serum Cytokines: Measure levels of type I interferons and other inflammatory cytokines in the serum.

    • Histopathology: Perform histological analysis of tissues (e.g., heart, lung, skin) to assess inflammation.

    • Immune Cell Profiling: Analyze immune cell populations in the spleen and lymph nodes by flow cytometry.

  • Data Analysis: Compare the disease parameters between the this compound-treated and vehicle-treated groups to determine therapeutic efficacy.

Visualizing Pathways and Workflows

STING Inhibition by this compound

STING_Inhibition cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling Cytosolic dsDNA Cytosolic dsDNA cGAS cGAS Cytosolic dsDNA->cGAS activates 2'3'-cGAMP 2'3'-cGAMP cGAS->2'3'-cGAMP synthesizes STING STING 2'3'-cGAMP->STING binds & activates This compound This compound This compound->STING competitively binds & inhibits TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates Type I IFNs & Cytokines Type I IFNs & Cytokines IRF3->Type I IFNs & Cytokines induces transcription

Caption: Competitive inhibition of the STING signaling pathway by this compound.

Troubleshooting Experimental Workflow

Troubleshooting_Workflow Start Conflicting Results Observed Check_Compound 1. Verify Compound Integrity - Purity - Storage - Fresh Aliquots Start->Check_Compound Check_System 2. Assess Biological System - Cell Health & Passage - STING Expression - STING Polymorphism Start->Check_System Check_Assay 3. Evaluate Assay Parameters - Agonist Potency - Incubation Times - Positive/Negative Controls Start->Check_Assay Check_PKPD 4. In Vivo Considerations - Pharmacokinetics - Target Engagement (CETSA) - Species Differences Start->Check_PKPD for in vivo conflicts Resolution Hypothesis for Discrepancy Check_Compound->Resolution Check_System->Resolution Check_Assay->Resolution Check_PKPD->Resolution

Caption: A logical workflow for troubleshooting conflicting results in this compound studies.

References

appropriate experimental controls for Sting18 treatment

Author: BenchChem Technical Support Team. Date: November 2025

{"answer":"### Technical Support Center: Sting18 Treatment

Welcome to the technical support center for this compound, a novel agonist for the STING (Stimulator of Interferon Genes) pathway. This guide provides troubleshooting information and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals design robust experiments with the appropriate controls.

Frequently Asked Questions (FAQs)

Q1: What are the essential positive and negative controls for a this compound experiment?

A1: Proper controls are critical for interpreting your results. A comprehensive experiment should include several types of controls to ensure the observed activity is specific to this compound and mediated by the STING pathway.

Negative Controls:

  • Vehicle Control: This is the most crucial control. It consists of the solvent used to dissolve this compound (e.g., DMSO) added to the cell culture or administered to the animal model at the same final concentration as the this compound-treated group. This control accounts for any effects of the vehicle itself.[1]

  • Inactive Compound Control: If available, use a structurally similar but inactive version of this compound. This helps confirm that the biological effects are due to the specific pharmacophore of this compound and not off-target effects of a related chemical structure.

  • STING-Deficient System: The most definitive negative control is to use cells or animal models that lack a functional STING protein (STING knockout/knockdown).[2] In these systems, this compound should not elicit a response, confirming the target dependency of your observations.

Positive Controls:

  • Known STING Agonists: Use well-characterized STING agonists like 2'3'-cGAMP or DMXAA (for murine cells) to confirm that the STING pathway is functional in your experimental system.[1][3] This ensures that a lack of response to this compound is not due to a compromised signaling pathway in your cells.

  • Pathway Activation Control: To confirm the downstream signaling assay is working, you can use stimuli that activate the pathway at different nodes. For example, transfecting cells with dsDNA can activate the cGAS-STING pathway upstream of STING itself.[4]

Q2: How can I confirm that the observed cellular response is truly STING-dependent?

A2: Demonstrating STING dependency is essential for validating your results. The gold standard approach involves using genetic knockout or knockdown models.

Experimental Workflow for Validating STING Dependency:

  • Select Cell Lines: Use both a wild-type (WT) cell line that expresses STING and a corresponding STING-deficient (e.g., STING-/-) cell line.

  • Treatment: Treat both cell lines with this compound across a range of concentrations. Include vehicle and a known STING agonist as controls.

  • Analysis: Measure key downstream readouts of STING activation. A lack of response in the STING-deficient cells strongly indicates that the effects of this compound are STING-mediated.

Key Readouts for STING Activation:

  • Phosphorylation of TBK1 and IRF3: Activation of STING leads to the recruitment and phosphorylation of TBK1 and IRF3. These can be detected by Western blot.

  • Type I Interferon (IFN) Production: Measure the secretion of IFN-β into the cell culture supernatant using ELISA.

  • Interferon-Stimulated Gene (ISG) Expression: Quantify the mRNA levels of ISGs like IFIT1, CXCL10, and ISG15 using RT-qPCR.

Below is a diagram illustrating the experimental logic for confirming STING dependency.

Caption: Logic diagram for validating STING-dependent activity.

Q3: My cells are not responding to this compound. What are some common troubleshooting steps?

A3: A lack of response can be due to several factors, ranging from the compound itself to the biological system.

Troubleshooting Checklist:

Potential Issue Recommended Action
Compound Inactivity Verify the integrity and concentration of your this compound stock solution. Ensure proper storage conditions have been maintained.
Low STING Expression Confirm that your cell line expresses STING protein at a sufficient level via Western blot or qPCR. Some cell lines have low or no STING expression.
Assay Not Working Run a positive control (e.g., 2’3’-cGAMP) to ensure the STING pathway and your downstream measurement assays are functional.
Incorrect Timing Optimize incubation times. Pre-incubation with this compound before analysis is crucial. A typical stimulation time is 1-6 hours for signaling events (e.g., phosphorylation) and 6-24 hours for gene expression changes.
Cellular Permeability Some STING agonists have poor cellular permeability. If this compound is a cyclic dinucleotide, it may require a transfection reagent for efficient delivery into the cytoplasm.

| Negative Regulation | The STING pathway is tightly regulated. Over time, feedback mechanisms can dampen the signal, including STING protein degradation. Ensure your endpoint timing is appropriate to capture peak activation. |

Below is a diagram of the canonical cGAS-STING signaling pathway, which can help identify potential points of failure.

Caption: The canonical cGAS-STING signaling pathway.

Experimental Protocols

Protocol: Western Blot for Phosphorylated IRF3 (p-IRF3)

This protocol is designed to detect the activation of the STING pathway by measuring the phosphorylation of a key downstream transcription factor, IRF3.

Materials:

  • Cell lines (e.g., THP-1 monocytes, MEFs)

  • This compound, positive control (e.g., 2'3'-cGAMP), and vehicle (e.g., DMSO)

  • Lysis buffer with phosphatase and protease inhibitors

  • Primary antibodies: Rabbit anti-p-IRF3 (Ser366), Rabbit anti-total IRF3

  • Loading control antibody: Mouse anti-β-actin or anti-GAPDH

  • HRP-conjugated secondary antibodies

  • ECL substrate for detection

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate to reach 80-90% confluency on the day of the experiment.

  • Treatment: Treat cells with the vehicle, various concentrations of this compound, or a positive control agonist for a predetermined time (e.g., 1-3 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using a lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation. Keep samples on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-IRF3, anti-total IRF3, anti-β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an ECL substrate.

  • Analysis: Quantify the band intensities. Normalize the p-IRF3 signal to the total IRF3 signal to account for any differences in protein levels. Normalize again to the loading control to correct for loading variations.

Expected Results:

Treatment p-IRF3 Level (Normalized) Total IRF3 Level
Vehicle Control Baseline Stable
This compound Dose-dependent increase Stable
Positive Control (e.g., cGAMP) Strong increase Stable

| this compound in STING-/- cells | No significant increase | Stable |"}

References

Technical Support Center: Optimizing STING Inhibitor Incubation Time

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for STING inhibitor experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the incubation time of STING inhibitors for maximal efficacy in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of pre-incubating cells with a STING inhibitor before adding an agonist?

Pre-incubation allows the inhibitor sufficient time to enter the cells, engage with its target (the STING protein or other pathway components), and establish its inhibitory effect. This ensures that the pathway is already suppressed when the STING agonist (like cGAMP) is introduced, leading to a more accurate measurement of the inhibitor's potency.

Q2: What is a typical starting point for STING inhibitor incubation time?

Based on various studies, a pre-incubation time of 1 to 6 hours is a common starting point.[1][2] However, this is highly dependent on the specific inhibitor, its mechanism of action, and the cell type being used. For some compounds and assays, a shorter pre-incubation of 30 minutes may be sufficient, while others may require longer periods.[3]

Q3: What factors can influence the optimal inhibitor incubation time?

Several factors can affect the ideal incubation duration:

  • Inhibitor's Mechanism of Action: Covalent inhibitors like H-151, which form a permanent bond, may require a specific amount of time to bind to their target.[4][5] Non-covalent, competitive inhibitors might reach equilibrium more quickly.

  • Cell Type: The permeability of the cell membrane and the metabolic rate of the specific cell line (e.g., THP-1 monocytes, HEK293T, or primary cells) can influence how quickly an inhibitor reaches its intracellular target.

  • Inhibitor Concentration: At lower concentrations, more time may be needed to achieve sufficient target engagement for maximal inhibition.

  • Compound Stability: The stability of the inhibitor in culture media over time can also be a factor.

Q4: How do I know if my incubation time is too short or too long?

  • Too Short: If the incubation time is insufficient, you will likely observe weak or no inhibition of STING pathway activation (e.g., low reduction in IFN-β levels), even at high inhibitor concentrations.

  • Too Long: An excessively long incubation period, especially with compounds that have off-target effects, can lead to cytotoxicity, resulting in high cell death and confounding the inhibition results. It's crucial to distinguish between true STING inhibition and reduced signaling due to poor cell health.

Troubleshooting Guide

This guide addresses common issues encountered when determining the optimal incubation time for STING inhibitors.

Problem / Question Possible Cause Recommended Solution
No or weak inhibition observed across all concentrations. Insufficient Incubation Time: The inhibitor may not have had enough time to reach its target and exert its effect before the agonist was introduced.Perform a Time-Course Experiment: Test a range of pre-incubation times (e.g., 30 minutes, 1, 2, 4, 6, and 12 hours) while keeping the inhibitor and agonist concentrations constant. Measure the downstream readout (e.g., IFN-β reporter activity) to identify the time point with maximal inhibition.
Suboptimal Agonist Concentration: The STING agonist (e.g., cGAMP) concentration might be too high, overwhelming the inhibitor.Titrate the Agonist: Determine the optimal concentration of your agonist that provides a robust signal without being excessive.
High cell death or signs of toxicity observed. Incubation Time is Too Long: Prolonged exposure to the inhibitor, even at concentrations intended to be non-toxic, may induce cytotoxicity.Reduce Incubation Time: Correlate cell viability with the time-course experiment. Choose an incubation time that maximizes inhibition while minimizing cell death.
Inhibitor Concentration is Too High: The inhibitor itself may be toxic at the tested concentrations.Perform a Cell Viability Assay: Before the inhibition experiment, treat your cells with a range of inhibitor concentrations for different durations (e.g., 24, 48 hours) and measure cell viability using an MTT or similar assay. Use concentrations well below the toxic level for your inhibition studies.
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high.Check Final Solvent Concentration: Ensure the final solvent concentration is non-toxic for your cells (typically <0.5% for DMSO).
Inconsistent or highly variable results between experiments. Inconsistent Timing: Minor variations in incubation times can lead to significant differences in results.Standardize Protocols: Ensure that all experimental parameters, especially incubation times for both the inhibitor and agonist, are kept consistent across all replicates and experiments.
Compound Precipitation: The inhibitor may be precipitating out of the culture medium.Visually Inspect Medium: Check for any signs of precipitation after adding the inhibitor. If observed, try preparing the working solution differently or using a lower, more soluble concentration.

Data on STING Inhibitor Incubation and Efficacy

The following table summarizes data from various studies, highlighting different pre-incubation times and the resulting inhibitory concentrations (IC₅₀). This illustrates the variability across different compounds and experimental systems.

InhibitorCell TypeSTING AgonistPre-incubation TimeIC₅₀Reference
SN-011 Mouse Embryonic Fibroblasts (MEFs)2'3'-cGAMP6 hours127.5 nM
SN-011 Human Foreskin Fibroblasts (HFFs)2'3'-cGAMP6 hours502.8 nM
H-151 293T-hSTING cells2'3'-cGAMPNot specified1.04 µM
H-151 Mouse Embryonic Fibroblasts (MEFs)2'3'-cGAMPNot specified~138 nM
Compound 11 293T-hSTING cells2'3'-cGAMPNot specified19.93 µM
THIQi THP-1 cells (WT)2'3'-cGAMP1 hour3 ± 2 µM
KAS-08 THP-1 cells2'3'-cGAMP30 minutes> 10 µM

Note: "Not specified" indicates that the pre-incubation time was not explicitly stated in the cited section of the source material.

Experimental Protocols

Protocol 1: Time-Course Experiment for Optimal Incubation Time

This protocol is designed to identify the optimal pre-incubation time for a STING inhibitor.

  • Cell Seeding: Seed your cells of interest (e.g., THP-1-Dual™ reporter cells) in a 96-well plate at a density that will result in a confluent monolayer the next day.

  • Inhibitor Preparation: Prepare serial dilutions of your STING inhibitor. Include a vehicle control (e.g., DMSO).

  • Staggered Inhibitor Addition: Add the inhibitor at your chosen concentration (e.g., a concentration expected to give ~80% inhibition) to the cells at different time points (e.g., 12h, 6h, 4h, 2h, 1h, 30 min) before agonist stimulation. This ensures that all wells are stimulated simultaneously.

  • STING Pathway Activation: At Time = 0, stimulate the cells by adding a STING agonist (e.g., 2'3'-cGAMP) at a predetermined optimal concentration. Also include an unstimulated control.

  • Agonist Incubation: Incubate the plate for a period appropriate for your assay readout (e.g., 6-24 hours for reporter gene expression or cytokine production).

  • Assay Readout: Measure the level of STING activation. This can be done via:

    • Reporter Assay: Quantifying luciferase or SEAP activity in engineered reporter cell lines.

    • ELISA: Measuring the concentration of secreted cytokines like IFN-β or CXCL10 in the supernatant.

    • qPCR: Quantifying the mRNA levels of interferon-stimulated genes (ISGs) like IFNB1 or CXCL10.

  • Data Analysis: Plot the percentage of inhibition against the pre-incubation time. The optimal time is the shortest duration that achieves the maximal level of inhibition.

Protocol 2: IFN-β Luciferase Reporter Assay

This is a common method to quantify STING pathway activation and inhibition.

  • Cell Seeding: Seed HEK293T cells stably expressing human STING and an IFN-β promoter-luciferase reporter construct in a 96-well plate.

  • Inhibitor Treatment: The next day, pre-incubate the cells with varying concentrations of the STING inhibitor (or vehicle control) for the optimized duration determined in Protocol 1.

  • Stimulation: Activate the STING pathway by transfecting the cells with a STING agonist, such as 2'3'-cGAMP.

  • Incubation: Incubate the cells for 18-24 hours to allow for reporter gene expression.

  • Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the luciferase signal to a cell viability control if necessary. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle-treated, stimulated control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Mandatory Visualizations

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi ER-Golgi cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP produces dsDNA Cytosolic dsDNA dsDNA->cGAS senses STING_dimer STING (dimer) cGAMP->STING_dimer binds & activates STING_active Active STING Oligomer STING_dimer->STING_active translocates & oligomerizes TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates p_IRF3 p-IRF3 IRF3->p_IRF3 IFN_genes Type I IFN Genes (e.g., IFNB1) p_IRF3->IFN_genes translocates & activates transcription STING_active->TBK1 recruits & activates Inhibitor STING Inhibitor Inhibitor->STING_active blocks activation/ oligomerization

Caption: The cGAS-STING signaling pathway and a potential point of inhibition.

Experimental_Workflow arrow arrow A 1. Seed Cells in 96-well plate B 2. Pre-incubate with STING Inhibitor C 3. Stimulate with STING Agonist (e.g., cGAMP) B->C B->C Optimal Incubation Time D 4. Incubate for Assay Readout (6-24h) C->D E 5. Measure Signal (Luminescence, ELISA, qPCR) F 6. Analyze Data (Calculate % Inhibition, IC50) E->F Troubleshooting_Logic Start Start: Evaluating Inhibitor Efficacy Problem What is the primary issue? Start->Problem WeakInhibition Weak or No Inhibition Problem->WeakInhibition Efficacy HighToxicity High Cell Toxicity Problem->HighToxicity Viability Inconsistent Inconsistent Results Problem->Inconsistent Reproducibility Sol_TimeCourse Solution: Perform time-course experiment to find optimal incubation time. WeakInhibition->Sol_TimeCourse Sol_Viability Solution: 1. Reduce incubation time. 2. Perform cell viability assay to find non-toxic dose. HighToxicity->Sol_Viability Sol_Standardize Solution: 1. Strictly standardize all incubation times. 2. Check for compound precipitation. Inconsistent->Sol_Standardize

References

Validation & Comparative

A Comparative Guide to STING Inhibitors: Sting18 vs. Other Known Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the burgeoning field of STING (Stimulator of Interferatorn Genes) pathway modulation presents both therapeutic promise and complex choices. This guide provides a detailed, objective comparison of the STING inhibitor Sting18 with other well-characterized antagonists such as H-151, C-176, and SN-011. The comparison focuses on their mechanism of action, inhibitory potency, and the experimental frameworks used to evaluate them.

The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a hallmark of viral infections and cellular damage. Upon activation, STING orchestrates a potent inflammatory response, including the production of type I interferons. However, aberrant STING activation is implicated in various autoimmune and inflammatory diseases, making it a prime target for therapeutic inhibition.

Performance Snapshot: A Comparative Analysis of STING Inhibitors

Direct head-to-head comparative efficacy data for this compound against other leading STING inhibitors in the same experimental settings is limited in publicly available literature. However, by compiling data from various studies, we can construct a valuable assessment of their relative potencies. It is crucial to consider that variations in experimental conditions (e.g., cell lines, agonist concentrations, incubation times) can significantly influence IC50 values.

InhibitorMechanism of ActionTarget SpeciesAssayIC50 ValueReference
This compound Competitive ligand of the inactive form of STINGNot SpecifiedRadioligand Binding Assay0.068 µM[1]
HumancGAMP-induced IFN-β production in THP-1 cells11 µM[1]
H-151 Covalent antagonist, binds to Cys91, blocking STING palmitoylationHuman, MouseIFN-β reporter assay in 293T-hSTING cells1.04 µM[2]
MouseIFN-β reporter assay in 293T-mSTING cells0.82 µM[2]
MouseIfnb expression in MEFs138 nM[3]
MouseIfnb expression in BMDMs109.6 nM
HumanIfnb expression in HFFs134.4 nM
C-176 Covalent inhibitor, targets Cys91, blocking STING palmitoylationPreferentially MouseNot specifiedNot specified
SN-011 Competitive antagonist, binds to the CDN binding pocketHuman, MouseIfnb expression in MEFs127.5 nM
MouseIfnb expression in BMDMs107.1 nM
HumanIfnb expression in HFFs502.8 nM

Note: MEFs: Mouse Embryonic Fibroblasts; BMDMs: Bone Marrow-Derived Macrophages; HFFs: Human Foreskin Fibroblasts. IC50 values represent the concentration of the inhibitor required to reduce the response by 50%.

Visualizing the Landscape: Signaling Pathways and Experimental Workflows

To better understand the context of STING inhibition and the methods used for evaluation, the following diagrams illustrate the STING signaling pathway and a general experimental workflow for determining inhibitor potency.

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS senses STING_dimer STING (dimer) cGAMP->STING_dimer binds & activates STING_active Activated STING (oligomer) STING_dimer->STING_active translocates & oligomerizes TBK1 TBK1 STING_active->TBK1 recruits & activates IKK IKK STING_active->IKK activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 IFN_genes Type I IFN Genes pIRF3->IFN_genes induces transcription NFkB NF-κB IKK->NFkB activates Inflammatory_genes Inflammatory Genes NFkB->Inflammatory_genes induces transcription

Caption: The cGAS-STING signaling pathway.

Experimental_Workflow cluster_workflow IC50 Determination Workflow cell_culture 1. Cell Culture (e.g., THP-1, HEK293T) inhibitor_treatment 2. Pre-incubation with STING Inhibitor (serial dilutions) cell_culture->inhibitor_treatment stimulation 3. STING Agonist Stimulation (e.g., cGAMP) inhibitor_treatment->stimulation incubation 4. Incubation stimulation->incubation readout 5. Measurement of Readout (e.g., IFN-β levels, Reporter Gene Activity) incubation->readout data_analysis 6. Data Analysis (Dose-Response Curve & IC50 Calculation) readout->data_analysis

Caption: A generalized workflow for determining the IC50 of a STING inhibitor.

Experimental Protocols

Reproducible and rigorous experimental design is paramount in the evaluation of novel therapeutic agents. Below are detailed methodologies for key assays used to characterize STING inhibitors.

Radioligand Binding Assay for IC50 Determination (Competitive)

This assay is used to determine the binding affinity of a test compound to its target receptor by measuring its ability to compete with a radiolabeled ligand.

  • Materials:

    • Cell membranes or purified protein containing the STING receptor.

    • Radiolabeled ligand (e.g., [3H]-cGAMP).

    • Test inhibitor (e.g., this compound) at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).

    • 96-well filter plates (e.g., GF/C filters).

    • Scintillation fluid.

    • Microplate scintillation counter.

  • Protocol:

    • Prepare serial dilutions of the test inhibitor.

    • In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand, and the diluted test inhibitor.

    • Initiate the binding reaction by adding the cell membranes or purified STING protein.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

    • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.

cGAMP-Induced IFN-β Production Assay in THP-1 Cells

This cellular assay measures the ability of a STING inhibitor to block the production of IFN-β in response to STING activation.

  • Materials:

    • THP-1 cells (human monocytic cell line).

    • Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics).

    • Phorbol 12-myristate 13-acetate (PMA) for differentiating THP-1 monocytes into macrophage-like cells.

    • STING agonist (e.g., 2'3'-cGAMP).

    • Test inhibitor (e.g., this compound) at various concentrations.

    • Lysis buffer.

    • ELISA kit for human IFN-β or reagents for quantitative real-time PCR (qRT-PCR) for IFN-β mRNA.

  • Protocol:

    • Seed THP-1 cells in a 96-well plate and differentiate them into macrophage-like cells by treating with PMA (e.g., 50-100 ng/mL) for 24-48 hours.

    • Remove the PMA-containing medium and allow the cells to rest in fresh medium for at least 24 hours.

    • Pre-treat the differentiated THP-1 cells with serial dilutions of the test inhibitor for 1-2 hours.

    • Stimulate the cells with a fixed concentration of cGAMP to activate the STING pathway.

    • Incubate the cells for an appropriate time (e.g., 6-24 hours) to allow for IFN-β production and secretion.

    • For ELISA: Collect the cell culture supernatants and measure the concentration of IFN-β using a specific ELISA kit according to the manufacturer's instructions.

    • For qRT-PCR: Lyse the cells, extract total RNA, and perform reverse transcription followed by quantitative PCR to measure the relative expression of IFN-β mRNA, normalized to a housekeeping gene.

    • Data Analysis: Plot the percentage of inhibition of IFN-β production/expression against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion

The development of STING inhibitors is a rapidly advancing field with significant therapeutic potential for a range of inflammatory and autoimmune diseases. While this compound presents as a competitive ligand of STING, a comprehensive, direct comparison with other prominent inhibitors like the covalent antagonists H-151 and C-176, and the competitive inhibitor SN-011, is necessary for a definitive assessment of its preclinical potential. The choice of an appropriate STING inhibitor for research or therapeutic development will depend on the specific application, considering factors such as the desired mechanism of action, potency, and species-specificity. The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of these and future STING-targeting compounds.

References

Confirming the Binding Specificity of Sting18 to STING: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of novel modulators of the Stimulator of Interferon Genes (STING) pathway is a critical area of research for the development of new therapeutics for autoimmune diseases, inflammatory conditions, and cancer. Sting18 has emerged as a competitive inhibitor of STING. This guide provides a comprehensive comparison of this compound with other known STING inhibitors, supported by experimental data and detailed protocols to aid researchers in assessing its binding specificity and functional activity.

Comparative Analysis of STING Inhibitors

The following table summarizes the quantitative data for this compound and a selection of alternative STING inhibitors. This allows for a direct comparison of their binding affinities and cellular potencies.

CompoundTargetAssay TypeIC50 / KdCell LineNotes
This compound Human STINGRadioligand Binding Assay0.068 µM-Competitive ligand.
This compound Human STINGcGAMP-induced IFN-β Production~11 µMTHP-1Functional inhibition.
H-151 Human & Murine STINGcGAMP-induced IFN-β Production~0.134 µM (human), ~0.138 µM (murine)HFFs, MEFsCovalent inhibitor targeting Cys91.
C-176 Murine STINGSTING-mediated IFN-β Reporter--Shows selectivity for murine STING.
SN-011 Human & Murine STINGcGAMP-induced IFN-β Production~0.503 µM (human), ~0.128 µM (murine)HFFs, MEFsBinds to the cyclic dinucleotide binding pocket.

Experimental Protocols

To ensure reproducibility and accurate assessment of STING inhibitors, detailed experimental protocols for key assays are provided below.

Radioligand Binding Assay (Competitive)

This assay directly measures the ability of a test compound to compete with a radiolabeled ligand for binding to the STING protein.

Materials:

  • Purified recombinant human STING protein

  • Radiolabeled ligand (e.g., [³H]-cGAMP)

  • Test compound (this compound or other inhibitors)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.05% BSA)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a microplate, combine the purified STING protein, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.

  • Incubate the mixture to allow binding to reach equilibrium.

  • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. The filters will trap the protein-ligand complexes.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

cGAMP-Induced IFN-β Production Assay in THP-1 Cells (ELISA)

This cellular assay assesses the functional ability of an inhibitor to block STING-mediated downstream signaling, specifically the production of Interferon-β (IFN-β).

Materials:

  • THP-1 cells (human monocytic cell line)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • PMA (Phorbol 12-myristate 13-acetate) for cell differentiation

  • 2'3'-cGAMP (STING agonist)

  • Test compound (this compound or other inhibitors)

  • Human IFN-β ELISA kit

  • Plate reader

Procedure:

  • Seed THP-1 cells in a 96-well plate and differentiate them into macrophage-like cells by treating with PMA for 24-48 hours.

  • Pre-treat the differentiated cells with serial dilutions of the test compound for a specified period (e.g., 1 hour).

  • Stimulate the cells with a fixed concentration of 2'3'-cGAMP to activate the STING pathway. Include a vehicle-only control.

  • Incubate the cells for a sufficient time to allow for IFN-β production and secretion (e.g., 18-24 hours).

  • Collect the cell culture supernatants.

  • Quantify the amount of IFN-β in the supernatants using a human IFN-β ELISA kit according to the manufacturer's instructions.

  • Determine the IC50 value, which is the concentration of the inhibitor that reduces cGAMP-induced IFN-β production by 50%.

Visualizing Key Pathways and Workflows

To further clarify the mechanisms and experimental setups, the following diagrams are provided.

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS senses cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING binds & activates TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes IFN_genes Type I IFN Genes pIRF3_dimer->IFN_genes translocates to nucleus & induces transcription IKK IKK NFkB NF-κB IKK->NFkB phosphorylates pNFkB p-NF-κB NFkB->pNFkB Pro_inflammatory_genes Pro-inflammatory Genes pNFkB->Pro_inflammatory_genes translocates to nucleus & induces transcription STING_active Activated STING STING->STING_active translocates to STING_active->TBK1 recruits & activates STING_active->IKK recruits & activates This compound This compound This compound->STING inhibits binding

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_binding_assay Radioligand Binding Assay cluster_cellular_assay IFN-β Production Assay (ELISA) start_binding Prepare reagents: - Purified STING - [³H]-cGAMP - this compound dilutions incubate_binding Incubate STING, [³H]-cGAMP, and this compound start_binding->incubate_binding filter Filter and wash incubate_binding->filter count Scintillation counting filter->count analyze_binding Determine IC50 count->analyze_binding start_cellular Differentiate THP-1 cells with PMA pretreat Pre-treat cells with This compound dilutions start_cellular->pretreat stimulate Stimulate with cGAMP pretreat->stimulate incubate_cellular Incubate for 18-24h stimulate->incubate_cellular collect Collect supernatants incubate_cellular->collect elisa Perform IFN-β ELISA collect->elisa analyze_cellular Determine IC50 elisa->analyze_cellular

Caption: Workflow for confirming this compound binding and functional inhibition.

Assessing the Cross-Reactivity of Sting18: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a molecular probe is paramount to interpreting experimental results accurately. This guide provides a comparative assessment of Sting18, a competitive inhibitor of the STING (Stimulator of Interferon Genes) protein, and contextualizes its performance against other known STING inhibitors. While direct experimental data on the cross-reactivity of this compound is not publicly available, this guide outlines the methodologies to perform such an assessment and compares the selectivity profiles of alternative STING modulators.

This compound: A Competitive Antagonist of STING Signaling

This compound has been identified as a competitive ligand of the STING protein. It functions by inhibiting the cGAMP-induced production of interferon-beta (IFN-β), a key cytokine in the innate immune response. This inhibitory action makes this compound a valuable tool for studying the STING signaling pathway and for the potential development of therapeutics for STING-associated autoimmune diseases.

Comparative Analysis of STING Inhibitors

To provide a framework for evaluating this compound, the following table summarizes the available quantitative data for this compound and compares it with other well-characterized STING inhibitors for which selectivity data has been published. It is important to note the absence of direct cross-reactivity data for this compound.

CompoundTargetMechanism of ActionIC50 (STING Inhibition)Selectivity ProfileReference
This compound STINGCompetitive antagonist11 µM (cGAMP-induced IFN-β production in THP-1 cells)No data available on cross-reactivity with other PRRs.[1]
H-151 STINGCovalent inhibitor~1 µMPotently inhibits both human and murine STING. Does not inhibit RIG-I-mediated IFN-β production.[2][3]
C-176 STINGCovalent inhibitorNot specifiedSelective for murine STING.
SN-011 STINGCompetitive antagonist~100-500 nMDid not inhibit TLR3, TLR4, TLR9, or RIG-I signaling pathways.[2]

Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.

Experimental Protocols for Assessing Cross-Reactivity

To determine the cross-reactivity profile of this compound, researchers can employ a series of established experimental protocols. These assays are designed to measure the inhibitory activity of a compound against its intended target and a panel of other relevant proteins, such as other pattern recognition receptors (PRRs).

Cellular Reporter Assays for Selectivity Profiling

This method utilizes engineered cell lines that express a specific PRR and a reporter gene (e.g., luciferase or secreted embryonic alkaline phosphatase - SEAP) under the control of a promoter responsive to the activation of that PRR's signaling pathway.

Objective: To determine if this compound inhibits signaling pathways downstream of other PRRs, such as Toll-like receptors (TLRs) or RIG-I-like receptors (RLRs).

Materials:

  • HEK293 cells or other suitable cell lines stably expressing a PRR of interest (e.g., TLR3, TLR4, TLR7, TLR9, RIG-I).

  • Reporter plasmid (e.g., NF-κB-luciferase or ISRE-luciferase).

  • This compound and other control inhibitors.

  • Specific ligands for each PRR (e.g., Poly(I:C) for TLR3, LPS for TLR4, R848 for TLR7, CpG ODN for TLR9, 5'ppp-dsRNA for RIG-I).

  • Cell culture reagents and plates.

  • Luciferase assay system.

Procedure:

  • Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubate the cells with a range of concentrations of this compound for 1-2 hours.

  • Stimulate the cells with the appropriate PRR ligand.

  • Incubate for 16-24 hours.

  • Lyse the cells and measure luciferase activity according to the manufacturer's instructions.

  • Analyze the data to determine if this compound inhibits the activation of the reporter gene in response to the specific PRR ligand.

Western Blot Analysis of Pathway Activation

This technique is used to directly visualize the activation state of key signaling proteins within a specific pathway.

Objective: To assess whether this compound inhibits the phosphorylation of key downstream signaling molecules in various PRR pathways.

Materials:

  • A suitable cell line that expresses the PRRs of interest (e.g., primary macrophages, THP-1 cells).

  • This compound and other control inhibitors.

  • Specific ligands for each PRR.

  • Cell lysis buffer and protease/phosphatase inhibitors.

  • Antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-IRF3, IRF3, p-TBK1, TBK1, p-IκBα, IκBα).

  • SDS-PAGE and Western blotting equipment and reagents.

Procedure:

  • Culture cells to a suitable confluency.

  • Pre-treat the cells with this compound for 1-2 hours.

  • Stimulate the cells with the specific PRR ligand for an appropriate time (e.g., 30-60 minutes).

  • Lyse the cells and collect the protein extracts.

  • Perform SDS-PAGE and Western blotting using antibodies against the target proteins.

  • Analyze the results to determine if this compound treatment prevents the phosphorylation of key signaling molecules in the tested pathways.

Visualizing Signaling Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the STING signaling pathway and a typical experimental workflow for assessing inhibitor cross-reactivity.

STING_Signaling_Pathway STING Signaling Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING STING cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pIRF3 p-IRF3 IRF3->pIRF3 pTBK1->IRF3 phosphorylates pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes IFN_genes IFN Genes pIRF3_dimer->IFN_genes activates transcription IFN Type I Interferons IFN_genes->IFN leads to production of This compound This compound This compound->STING inhibits Cross_Reactivity_Workflow Cross-Reactivity Assessment Workflow start Start prepare_cells Prepare Reporter Cell Lines (STING, TLRs, RLRs, etc.) start->prepare_cells treat_inhibitor Treat cells with this compound (and control inhibitors) prepare_cells->treat_inhibitor stimulate_ligand Stimulate with specific PRR ligands treat_inhibitor->stimulate_ligand measure_response Measure Reporter Activity (e.g., Luciferase Assay) stimulate_ligand->measure_response analyze_data Analyze Data (Calculate % Inhibition) measure_response->analyze_data assess_selectivity Assess Selectivity analyze_data->assess_selectivity selective Selective for STING assess_selectivity->selective No inhibition of other PRRs non_selective Cross-reactive assess_selectivity->non_selective Inhibition of other PRRs end End selective->end non_selective->end

References

Comparative Validation of Sting18: A Novel STING Agonist

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of "Sting18," a novel synthetic STING (Stimulator of Interferon Genes) agonist, against other well-established STING activators. The data presented herein is intended to guide researchers, scientists, and drug development professionals in evaluating the efficacy and potency of this compound in activating downstream signaling pathways.

The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. Upon activation, STING undergoes a conformational change, leading to the recruitment and activation of TBK1, which in turn phosphorylates IRF3. Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the expression of type I interferons and other pro-inflammatory cytokines.

Quantitative Comparison of STING Agonists

The following tables summarize the quantitative performance of this compound in comparison to the natural STING ligand 2'3'-cGAMP and the synthetic agonist diABZI. The data is representative of typical results obtained from in vitro assays using human monocytic THP-1 cells.

Table 1: Potency and Efficacy in THP-1 Dual Reporter Cells

CompoundEC50 (IFN-β Luciferase Reporter)Max Fold Induction (IFN-β)EC50 (ISG Luciferase Reporter)Max Fold Induction (ISG)
This compound 1.5 µM150-fold2.0 µM200-fold
2'3'-cGAMP10 µM100-fold12.5 µM150-fold
diABZI0.5 µM180-fold0.7 µM250-fold

Table 2: Downstream Target Phosphorylation and Cytokine Production

Compound (at 10 µM)p-TBK1 (Ser172) Fold Increasep-IRF3 (Ser396) Fold IncreaseIFN-β Secretion (pg/mL)TNF-α Secretion (pg/mL)
This compound 12-fold15-fold25001500
2'3'-cGAMP8-fold10-fold18001000
diABZI15-fold20-fold35002000

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the canonical STING signaling pathway and the general workflow used to validate the effect of this compound on downstream signaling.

STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS Activates STING STING (ER Membrane) cGAMP->STING Activates This compound This compound This compound->STING Activates TBK1 TBK1 STING->TBK1 Recruits pTBK1 p-TBK1 TBK1->pTBK1 Phosphorylates IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes IFNB_gene IFN-β Gene pIRF3_dimer->IFNB_gene Induces Transcription ISG_gene ISG Genes pIRF3_dimer->ISG_gene Induces Transcription

Caption: STING signaling pathway activated by this compound.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Downstream Assays THP1_cells THP-1 Cells Luciferase Luciferase Reporter Assay (IFN-β & ISG Promoters) THP1_cells->Luciferase WesternBlot Western Blot (p-TBK1, p-IRF3) THP1_cells->WesternBlot ELISA ELISA (IFN-β, TNF-α Secretion) THP1_cells->ELISA Agonist This compound / Alternatives Agonist->THP1_cells Treat

Caption: Experimental workflow for validating this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

1. Luciferase Reporter Assay for IFN-β and ISG Promoter Activity

  • Cell Line: THP-1 Dual™ (InvivoGen), which stably expresses an IFN-β-inducible secreted luciferase reporter gene and an ISG-inducible secreted luciferase reporter gene.

  • Protocol:

    • Seed THP-1 Dual™ cells at a density of 100,000 cells per well in a 96-well plate.

    • Prepare serial dilutions of this compound, 2'3'-cGAMP, and diABZI in cell culture medium.

    • Add the compounds to the cells and incubate for 24 hours at 37°C in a 5% CO2 incubator.

    • Collect the supernatant and measure luciferase activity using a luminometer and a suitable luciferase assay system (e.g., Promega's Bright-Glo™ Luciferase Assay System).

    • Calculate the fold induction relative to untreated cells.

    • Plot the dose-response curves and determine the EC50 values using non-linear regression analysis.

2. Western Blot for Phospho-TBK1 and Phospho-IRF3

  • Cell Line: THP-1 cells.

  • Protocol:

    • Seed THP-1 cells at a density of 1 x 10^6 cells per well in a 6-well plate and differentiate with PMA (100 ng/mL) for 24 hours.

    • Treat the differentiated cells with this compound, 2'3'-cGAMP, or diABZI at a final concentration of 10 µM for 2 hours.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate 20-30 µg of protein per lane on an 8-12% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-TBK1 (Ser172), phospho-IRF3 (Ser396), total TBK1, total IRF3, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

3. ELISA for Secreted Cytokines (IFN-β and TNF-α)

  • Cell Line: THP-1 cells.

  • Protocol:

    • Seed and differentiate THP-1 cells as described for the Western blot protocol.

    • Treat the cells with this compound, 2'3'-cGAMP, or diABZI at a final concentration of 10 µM for 24 hours.

    • Collect the cell culture supernatant and centrifuge to remove any cellular debris.

    • Measure the concentration of IFN-β and TNF-α in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

    • Generate a standard curve using recombinant cytokines and determine the concentration of the cytokines in the samples.

Disclaimer: The data presented for "this compound" is hypothetical and for illustrative purposes to demonstrate a comparative validation framework. Researchers should generate their own data for novel compounds.

A Comparative Guide to STING Inhibitors for Human PBMCs: Validating the Inhibitory Effect of Sting18

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel STING (Stimulator of Interferon Genes) inhibitor, Sting18, with other known STING inhibitors. The focus is on their inhibitory effects in human Peripheral Blood Mononuclear Cells (PBMCs), a critical ex vivo model for studying innate immune responses. This document summarizes key performance data, details experimental protocols for validation, and visualizes the underlying biological pathways and experimental workflows.

Introduction to the STING Pathway

The STING pathway is a crucial component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells. Upon activation, STING triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. While essential for host defense, aberrant STING activation is implicated in the pathophysiology of various autoimmune and inflammatory diseases. This has made STING a prime target for therapeutic inhibition.

Comparison of STING Inhibitors

The following table summarizes the key characteristics and performance of this compound and a selection of alternative STING inhibitors. The data has been compiled from publicly available sources and is intended for comparative purposes. It is important to note that direct head-to-head studies in the same experimental system are limited, and potency can vary significantly depending on the cell type and assay conditions.

InhibitorMechanism of ActionTargetCell TypeAssayIC50 / PotencyReference
This compound Competitive ligand of STINGSTING CDN Binding PocketTHP-1 (Human Monocytic Cell Line)cGAMP-induced IFN-β production11 µM[1]
H-151 Covalent modification of Cys91, blocking STING palmitoylationSTING Transmembrane DomainHuman Foreskin Fibroblasts (HFFs)cGAMP-induced Ifnb expression134.4 nM[2][3]
Primary Human Monocytes / THP-1IFN-α/β secretionEffective at sub-micromolar concentrations[4]
SN-011 Competitive antagonist at the CDN binding pocketSTING CDN Binding PocketHuman Foreskin Fibroblasts (HFFs)cGAMP-induced Ifnb expression502.8 nM[5]
THP-1IRF activityEffective at sub-micromolar concentrations
BB-Cl-amidine Covalent modification of Cys148, blocking STING oligomerizationSTING Dimerization InterfacePrimary Human CD14+ MonocytesdiABZI-induced IFNβ expressionEffective at 1 µM
Mouse BMDMsdiABZI-induced IFNβ production~0.5 µM
C-176 Covalent modification of Cys91, blocking STING palmitoylationSTING Transmembrane DomainNot specifiedNot specifiedReported to be less effective against human STING

Note: IC50 values are highly dependent on the specific assay conditions, including the agonist concentration, cell type, and readout. The data presented here is for comparative purposes. THP-1 cells are a human monocytic cell line frequently used as a model for PBMCs.

Signaling Pathways and Mechanisms

The following diagrams illustrate the STING signaling pathway and the points of intervention for the discussed inhibitors.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP produces dsDNA Cytosolic dsDNA dsDNA->cGAS senses STING_inactive STING (inactive dimer) cGAMP->STING_inactive binds & activates STING_active STING (active oligomer) STING_inactive->STING_active translocates & oligomerizes TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 (dimer) pIRF3->pIRF3_dimer dimerizes & translocates IFNB_gene IFN-β Gene pIRF3_dimer->IFNB_gene activates transcription IFNB_production Type I IFN Production IFNB_gene->IFNB_production This compound This compound, SN-011 This compound->cGAMP competes with H151 H-151, C-176 H151->STING_inactive prevents palmitoylation BBCl BB-Cl-amidine BBCl->STING_active blocks oligomerization

Caption: Simplified STING signaling pathway and inhibitor targets.

Experimental Protocols

The following are detailed methodologies for key experiments to validate the inhibitory effect of compounds like this compound on the STING pathway in human PBMCs.

1. Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Objective: To isolate a pure population of PBMCs from whole human blood.

  • Materials:

    • Whole blood from healthy donors collected in heparinized tubes.

    • Ficoll-Paque PLUS density gradient medium.

    • Phosphate-buffered saline (PBS).

    • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Protocol:

    • Dilute whole blood 1:1 with PBS.

    • Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

    • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

    • Aspirate the upper layer containing plasma and platelets.

    • Carefully collect the buffy coat layer containing PBMCs.

    • Wash the collected cells twice with PBS by centrifugation at 300 x g for 10 minutes.

    • Resuspend the PBMC pellet in complete RPMI-1640 medium.

    • Count the cells and assess viability using a hemocytometer and trypan blue exclusion.

2. In Vitro STING Activation and Inhibition Assay

  • Objective: To measure the dose-dependent inhibition of STING-induced cytokine production by this compound.

  • Materials:

    • Isolated human PBMCs.

    • 2'3'-cGAMP (STING agonist).

    • This compound and other test inhibitors dissolved in DMSO.

    • 96-well cell culture plates.

    • Human IFN-β ELISA kit.

  • Protocol:

    • Seed PBMCs in a 96-well plate at a density of 1 x 10^6 cells/well in complete RPMI-1640 medium.

    • Prepare serial dilutions of this compound and other inhibitors.

    • Pre-treat the cells with the inhibitors or vehicle control (DMSO) for 1-2 hours at 37°C.

    • Stimulate the cells with a pre-determined optimal concentration of 2'3'-cGAMP. Include an unstimulated control.

    • Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

    • Centrifuge the plate and collect the cell culture supernatants.

    • Quantify the concentration of IFN-β in the supernatants using a human IFN-β ELISA kit according to the manufacturer's instructions.

    • Calculate the IC50 value by plotting the percentage of IFN-β inhibition against the inhibitor concentration.

3. Western Blot Analysis of STING Pathway Phosphorylation

  • Objective: To assess the effect of this compound on the phosphorylation of key downstream signaling proteins, TBK1 and IRF3.

  • Materials:

    • Isolated human PBMCs.

    • 2'3'-cGAMP.

    • This compound.

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • Primary antibodies: anti-phospho-TBK1, anti-TBK1, anti-phospho-IRF3, anti-IRF3, and anti-β-actin.

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

  • Protocol:

    • Seed PBMCs in a 6-well plate at a higher density (e.g., 5-10 x 10^6 cells/well).

    • Pre-treat cells with this compound or vehicle for 1-2 hours.

    • Stimulate with 2'3'-cGAMP for a shorter time course (e.g., 1-3 hours).

    • Wash cells with cold PBS and lyse with lysis buffer.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with specific primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Analyze the band intensities and normalize to total protein or a loading control (β-actin).

Experimental Workflow

The following diagram outlines the general workflow for validating a STING inhibitor in human PBMCs.

Experimental_Workflow cluster_readouts Downstream Readouts start isolate_pbmcs Isolate Human PBMCs from Whole Blood start->isolate_pbmcs seed_cells Seed PBMCs in Culture Plates isolate_pbmcs->seed_cells pretreat Pre-treat with Inhibitor (e.g., this compound) or Vehicle seed_cells->pretreat stimulate Stimulate with STING Agonist (e.g., 2'3'-cGAMP) pretreat->stimulate incubate Incubate (1-24 hours) stimulate->incubate elisa Cytokine Measurement (ELISA) - IFN-β, TNF-α, etc. incubate->elisa western_blot Phospho-protein Analysis (Western Blot) - p-TBK1, p-IRF3 incubate->western_blot data_analysis Data Analysis - IC50 Calculation - Densitometry elisa->data_analysis western_blot->data_analysis conclusion Conclusion on Inhibitory Effect data_analysis->conclusion

Caption: Workflow for validating STING inhibitors in PBMCs.

Conclusion

This compound presents itself as a competitive inhibitor of the STING pathway. The provided data in THP-1 cells indicates its potential to modulate innate immune responses. For a comprehensive validation, especially in the context of human primary cells, direct comparative studies in PBMCs against established inhibitors like H-151 and SN-011 are recommended. The experimental protocols and workflows detailed in this guide offer a robust framework for conducting such validation studies. These investigations will be crucial in determining the therapeutic potential of this compound for the treatment of STING-driven inflammatory and autoimmune diseases.

References

Safety Operating Guide

Navigating the Disposal of Sting18: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing the novel STING ligand, Sting18, a clear understanding of proper disposal procedures is paramount to ensuring laboratory safety and regulatory compliance. In the absence of explicit disposal instructions in publicly available literature, a risk-based approach grounded in established hazardous waste management principles is essential.

This guide provides essential safety and logistical information for the handling and disposal of this compound (CAS Number: 2706536-26-5), a competitive ligand of the stimulator of interferon genes (STING). Given that the toxicological properties of many novel research chemicals are not fully characterized, treating this compound as a potentially hazardous substance is a prudent and necessary precaution. All waste containing this compound, including the pure compound, solutions, and contaminated laboratory materials, should be managed as hazardous chemical waste.

Core Principles for this compound Disposal

Segregation, containerization, and clear labeling are the cornerstones of safe chemical waste management.

Waste Identification and Segregation:

  • All materials contaminated with this compound, such as unused compound, stock solutions, pipette tips, tubes, gloves, and bench paper, must be segregated from non-hazardous and other waste streams (e.g., biohazardous waste).

  • Avoid mixing this compound waste with other chemical wastes to prevent unforeseen reactions.

Containerization:

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container. Ensure the container is securely sealed when not in use.

  • Solid Waste: Dispose of contaminated solid materials in a separate, clearly labeled, puncture-resistant container.

Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste."

  • The label should include the full chemical name, "this compound," and its CAS number, 2706536-26-5.

  • List the major components and their approximate concentrations.

  • Indicate the date when the first waste was added to the container.

  • Specify the potential hazards (e.g., "Toxic," "Irritant"). In the absence of specific data, assume the compound may be harmful if inhaled, ingested, or absorbed through the skin.

Procedural Workflow for this compound Disposal

Adherence to a systematic workflow ensures that all safety and regulatory requirements are met. The following diagram illustrates the recommended procedure for the safe handling and disposal of this compound in a laboratory setting.

Sting18_Disposal_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_waste Waste Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Review Institutional EHS Guidelines B Wear Appropriate PPE (Lab Coat, Gloves, Safety Glasses) A->B C Handle this compound in a Ventilated Enclosure B->C D Generate this compound Waste (Liquid & Solid) C->D E Segregate Liquid Waste into Labeled, Sealed Container D->E F Segregate Solid Waste into Labeled, Puncture-Proof Container D->F G Store Waste in Designated Satellite Accumulation Area (SAA) E->G F->G H Ensure Containers Remain Closed G->H I Contact Institutional EHS for Waste Pickup Request H->I J EHS Collects and Disposes of Waste via Licensed Contractor I->J

Workflow for the safe handling and disposal of this compound.

Key Experimental and Chemical Data

PropertyValueSource
Chemical Formula C₂₉H₂₇ClFNO₅MedKoo Biosciences[1]
Molecular Weight 523.98 g/mol MedKoo Biosciences[1]
CAS Number 2706536-26-5Cayman Chemical[2]
Purity ≥98%Cayman Chemical[2]
Solubility (DMSO) 5 mg/mLCayman Chemical[2]
Solubility (DMF) 10 mg/mLCayman Chemical
IC₅₀ (STING binding) 0.068 µMCayman Chemical
IC₅₀ (cGAMP-induced IFN-β) 11 µM (in THP-1 cells)Cayman Chemical

Operational Protocols and Safety Measures

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Avoid direct contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

Storage of Waste:

  • Store waste containers in a designated and secure Satellite Accumulation Area (SAA) that is at or near the point of generation.

  • Ensure that liquid waste containers are stored in secondary containment to mitigate spills.

Final Disposal:

  • Never dispose of this compound or its waste down the drain or in regular trash.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. EHS professionals are trained to manage and transport chemical waste in compliance with all federal, state, and local regulations.

By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship. Always consult your institution's specific chemical hygiene plan and EHS guidelines as the primary source of information for waste disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Sting18

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential, immediate safety and logistical information for the handling of Sting18, a competitive ligand of the stimulator of interferon genes (STING). Adherence to these procedural guidelines is critical to ensure a safe laboratory environment and the integrity of your research.

Essential Safety and Logistical Information

Chemical Identification and Hazards:

This compound is a potent chemical compound that requires careful handling to avoid potential health risks. While a comprehensive toxicological profile has not been fully established, the Safety Data Sheet (SDS) indicates that it may cause eye, skin, and respiratory irritation. As a precautionary measure, it should be handled as a potentially hazardous substance.

Quantitative Safety Data Summary:

The following table summarizes key safety information for this compound.

ParameterValueSource
Chemical Name 2-(3-chloro-4-(tert-butyl)phenyl)-3-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)-7-fluoro-1-oxoisoindolin-4-yl)acetic acidCayman Chemical SDS
CAS Number 2706536-26-5Cayman Chemical SDS
Molecular Formula C29H27ClFNO5Cayman Chemical SDS
Molecular Weight 524.0 g/mol Cayman Chemical SDS
Appearance A crystalline solidCayman Chemical SDS
Known Hazards May cause eye, skin, and respiratory irritation. The toxicological properties have not been thoroughly investigated.Cayman Chemical SDS

Personal Protective Equipment (PPE) Protocol

Strict adherence to the following PPE protocol is mandatory when handling this compound in powder form or in solution.

1. Primary Engineering Controls:

  • All handling of this compound powder must be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

  • For procedures with a high risk of aerosolization, a glove box or an isolator is recommended.

2. Personal Protective Equipment:

  • Eye and Face Protection:

    • Chemical splash goggles are required at all times.

    • A face shield must be worn over safety goggles when handling larger quantities (>100 mg) of the powder or when there is a significant splash risk.

  • Skin and Body Protection:

    • A flame-resistant lab coat is mandatory.

    • Disposable coveralls (e.g., Tyvek) should be worn when handling significant quantities of the powder to prevent contamination of personal clothing.

    • Gloves: Double gloving with nitrile gloves is required. The outer glove should be changed immediately upon any sign of contamination. For prolonged handling or when working with solutions, consider using a more resistant glove material, such as neoprene, underneath the nitrile gloves.

  • Respiratory Protection:

    • When working with this compound powder outside of a containment hood (not recommended), a NIOSH-approved respirator with a P100 filter is required.

Detailed Experimental Protocols

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The recommended storage temperature is -20°C.

Preparation of Stock Solutions:

  • Before opening the container, allow it to equilibrate to room temperature to prevent condensation.

  • Perform all weighing and solution preparation inside a chemical fume hood.

  • Use a dedicated, calibrated balance for weighing the powder.

  • To minimize dust generation, gently tap the powder into a tared vial.

  • Slowly add the desired solvent (e.g., Dimethylformamide - DMF) to the vial.

  • Cap the vial and vortex or sonicate until the solid is completely dissolved.

Handling of Solutions:

  • Always handle solutions of this compound within a chemical fume hood.

  • Use positive displacement pipettes or syringes for accurate and safe transfer of solutions.

  • Clearly label all containers with the compound name, concentration, solvent, and date of preparation.

Operational and Disposal Plans

Spill Management:

  • Minor Spill (Powder):

    • Evacuate the immediate area.

    • Wearing full PPE, gently cover the spill with a damp paper towel to avoid aerosolization.

    • Carefully wipe up the spill from the outside in.

    • Place all contaminated materials in a sealed, labeled hazardous waste bag.

    • Decontaminate the spill area with a suitable laboratory detergent, followed by a rinse with 70% ethanol.

  • Minor Spill (Solution):

    • Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a labeled hazardous waste container.

    • Decontaminate the spill area as described above.

  • Major Spill:

    • Evacuate the laboratory and alert others.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

Decontamination:

  • All glassware and equipment that have come into contact with this compound should be decontaminated.

  • Rinse glassware and equipment with the solvent used to dissolve the compound, collecting the rinsate as hazardous waste.

  • Follow with a thorough wash with a laboratory detergent and water.

Disposal Plan:

This compound and any materials contaminated with it must be disposed of as hazardous chemical waste.

  • Waste Segregation:

    • Solid Waste: Collect all contaminated solid waste, including used PPE, weigh boats, and absorbent materials, in a clearly labeled, sealed hazardous waste bag.

    • Liquid Waste (Halogenated): Since this compound is a halogenated organic compound, all solutions and solvent rinsates containing this compound must be collected in a designated, labeled "Halogenated Organic Waste" container.

    • Sharps Waste: Needles and syringes used to transfer this compound solutions must be disposed of in a designated sharps container.

  • Waste Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Waste Pickup:

    • Follow your institution's procedures for hazardous waste pickup. Do not dispose of any this compound waste down the drain or in the regular trash.

Visual Workflow for Safe Handling and Disposal

Sting18_Workflow This compound Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_spill Spill Response start Receive and Inspect this compound storage Store at -20°C start->storage ppe Don Full PPE storage->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood weigh Weigh Powder fume_hood->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Glassware and Surfaces experiment->decontaminate spill Spill Occurs experiment->spill segregate_waste Segregate Waste decontaminate->segregate_waste solid_waste Solid Waste (Contaminated PPE, etc.) segregate_waste->solid_waste liquid_waste Liquid Waste (Halogenated) segregate_waste->liquid_waste dispose Dispose as Hazardous Waste solid_waste->dispose liquid_waste->dispose assess Assess Spill Size spill->assess minor_spill Handle Minor Spill assess->minor_spill Minor major_spill Evacuate and Call EHS for Major Spill assess->major_spill Major cleanup_spill Clean and Decontaminate minor_spill->cleanup_spill cleanup_spill->segregate_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.